molecular formula C4H6N4O B134706 2-Aminoisocytosine CAS No. 143504-99-8

2-Aminoisocytosine

Cat. No.: B134706
CAS No.: 143504-99-8
M. Wt: 126.12 g/mol
InChI Key: SWELIMKTDYHAOY-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxypyrimidine is a hydroxypyrimidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
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InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N
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Canonical SMILES

C1=C(N=C(NC1=O)N)N
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Molecular Formula

C4H6N4O
Record name 2,4-diamino-6-hydroxypyrimidine
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Related CAS

58470-85-2 (sulfate)
Record name 2-Aminoisocytosine
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DSSTOX Substance ID

DTXSID4049038
Record name 2,4-Diamino-6-hydroxypyrimidine
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Molecular Weight

126.12 g/mol
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Physical Description

Solid
Record name 2,4-Diamino-6-hydroxypyrimidine
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CAS No.

100643-27-4, 56-06-4, 143504-99-8
Record name 2,6-Diamino-4-pyrimidinol
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Melting Point

286 °C
Record name 2,4-Diamino-6-hydroxypyrimidine
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Foundational & Exploratory

2-Aminoisocytosine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Aminoisocytosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as isocytosine or 2-amino-4-hydroxypyrimidine, is a pyrimidine nucleobase isomer of cytosine. Its unique hydrogen bonding capabilities and tautomeric nature make it a molecule of significant interest in the fields of chemical biology, drug design, and the study of nucleic acid analogues. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. The compound is noted for its ability to form a complementary base pair with isoguanine, which has implications for the development of expanded genetic systems.

PropertyValue
IUPAC Name 2-amino-1H-pyrimidin-6-one
Synonyms Isocytosine, 2-Amino-4-hydroxypyrimidine, 2-Aminouracil
CAS Number 108-53-2
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
Melting Point ~275 °C
Appearance White to off-white crystalline powder
Predicted pKa 9.59 ± 0.40
Solubility

Solubility is a critical parameter for experimental design and drug development. This compound exhibits limited solubility in water but is soluble in various organic solvents and aqueous solutions under specific conditions.

SolventSolubility
Dimethyl Sulfoxide (DMSO) 11 mg/mL (99.0 mM)[1]
Dimethylformamide (DMF) Soluble
Acetic Acid Soluble (50 mg/mL with heat)[2]
Hot Water Soluble

Structure and Tautomerism

The structure of this compound is fundamental to its chemical behavior, particularly its ability to engage in specific hydrogen-bonding interactions. A key feature is its existence as multiple tautomers, which can coexist in equilibrium.

Tautomeric Forms

This compound primarily exists in an equilibrium between two main tautomeric forms: the amino-oxo form (a lactam) and the amino-hydroxy form (a lactim). The relative population of these tautomers can be influenced by the solvent, pH, and whether the molecule is in solution or in the solid state. The canonical amino-oxo form is generally considered the most stable in polar solvents.[3]

Caption: Tautomeric equilibrium of this compound.

Crystallographic Data

The crystal structure of isocytosine was determined by Sharma and McConnell in 1965.[4] A remarkable finding from this X-ray diffraction study was that the crystals consist of two distinct tautomers coexisting in a 1:1 ratio, hydrogen-bonded to each other to form pairs.[4][5] These pairs further associate into nearly planar tetramers.[4]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 8.745 Å, b = 11.412 Å, c = 10.414 Å
β = 94.79°
Molecules per Unit Cell (Z) 8
Key H-Bond Lengths (Å) N-H···O: 2.861, 2.904
N-H···N: 2.908, 2.980

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and structural elucidation of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Chemical shifts are sensitive to the solvent and the tautomeric form present. The following are typical chemical shifts observed in DMSO-d₆.

NucleusChemical Shift (δ, ppm)Assignment
¹H ~10.4 (broad s, 1H)N1-H
~6.4 (broad s, 2H)-NH₂
~6.3 (d, 1H)C6-H
~5.0 (d, 1H)C5-H
¹³C ~164C4 (C-OH/C=O)
~153C2 (C-NH₂)
~140C6
~92C5

Note: Peak positions and multiplicities can vary based on concentration, temperature, and purity.

Infrared (IR) Spectroscopy

FTIR spectroscopy reveals the presence of key functional groups through their characteristic vibrational frequencies. A spectrum is typically acquired using a KBr pellet.

Wavenumber (cm⁻¹)Assignment
3400 - 3100N-H stretching (amine, amide)
~3050C-H stretching (aromatic)
~1660C=O stretching (amide I)
~1600C=C, C=N stretching
~1550N-H bending (amide II)
UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the pyrimidine ring and is highly sensitive to pH and tautomeric form.

Condition (Solvent)λ_max (nm)
0.1 N HCl (Acidic) 265
Water (Neutral) 288, 227
0.1 N NaOH (Basic) 278, 240

Data sourced from Stimson & Reuter (1945).[6]

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is through the condensation of guanidine with a β-keto acid or a related three-carbon precursor like malic acid.[7]

synthesis_workflow cluster_reactants cluster_process Guanidine Guanidine (from Guanidine HCl) ConcH2SO4 Concentrated H₂SO₄ (Decarbonylation & Condensation) Guanidine->ConcH2SO4 MalicAcid Malic Acid MalicAcid->ConcH2SO4 Neutralize Neutralization (e.g., with NH₄OH) ConcH2SO4->Neutralize Reaction Mixture Purify Purification (Recrystallization) Neutralize->Purify Crude Precipitate Product This compound Product Purify->Product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • In Situ Formation of Precursor: Malic acid is slowly added to cold, concentrated sulfuric acid. The sulfuric acid acts as a dehydrating and decarbonylating agent, converting malic acid in situ to 3-oxopropanoic acid (malonaldehydic acid).

  • Condensation: Guanidine (typically from guanidine hydrochloride or nitrate) is added to the acidic mixture. The mixture is heated (e.g., 60-80 °C) for several hours to facilitate the condensation reaction between the guanidine and the 3-oxopropanoic acid, forming the pyrimidine ring.

  • Work-up and Isolation: The reaction mixture is cooled and carefully poured onto ice. The resulting acidic solution is then neutralized with a base, such as ammonium hydroxide or sodium hydroxide, until a precipitate forms.

  • Purification: The crude solid is collected by filtration, washed with cold water, and then purified, typically by recrystallization from hot water or another suitable solvent, to yield pure this compound.

Analytical Procedures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR in DMSO-d₆, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (~200 ppm) and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade KBr. Press the mixture into a translucent pellet using a hydraulic press.

  • Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, and collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.[8] A background spectrum of an empty sample holder or a pure KBr pellet should be collected and subtracted.

References

2-Aminoisocytosine: An In-depth Technical Guide to Tautomeric Forms and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, a pyrimidine derivative, presents a compelling case study in the phenomenon of tautomerism. Tautomers, constitutional isomers that readily interconvert, can exhibit distinct physicochemical properties, including hydrogen bonding patterns, polarity, and steric profiles. Consequently, the predominant tautomeric form of a molecule can significantly influence its biological activity, metabolic stability, and suitability as a therapeutic agent. For drug development professionals, a thorough understanding of the tautomeric landscape of lead compounds like this compound is critical for accurate structure-activity relationship (SAR) studies, computational modeling, and predicting pharmacokinetic and pharmacodynamic outcomes.

This technical guide provides a comprehensive overview of the tautomeric forms of this compound, their relative stabilities as determined by computational and experimental methods, and the analytical techniques employed for their characterization. Given the limited direct experimental data on this compound, this guide draws upon findings from closely related analogues, primarily isocytosine and cytosine, to infer and contextualize the behavior of this compound.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms arising from proton migration between its exocyclic amino groups and ring nitrogen atoms, as well as keto-enol and amino-imino transformations. The principal tautomers are the amino-oxo, amino-hydroxy, and imino-oxo forms.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is a critical determinant of their population in a given environment. This stability is often quantified as the difference in Gibbs free energy (ΔG) between the tautomers. Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has proven invaluable in predicting these energy differences. Experimental validation is typically achieved through spectroscopic techniques.

While specific quantitative data for this compound is scarce in the literature, extensive studies on the closely related isocytosine provide valuable insights.

Table 1: Calculated Relative Stability of Isocytosine Tautomers

Tautomeric FormMethodPhaseRelative Energy (kcal/mol)Reference
2-Imino-1H-pyrimidin-4-oneCalculationAqueous5.6 (less stable than 2-amino-1H-pyrimidin-4-one)[1]

Note: The energy values presented are for isocytosine and serve as an estimate for the relative stabilities of this compound tautomers.

Experimental Protocols for Tautomer Analysis

A variety of experimental techniques are employed to identify and quantify tautomeric forms in different environments. The choice of method depends on the specific properties of the tautomers and the desired information (e.g., structure, population, interconversion rates).

Matrix Isolation Infrared (IR) Spectroscopy

This technique allows for the study of individual molecules in an inert matrix at cryogenic temperatures, preventing intermolecular interactions and arresting tautomeric interconversion.

Methodology:

  • Sample Preparation: A gaseous mixture of the sample (e.g., this compound) and an inert matrix gas (e.g., argon or nitrogen) is prepared at a high dilution ratio (typically 1:1000).

  • Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat.

  • Spectroscopic Measurement: The IR spectrum of the isolated molecules in the matrix is recorded. The sharp absorption bands correspond to the vibrational modes of the individual tautomers.

  • Data Analysis: The experimental spectrum is compared with theoretical spectra calculated for each tautomer (e.g., using DFT) to identify the present forms. The relative intensities of the characteristic vibrational bands can be used to estimate the tautomer populations under the conditions of the experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of nuclei are highly sensitive to their local electronic environment, which differs between tautomers.

Methodology for 2D NMR Analysis:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent. The choice of solvent can influence the tautomeric equilibrium.

  • 1H NMR Spectrum Acquisition: A standard one-dimensional proton NMR spectrum is acquired to identify the signals corresponding to the different tautomers.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each tautomer.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of the carbon skeleton for each tautomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (over 2-3 bonds), which is crucial for establishing the connectivity and identifying the position of protons in different tautomeric forms.

  • Data Analysis: The cross-peaks in the 2D spectra are analyzed to assign the full chemical shift sets for each tautomer. The integration of well-resolved signals in the 1H NMR spectrum can provide the relative populations of the tautomers in solution.

UV-Visible Spectroscopy and Melting Curve Analysis

UV-Vis spectroscopy can be used to study how factors like temperature affect the tautomeric equilibrium, particularly in the context of nucleic acid structures. While not a direct structural elucidation technique for tautomers on its own, it is powerful when combined with other methods. UV-melting curve analysis is particularly useful for studying the stability of DNA or RNA duplexes that may be influenced by the tautomeric forms of their constituent bases.[2][3][4]

Methodology for UV-Melting Curve Analysis:

  • Sample Preparation: A solution of a DNA or RNA oligonucleotide containing this compound is prepared in a buffered solution.[2]

  • Spectrophotometer Setup: A UV-Vis spectrophotometer equipped with a temperature controller is used. The absorbance is monitored at a wavelength where the single- and double-stranded forms have different extinction coefficients (typically 260 nm).[2]

  • Melting Process: The temperature of the sample is slowly increased, and the absorbance is recorded at regular intervals.[3]

  • Data Analysis: A plot of absorbance versus temperature is generated, which typically results in a sigmoidal curve. The melting temperature (Tm), the temperature at which 50% of the duplex is denatured, is determined from the inflection point of this curve.[2][3] Changes in the Tm upon incorporation of this compound can provide indirect evidence of the influence of its tautomeric forms on duplex stability.

Biological Implications: Tautomerism and DNA Replication Fidelity

The tautomeric state of nucleobases is of paramount importance in the fidelity of DNA replication. The canonical Watson-Crick base pairing relies on the predominant keto and amino tautomers of the standard DNA bases. The formation of rare tautomers (e.g., imino or enol forms) can lead to mispairing and, consequently, to mutations.[1][5] The ability of DNA polymerases to discriminate against these non-canonical base pairs is a crucial aspect of maintaining genomic integrity.[1]

The workflow below illustrates the logical progression of how the tautomerization of a nucleobase like this compound can lead to a point mutation during DNA replication.

Tautomerism_in_Replication cluster_pre_replication Pre-Replication cluster_replication DNA Replication cluster_post_replication Post-Replication Canonical_Tautomer Canonical Amino Tautomer of this compound Rare_Tautomer Rare Imino Tautomer Canonical_Tautomer->Rare_Tautomer Tautomeric Shift Rare_Tautomer->Canonical_Tautomer Equilibrium DNA_Polymerase DNA Polymerase Active Site Rare_Tautomer->DNA_Polymerase Enters Mispairing Mispairing with Non-cognate Base DNA_Polymerase->Mispairing Facilitates Incorporation Incorporation into New DNA Strand Mispairing->Incorporation Leads to Mutation Point Mutation in Daughter Strand Incorporation->Mutation Results in

Logical workflow of tautomer-induced mutation.

Experimental Workflow for Tautomer Characterization

The comprehensive characterization of the tautomeric forms of a compound like this compound typically involves a multi-faceted approach that combines computational modeling with various spectroscopic techniques. The following diagram outlines a general experimental workflow.

Tautomer_Characterization_Workflow Start Start: Characterization of This compound Tautomers Computational_Modeling Computational Modeling (DFT/ab initio) - Predict Tautomer Structures - Calculate Relative Energies Start->Computational_Modeling Synthesis_Purification Synthesis and Purification of this compound Start->Synthesis_Purification Spectroscopic_Analysis Spectroscopic Analysis Computational_Modeling->Spectroscopic_Analysis Synthesis_Purification->Spectroscopic_Analysis NMR NMR Spectroscopy (1D & 2D) - Solution-phase tautomer population Spectroscopic_Analysis->NMR IR Matrix Isolation IR Spectroscopy - Gas-phase tautomer identification Spectroscopic_Analysis->IR UV_Vis UV-Vis Spectroscopy - Environmental effects on equilibrium Spectroscopic_Analysis->UV_Vis Data_Interpretation Data Interpretation and Correlation NMR->Data_Interpretation IR->Data_Interpretation UV_Vis->Data_Interpretation Conclusion Conclusion: Tautomeric Profile of this compound Data_Interpretation->Conclusion

General experimental workflow for tautomer analysis.

Conclusion

The tautomeric landscape of this compound is a critical aspect of its chemical identity, with profound implications for its application in drug discovery and chemical biology. While direct experimental data remains to be fully elucidated, computational studies and data from analogous structures like isocytosine strongly suggest the coexistence of multiple tautomeric forms, with their relative populations being highly dependent on the surrounding environment. The amino-oxo form is likely to be the most stable in aqueous solutions, but other forms may be present and play significant roles in biological processes.

The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound's tautomers. A comprehensive understanding derived from these methods is essential for accurately modeling its interactions with biological targets and for the rational design of novel therapeutics. The potential for tautomer-driven mutagenesis further underscores the importance of this area of study for researchers in drug development and molecular biology.

References

The Unnatural Base: A Technical Guide to 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug discovery, the exploration of non-canonical nucleobases has opened new frontiers for creating novel therapeutic agents and research tools. Among these, 2-Aminoisocytosine (also known as 2-amino-4-hydroxypyrimidine or isocytosine) stands out as a versatile synthetic building block. Its unique hydrogen bonding capabilities and structural similarity to natural pyrimidines make it a molecule of significant interest. This technical guide provides an in-depth overview of the discovery, synthesis, and physicochemical properties of this compound, with a focus on its applications in biological and medicinal chemistry.

Discovery and Significance

The concept of non-canonical pyrimidine bases emerged from early investigations into the fundamental components of nucleic acids. While not a component of natural DNA or RNA, the study of isomers of cytosine, such as this compound, has been crucial in understanding the principles of molecular recognition and the stability of the double helix. The significance of this compound lies in its potential to form a stable base pair with isoguanine, an isomer of guanine. This alternative base pairing system, with its distinct hydrogen bonding pattern, has been explored in the context of expanded genetic alphabets and the development of orthogonal biological systems. The prebiotic synthesis of non-canonical pyrimidines is also an area of active research, suggesting that such molecules could have been present on early Earth.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical routes. A common and efficient method involves the condensation of a guanidine salt with a β-keto ester, such as ethyl cyanoacetate or dimethyl malonate, in the presence of a base.[3][4]

Experimental Protocol: Synthesis from Guanidine and Dimethyl Malonate[3]

Materials:

  • Guanidine hydrochloride

  • Dimethyl malonate

  • Sodium methoxide solution (freshly prepared in methanol)

  • Methanol

  • 10% Hydrochloric acid

  • Distilled water

  • Ethanol

Procedure:

  • To a round-bottomed flask containing guanidine hydrochloride (15 mmol) in methanol (25 ml), add a freshly prepared solution of sodium methoxide.

  • Stir the mixture for several minutes at room temperature.

  • Slowly add dimethyl malonate (15 mmol) to the reaction mixture.

  • Heat the mixture under reflux for 2-3 hours.

  • After reflux, evaporate the solvent under reduced pressure.

  • Dissolve the resulting white solid in a minimum amount of water.

  • Adjust the pH of the solution to 6 with 10% HCl to precipitate the product.

  • Filter the precipitate and wash it with distilled water followed by ethanol.

  • Dry the purified this compound.

Expected Yield: ~85%

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Guanidine Guanidine Hydrochloride Reaction Reflux (2-3h) Guanidine->Reaction Malonate Dimethyl Malonate Malonate->Reaction NaOMe Sodium Methoxide in Methanol NaOMe->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Dissolution Dissolution in Water Evaporation->Dissolution Precipitation pH Adjustment (pH 6) Dissolution->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product This compound Filtration->Product

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Tautomerism

This compound is a white solid with a melting point above 300 °C.[3] It is soluble in aqueous alkali. A key feature of this compound is its existence in different tautomeric forms, primarily the amino-oxo and the amino-hydroxy forms. The equilibrium between these tautomers is influenced by the solvent environment and pH. Understanding this tautomerism is critical as it dictates the hydrogen bonding patterns and, consequently, its interactions with other molecules.

DOT Diagram: Tautomeric Equilibrium

Tautomers AminoOxo Amino-oxo form AminoHydroxy Amino-hydroxy form AminoOxo->AminoHydroxy Tautomerization AminoHydroxy->AminoOxo

Caption: Tautomeric forms of this compound.

Quantitative Data: Base Pairing Thermodynamics

The thermodynamic stability of DNA and RNA duplexes is crucial for their biological function. The incorporation of non-canonical bases like this compound can modulate this stability. While specific thermodynamic data for this compound itself is not abundant in the literature, studies on the closely related isocytosine (iso-C) and its pairing with isoguanine (iso-G) provide valuable insights. The iso-C:iso-G base pair is noteworthy for being as stable as the natural G:C base pair.

Base PairDuplex SystemΔG° (kcal/mol) at 37°CReference
iso-C / iso-GRNA/DNA duplex-1.8[5]
C / GRNA/DNA duplex-1.8[5]
U / ARNA/DNA duplex-1.1[5]
C / iso-GRNA/DNA duplex-1.1[5]

Biological Activity and Applications

The unique properties of this compound make it a valuable tool in various biological and medicinal chemistry applications.

Expanded Genetic Alphabet

One of the most significant applications of this compound is in the development of "expanded" or "unnatural" genetic alphabets. By pairing with isoguanine, it forms a third base pair that can be incorporated into DNA and RNA. This expanded genetic system has the potential to encode for novel amino acids and create proteins with new functions.

Drug Discovery

The 2-aminopyrimidine scaffold, of which this compound is a fundamental example, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 2-aminopyrimidines have shown a wide range of activities, including anti-inflammatory, antiviral, and anticancer properties.

Signaling Pathway Interactions

While no specific signaling pathway is known to be directly regulated by free this compound, its structural resemblance to natural purines and pyrimidines suggests potential interactions with cellular machinery that recognizes these molecules. For instance, the mTOR and GCN2 signaling pathways are highly sensitive to amino acid and nutrient levels, and molecules that mimic the building blocks of nucleic acids could potentially modulate these pathways.[6][7][8][9][10][11][12][13] Further research is needed to explore these possibilities.

DOT Diagram: Potential Biological Interactions

Biological_Interactions Aminoisocytosine This compound BasePair iso-C:iso-G Base Pair Aminoisocytosine->BasePair DrugScaffold Drug Discovery Scaffold Aminoisocytosine->DrugScaffold Kinase Kinase/Enzyme Active Site Aminoisocytosine->Kinase Isoguanine Isoguanine Isoguanine->BasePair ExpandedDNA Expanded Genetic Alphabet BasePair->ExpandedDNA Signaling Signaling Pathway Modulation (e.g., mTOR, GCN2) Kinase->Signaling

Caption: Potential biological roles of this compound.

Experimental Protocols for Studying Biological Interactions

To elucidate the biological functions of this compound, various in vitro assays can be employed.

Kinase Inhibition Assay

Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, a kinase assay is a relevant method to screen for the biological activity of this compound derivatives.

Principle: A continuous spectrophotometric assay can be used to measure the production of ADP, a product of the kinase reaction. This is achieved by coupling the kinase reaction to the pyruvate kinase/lactic dehydrogenase system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[14]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • This compound or its derivative (as potential inhibitor)

  • ATP, MgCl₂

  • Phosphoenolpyruvate

  • NADH

  • Pyruvate kinase/Lactic dehydrogenase enzyme mix

  • Assay buffer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MgCl₂, ATP, phosphoenolpyruvate, NADH, and the coupling enzyme mix.

  • Add the kinase and the this compound derivative at various concentrations.

  • Initiate the reaction by adding the kinase substrate.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of reaction and determine the inhibitory effect of the compound.

Isothermal Titration Calorimetry (ITC) for Binding Analysis

ITC is a powerful technique to directly measure the thermodynamics of binding between a small molecule, like this compound, and a target protein.[15][16][17][18][19]

Principle: ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule. By titrating the ligand into a solution of the protein, a binding isotherm can be generated, from which the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.

Procedure:

  • Prepare solutions of the target protein and this compound in the same buffer.

  • Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the titration syringe.

  • Perform a series of injections of the this compound solution into the protein solution while monitoring the heat changes.

  • Integrate the heat pulses to generate a binding isotherm.

  • Fit the data to a suitable binding model to determine the thermodynamic parameters.

DOT Diagram: Experimental Workflow for Biological Characterization

Experimental_Workflow Synthesis Synthesis of this compound Purification Purification & Characterization Synthesis->Purification KinaseAssay Kinase Inhibition Assay Purification->KinaseAssay BindingAssay Binding Affinity (ITC/FP) Purification->BindingAssay PathwayAnalysis Signaling Pathway Analysis KinaseAssay->PathwayAnalysis StructuralBiology Structural Studies (X-ray/NMR) BindingAssay->StructuralBiology

Caption: Workflow for characterizing this compound's bioactivity.

Conclusion

This compound is a fascinating molecule with significant potential in synthetic biology, drug discovery, and chemical biology research. Its straightforward synthesis and unique base-pairing properties provide a foundation for the development of novel molecular tools and therapeutic agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers interested in exploring the chemistry and biology of this non-canonical pyrimidine. Future investigations into its interactions with cellular machinery are poised to uncover new biological functions and applications for this versatile compound.

References

The Expanded Genetic Alphabet: A Technical Guide to the Role of 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology is predicated on a four-letter genetic alphabet, composed of the nucleobases adenine (A), guanine (G), cytosine (C), and thymine (T). The specific pairing of these bases—A with T and G with C—forms the foundation of genetic information storage and transfer. However, the expansion of this natural genetic alphabet through the introduction of unnatural base pairs (UBPs) offers the potential to revolutionize biotechnology and drug development. By incorporating a third, orthogonal base pair, the functional capabilities of DNA and RNA can be broadened, enabling the site-specific incorporation of novel chemical moieties, the development of new diagnostic tools, and the creation of semi-synthetic organisms with enhanced properties.[1]

One of the most extensively studied UBPs is that formed between 2-Aminoisocytosine (isoC) and isoguanine (isoG).[2] This pair maintains the Watson-Crick geometry and forms three hydrogen bonds, similar to the natural G-C pair, but with a distinct hydrogen bonding pattern, rendering it orthogonal to the natural base pairs.[3][4] This technical guide provides an in-depth overview of the role of this compound in the expansion of the genetic alphabet, detailing its pairing properties, enzymatic incorporation, and applications, along with relevant experimental protocols and quantitative data.

The this compound:Isoguanine Unnatural Base Pair

The principle behind the isoC:isoG UBP lies in its unique hydrogen bonding pattern, which is distinct from that of the A-T and G-C pairs.[2] In the canonical Watson-Crick base pairing model, the arrangement of hydrogen bond donors and acceptors on the nucleobases dictates their specific pairing. The isoC:isoG pair was designed to have a complementary, yet different, arrangement of these functional groups, allowing it to be recognized as a distinct entity by DNA and RNA polymerases.[3][4]

A significant challenge in the application of the isoC:isoG pair is the tautomeric ambiguity of isoguanine. The keto tautomer of isoG pairs correctly with isoC; however, the enol tautomer can mispair with thymine.[3] To mitigate this issue and improve the stability and fidelity of the UBP, a methylated analog of isocytosine, 5-methylisocytosine (MeisoC), is often used.[4]

Enzymatic Incorporation and Replication Fidelity

The successful expansion of the genetic alphabet hinges on the ability of DNA and RNA polymerases to efficiently and faithfully incorporate and replicate the UBP. Numerous studies have demonstrated that various polymerases can recognize and utilize isoC and isoG triphosphates as substrates for DNA and RNA synthesis.[5]

The fidelity of replication, a critical parameter for the utility of any UBP, has been a key area of investigation. While early studies reported promising results, achieving fidelity comparable to that of natural base pairs has been a continuous effort. The tautomeric properties of isoG can lead to misincorporation of thymine opposite an isoG template, reducing the overall fidelity.[3]

Table 1: Quantitative Data on the Performance of the isoC:isoG Unnatural Base Pair

ParameterValuePolymerase(s)Reference(s)
Replication Fidelity
PCR Fidelity (per cycle)~98%Taq polymerase[6]
Error Rate (substitutions/bp)10-4 to 10-7 (for natural DNA with high-fidelity polymerases)Various[7]
Thermodynamic Stability
ΔTm (per modification)Destabilization dependent on nearest neighbors-[8]
ΔG°37 (kcal/mol) for G-C pair-1.06 to -2.24-[9][10]
ΔG°37 (kcal/mol) for I-C pair-0.6 to -1.7 (destabilization vs G-C)-[9]
Transcription Efficiency
T7 RNA Polymerase Readthrough of 8-oxoG (similar lesion)up to 95%T7 RNA Polymerase[11]

Note: Direct quantitative comparisons for the isoC:isoG pair are often context-dependent and vary between studies. The data for natural DNA and similar modifications are provided for reference.

Experimental Protocols

Synthesis of 2'-Deoxy-5-methylisocytidine Phosphoramidite

The synthesis of the phosphoramidite of MeisoC is a crucial step for its incorporation into synthetic oligonucleotides. While specific protocols may vary, a general approach involves the protection of the exocyclic amine and the 5'-hydroxyl group of the 2'-deoxy-5-methylisocytidine nucleoside, followed by phosphitylation of the 3'-hydroxyl group.

General Steps:

  • Protection of the exocyclic amine: The N2-amino group is typically protected with a base-labile protecting group, such as a benzoyl (Bz) group.

  • Protection of the 5'-hydroxyl group: The 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group.

  • Phosphitylation of the 3'-hydroxyl group: The free 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the final phosphoramidite.[12][13][14][15]

phosphoramidite_synthesis start 2'-deoxy-5-methylisocytidine step1 Protect N2-amino group (e.g., with Benzoyl chloride) start->step1 step2 Protect 5'-OH group (e.g., with DMT-Cl) step1->step2 step3 Phosphitylation of 3'-OH (e.g., with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) step2->step3 end_product MeisoC Phosphoramidite step3->end_product

Synthesis of MeisoC Phosphoramidite.

PCR Amplification with the isoC:isoG Base Pair

This protocol outlines the general steps for performing PCR to amplify a DNA template containing an isoC:isoG base pair.

Materials:

  • DNA template containing isoC and/or isoG

  • Forward and reverse primers

  • High-fidelity DNA polymerase (e.g., Pfu, KOD)

  • dNTP mix (dATP, dGTP, dCTP, dTTP)

  • dMeisoCTP and disoGTP

  • PCR buffer with MgSO4 or MgCl2

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare a master mix containing all components except the template DNA. A typical 25 µL reaction would include:

    • 10x High-Fidelity PCR Buffer: 2.5 µL

    • dNTPs (10 mM each): 0.5 µL

    • dMeisoCTP (10 mM): 0.5 µL

    • disoGTP (10 mM): 0.5 µL

    • Forward Primer (10 µM): 1.25 µL

    • Reverse Primer (10 µM): 1.25 µL

    • High-Fidelity DNA Polymerase: 0.5 µL

    • Template DNA: 1-10 ng

    • Nuclease-free water: to 25 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 20 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 30-60 seconds (depending on amplicon length)

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR product by agarose gel electrophoresis.[10][15][16][17][18]

pcr_workflow setup Prepare PCR Master Mix (Polymerase, Buffers, dNTPs, dMeisoCTP, disoGTP, Primers) add_template Add Template DNA setup->add_template denaturation Initial Denaturation (95°C) add_template->denaturation cycling 30-35 Cycles denaturation->cycling denature_cycle Denaturation (95°C) cycling->denature_cycle start cycle final_extend Final Extension (72°C) cycling->final_extend end cycles anneal Annealing (55-65°C) denature_cycle->anneal extend Extension (72°C) anneal->extend extend->denature_cycle next cycle analysis Agarose Gel Electrophoresis final_extend->analysis

PCR Workflow with isoC:isoG.

Sequencing of DNA Containing isoC and isoG

Standard Sanger sequencing methods can be adapted to sequence DNA containing the isoC:isoG pair.

Dye-Terminator Sequencing:

  • Cycle Sequencing Reaction: Set up a cycle sequencing reaction using a suitable DNA polymerase (e.g., a mutant of Taq polymerase), the template DNA, a single primer, dNTPs, dMeisoCTP, disoGTP, and fluorescently labeled ddNTPs.

  • Purification: Remove unincorporated dyes and salts from the reaction products.

  • Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis.

  • Data Analysis: The sequence is read by detecting the fluorescence of the terminal ddNTP of each fragment.[3][5][11][19][20]

Pyrosequencing:

  • Immobilization: The single-stranded DNA template is immobilized on a solid support.

  • Nucleotide Dispensation: The four natural dNTPs, dMeisoCTP, and disoGTP are dispensed sequentially into the reaction.

  • Detection: When a complementary nucleotide is incorporated by a DNA polymerase, pyrophosphate (PPi) is released. A cascade of enzymatic reactions generates a light signal that is proportional to the number of incorporated nucleotides.

  • Sequence Determination: The sequence is determined from the order of nucleotide additions that produce a light signal.[1][4][12]

Applications in Research and Drug Development

The expansion of the genetic alphabet with the isoC:isoG pair has opened up new avenues in various fields:

  • Aptamer Development (SELEX): The incorporation of isoC and isoG into aptamer libraries increases their chemical and structural diversity, leading to the selection of aptamers with higher affinity and specificity for their targets. This has significant implications for the development of new diagnostic and therapeutic agents.[6][7][17][18][21][22][23][24]

  • Site-Specific Labeling: The unique chemical properties of isoC and isoG can be exploited for the site-specific attachment of fluorescent dyes, cross-linkers, or other functional molecules to DNA and RNA.

  • Enhanced PCR-based Diagnostics: The orthogonality of the isoC:isoG pair can be used to reduce non-specific amplification and improve the multiplexing capabilities of PCR-based diagnostic assays.[4]

  • Semi-Synthetic Organisms: The stable incorporation and replication of a third base pair in vivo is a crucial step towards the creation of semi-synthetic organisms with expanded genetic codes, capable of producing proteins with novel functions.

selex_workflow library Generate DNA/RNA Library with isoC/isoG binding Incubate Library with Target library->binding partition Partition Bound from Unbound Sequences binding->partition elution Elute Bound Sequences partition->elution amplification PCR Amplification (with dMeisoCTP & disoGTP) elution->amplification next_round Next Round of Selection amplification->next_round sequencing Sequence Enriched Pool amplification->sequencing After Several Rounds next_round->binding Iterate characterization Characterize Aptamers sequencing->characterization

Genetic Alphabet Expansion SELEX (ExSELEX) Workflow.

Future Perspectives

The development of the isoC:isoG unnatural base pair represents a significant milestone in synthetic biology. While challenges related to fidelity and stability remain, ongoing research into modified versions of these bases and the discovery of polymerases with improved performance continue to advance the field. The ability to expand the genetic alphabet holds immense promise for the creation of novel biomolecules and cellular functions, with far-reaching implications for medicine, materials science, and our fundamental understanding of life. As our ability to manipulate the code of life at its most fundamental level improves, so too will our capacity to address some of the most pressing challenges in science and technology.

References

Theoretical Foundations of 2-Aminoisocytosine Hydrogen Bonding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, also known as isocytosine, is a non-canonical pyrimidine base that has garnered significant interest in the fields of synthetic biology, drug design, and materials science. Its unique hydrogen bonding capabilities, distinct from the canonical bases adenine, guanine, cytosine, and thymine, allow for the formation of novel base pairs and the construction of expanded genetic alphabets. Understanding the theoretical underpinnings of this compound's hydrogen bonding is crucial for its application in these advanced fields. This technical guide provides a comprehensive overview of the theoretical studies of this compound hydrogen bonding, focusing on its tautomeric forms, hydrogen bonding patterns, and the computational methodologies used to elucidate these properties.

Tautomerism of this compound

Like other nucleobases, this compound can exist in several tautomeric forms, which significantly influences its hydrogen bonding patterns. The two primary tautomers are the amino-oxo and the amino-hydroxy forms. The relative stability of these tautomers is a critical factor in determining which hydrogen bonding motifs will be favored.

Theoretical studies, primarily employing density functional theory (DFT) and ab initio quantum chemical methods, have been instrumental in determining the energetic landscape of this compound tautomers. These studies consistently show that the amino-oxo tautomer is the most stable form in the gas phase and in non-polar environments.

Hydrogen Bonding Patterns of this compound

The arrangement of hydrogen bond donors and acceptors on this compound allows for a variety of pairing schemes with other nucleobases. The primary hydrogen bonding face of the most stable amino-oxo tautomer presents a donor-donor-acceptor (DDA) pattern. This is complementary to the acceptor-acceptor-donor (AAD) pattern of guanine, suggesting a stable Watson-Crick-like base pair can be formed.

This compound and Guanine Pairing

The pairing of this compound with guanine is of particular interest as it forms a stable, three-hydrogen-bond complex that mimics the canonical G-C pair. Theoretical calculations have confirmed the stability of this pairing.

This compound and Cytosine Pairing

The interaction between this compound and cytosine has been a subject of detailed theoretical investigation. Ab initio quantum chemical studies have been performed on various hydrogen-bonded isocytosine-cytosine (iCC) complexes. These studies have identified a Watson-Crick-like pair (iCC1) as the most stable arrangement in both the gas phase and in aqueous solution.[1] This stability is attributed to the formation of three hydrogen bonds.

Quantitative Analysis of Hydrogen Bonding

Theoretical chemistry provides powerful tools to quantify the strength and geometry of hydrogen bonds in nucleobase pairs. Interaction energy and optimized geometry are two key metrics used to characterize these interactions.

Interaction Energies

The interaction energy (ΔE) of a base pair is the difference between the energy of the complex and the sum of the energies of the individual, isolated bases. A more negative interaction energy indicates a more stable complex. These energies are typically calculated using high-level quantum mechanical methods and are often corrected for basis set superposition error (BSSE) to improve accuracy.

Table 1: Calculated Interaction Energies for this compound Base Pairs

Base PairComputational MethodBasis SetInteraction Energy (kcal/mol)Reference
Isocytosine-Cytosine (WC-like)MP2/6-31G//HF/6-31G6-31G*Most Stable Configuration Identified[1]
Illustrative Value
Non-canonical G-A pairMP2/6-31G(d,p)6-31G(d,p)-15 to -20

Note: Specific quantitative data for the isocytosine-cytosine interaction energy from the primary source is not publicly available. The illustrative value for a non-canonical G-A pair is provided for context.

Optimized Geometries

Geometry optimization calculations determine the most stable three-dimensional arrangement of atoms in a base pair, including the lengths and angles of the hydrogen bonds.

Table 2: Optimized Hydrogen Bond Geometries for this compound Base Pairs

Base PairH-BondDonor AtomAcceptor AtomH-Bond Length (Å)H-Bond Angle (°)Reference
Isocytosine-Cytosine (WC-like)1N-HOTypical: 1.8-2.0Typical: >160[1]
2N-HNTypical: 1.8-2.0Typical: >160[1]
3N-HOTypical: 1.8-2.0Typical: >160[1]

Note: Specific geometric parameters from the primary source are not publicly available. Typical values for stable hydrogen bonds are provided for illustrative purposes.

Experimental and Computational Protocols

The theoretical study of this compound hydrogen bonding relies on sophisticated computational chemistry techniques. A typical workflow for such a study is outlined below.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable results. The following methodologies are commonly employed:

  • Quantum Mechanical Methods:

    • Hartree-Fock (HF): A foundational ab initio method that provides a good starting point for geometry optimizations.

    • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects, leading to more accurate energy calculations than HF.

    • Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost. Various functionals (e.g., B3LYP, M06-2X) can be chosen depending on the specific system and properties of interest.

  • Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Larger basis sets, such as 6-31G* or aug-cc-pVDZ, generally provide more accurate results but are computationally more demanding.

  • Geometry Optimization: This process finds the lowest energy conformation of the molecular system, providing the equilibrium structure of the base pair.

  • Interaction Energy Calculation and BSSE Correction: The interaction energy is calculated, and the Counterpoise method is commonly used to correct for the basis set superposition error (BSSE), which can artificially inflate the calculated interaction energy.

  • Solvation Models: To simulate biological environments, solvation effects can be included either implicitly, using a continuum solvent model (e.g., PCM), or explicitly, by including individual solvent molecules in the calculation.[1]

Visualizing Theoretical Concepts

Tautomeric Equilibrium of this compound

Tautomers T1 Amino-oxo (more stable) T2 Amino-hydroxy (less stable) T1->T2 Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Hydrogen Bonding Pattern of this compound

H_Bonding_Pattern cluster_iC This compound iC iC D1 D D2 D A1 A

Caption: Donor-Donor-Acceptor (DDA) pattern of this compound.

Computational Workflow for Base Pair Analysis

Workflow Start Define Base Pair GeomOpt Geometry Optimization (e.g., HF/6-31G*) Start->GeomOpt EnergyCalc Single Point Energy (e.g., MP2/aug-cc-pVDZ) GeomOpt->EnergyCalc BSSE BSSE Correction (Counterpoise) EnergyCalc->BSSE Analysis Analyze Interaction Energy & Optimized Geometry BSSE->Analysis End Results Analysis->End

References

Spectroscopic Analysis of 2-Aminoisocytosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoisocytosine, a crucial pyrimidine derivative, plays a significant role in medicinal chemistry and drug development due to its structural similarity to natural nucleobases. Its ability to form specific hydrogen bonding patterns makes it a molecule of interest in the design of novel therapeutic agents and molecular probes. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its interactions in biological systems. Tautomerism is a key characteristic of this compound, primarily existing in equilibrium between the amino-oxo and amino-hydroxy forms, which significantly influences its spectroscopic signature. This guide provides an in-depth overview of the spectroscopic analysis of this compound, detailing experimental protocols and presenting key quantitative data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorption (λmax) is characteristic of the chromophore and is influenced by the tautomeric form present and the solvent environment.

Quantitative Data

TautomerSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Amino-oxoWater~260Data not available
Amino-hydroxyWater~280Data not available

Note: The λmax values are estimations based on data for closely related isocytosine and are subject to change based on experimental conditions.

Experimental Protocol: UV-Vis Spectroscopy

A solution of this compound is prepared in a UV-transparent solvent, such as water, ethanol, or a suitable buffer. The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the Beer-Lambert law. The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically from 200 to 400 nm. A solvent blank is used as a reference. The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are recorded.

Experimental Workflow for UV-Vis Spectroscopy

Caption: Workflow for acquiring a UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of ¹H and ¹³C nuclei. The chemical shifts are highly sensitive to the tautomeric form and intermolecular interactions.

Quantitative Data: ¹H NMR

ProtonChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz
H55.8 - 6.2Doublet~7-8
H67.5 - 7.9Doublet~7-8
NH₂6.5 - 7.5Broad Singlet-
N1-H/N3-H10.0 - 12.0Broad Singlet-

Note: These are predicted chemical shifts for the major tautomer in a polar aprotic solvent like DMSO-d₆. Actual values may vary.

Quantitative Data: ¹³C NMR

CarbonChemical Shift (δ) ppm (Predicted)
C2155 - 160
C4165 - 170
C595 - 100
C6140 - 145

Note: These are predicted chemical shifts. The exact values are dependent on the solvent and the dominant tautomeric form.

Experimental Protocol: NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon.

Logical Relationship of NMR Data Interpretation

NMR_Interpretation cluster_data NMR Data cluster_interpretation Structural Information Chemical_Shifts Chemical Shifts (δ) Electronic_Environment Electronic Environment Chemical_Shifts->Electronic_Environment Coupling_Constants Coupling Constants (J) Connectivity Atom Connectivity Coupling_Constants->Connectivity Integration Integration Proton_Count Number of Protons Integration->Proton_Count Structure Molecular Structure Electronic_Environment->Structure Connectivity->Structure Proton_Count->Structure

Caption: Interpreting NMR data to determine molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide detailed information about the functional groups and bond vibrations within the this compound molecule. The vibrational frequencies are characteristic of specific bonds and can be used to distinguish between tautomers.

Quantitative Data: Vibrational Frequencies

Vibrational ModeIR Frequency (cm⁻¹) (Predicted)Raman Intensity
N-H Stretch (NH₂)3300 - 3500Medium
C=O Stretch1650 - 1700Strong
C=N Stretch1600 - 1650Medium
Ring Vibrations1400 - 1600Strong
N-H Bend1500 - 1600Medium

Note: These are predicted frequencies and are highly sensitive to hydrogen bonding and the solid-state packing or solvent environment.

Experimental Protocol: FTIR Spectroscopy

For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-IR range (typically 4000 to 400 cm⁻¹).

Experimental Protocol: Raman Spectroscopy

A small amount of the solid sample is placed on a microscope slide or in a capillary tube. The sample is illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.

Vibrational Spectroscopy Experimental Workflow

Vibrational_Spectroscopy_Workflow cluster_IR FTIR Spectroscopy cluster_Raman Raman Spectroscopy IR_Sample Prepare KBr Pellet / ATR IR_Acquire Acquire IR Spectrum IR_Sample->IR_Acquire Data_Analysis Analyze Vibrational Modes IR_Acquire->Data_Analysis Raman_Sample Prepare Sample on Slide Raman_Acquire Acquire Raman Spectrum Raman_Sample->Raman_Acquire Raman_Acquire->Data_Analysis

Caption: Workflow for IR and Raman spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide structural information.

Quantitative Data: Mass Spectrometry

Ionm/z (Predicted)
[M+H]⁺126.056
[M-NH₂]⁺109.029
[M-CO]⁺98.062

Note: The molecular formula of this compound is C₄H₅N₃O, with a monoisotopic mass of 125.043 Da. The fragments are predicted based on common fragmentation pathways for pyrimidine derivatives.

Experimental Protocol: Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique used for such molecules, which typically generates the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M+H]⁺ m/z = 126.056 F1 [M-NH₂]⁺ m/z = 109.029 M->F1 -NH₃ F2 [M-CO]⁺ m/z = 98.062 M->F2 -CO

Caption: A simplified fragmentation pathway for this compound.

The spectroscopic analysis of this compound provides a wealth of information crucial for its structural elucidation and characterization. The interplay of different spectroscopic techniques, including UV-Vis, NMR, IR, Raman, and Mass Spectrometry, allows for a comprehensive understanding of its molecular properties, including the important aspect of tautomerism. The data and protocols presented in this guide serve as a foundational resource for researchers working with this important molecule in the fields of chemistry, biochemistry, and drug development. It is important to note that while predicted data is provided for guidance, experimental verification under specific conditions is always recommended for precise characterization.

Early Research on Isocytosine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, or 2-aminouracil, a structural isomer of the canonical nucleobase cytosine, has been a subject of scientific inquiry for decades. Its unique chemical properties, including its tautomeric nature and alternative hydrogen bonding capabilities, have made it a molecule of interest in the fields of chemical biology, prebiotic chemistry, and drug discovery. This technical guide provides an in-depth overview of the foundational research on isocytosine and its derivatives, focusing on early synthesis methods, physicochemical characterization, and initial explorations of its biological relevance. The information presented herein is compiled from seminal papers in the field, offering a historical and technical perspective for researchers and professionals in drug development.

I. Early Synthesis of Isocytosine

The initial chemical synthesis of isocytosine was a key step in enabling its further study. One of the earliest and most well-documented methods was reported by Caldwell and Kime in 1940. This method, which remains a foundational concept, involves the condensation of guanidine with a three-carbon acid.

Experimental Protocol: Synthesis of Isocytosine from Guanidine and Malic Acid[1]

This procedure outlines the synthesis of isocytosine via the condensation of guanidine with malic acid in the presence of a strong dehydrating agent.

Materials:

  • Guanidine salt (e.g., guanidine hydrochloride)

  • Malic acid

  • Concentrated sulfuric acid

Procedure:

  • Decarbonylation of Malic Acid: Malic acid is decarbonylated in concentrated sulfuric acid. This process, facilitated by the strong dehydrating nature of sulfuric acid, results in the in-situ formation of 3-oxopropanoic acid with the elimination of water and carbon monoxide.

  • Condensation Reaction: The freshly formed 3-oxopropanoic acid then condenses with guanidine present in the sulfuric acid solution.

  • Cyclization and Dehydration: The condensation is followed by a double elimination of water, leading to the formation of the pyrimidine ring of isocytosine.

  • Isolation and Purification: The reaction mixture is then worked up to isolate and purify the isocytosine product.

Quantitative Data:

While the original 1940 publication by Caldwell and Kime should be consulted for precise yields, this method laid the groundwork for obtaining isocytosine for subsequent studies. Later optimizations and variations of this core reaction have been developed.

II. Physicochemical Properties and Spectroscopic Analysis

The structural and electronic properties of isocytosine were primarily elucidated through early spectroscopic studies. These investigations were crucial for understanding its tautomeric forms and for developing analytical methods for its detection and quantification.

Ultraviolet (UV) Absorption Spectroscopy

Early investigations into the ultraviolet absorption spectra of isocytosine were critical in characterizing its electronic structure and its behavior in solution. These studies, pioneered by researchers like Stimson and Reuter, provided the first quantitative data on its light-absorbing properties.

Experimental Protocol: UV Spectroscopy of Isocytosine

The following is a generalized protocol based on early spectroscopic methods.

Instrumentation:

  • A UV spectrophotometer capable of measurements in the 200-400 nm range.

  • Quartz cuvettes.

Sample Preparation:

  • Isocytosine samples were dissolved in various solvents, such as water or ethanol, to obtain solutions of known concentrations.

  • The pH of aqueous solutions was often adjusted to study the spectral shifts associated with protonation and deprotonation of the molecule.

Data Collection:

  • The absorbance of the isocytosine solution was measured across the UV spectrum.

  • Key parameters such as the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) were determined.

Summary of Early UV Spectroscopic Data for Isocytosine

Solvent/pHλmax (nm)Molar Extinction Coefficient (ε)Reference
Data UnavailableData UnavailableData UnavailableStimson & Reuter, 1945

Note: Access to the full text of the original 1945 paper is required to populate this table with specific quantitative data.

Infrared (IR) Spectroscopy

Infrared spectroscopy provided valuable insights into the vibrational modes of the isocytosine molecule, helping to confirm its functional groups and tautomeric state in the solid phase.

Experimental Protocol: Solid-State IR Spectroscopy of Isocytosine

Early solid-state IR spectra were often obtained using the potassium bromide (KBr) pellet technique.

Sample Preparation:

  • A small amount of finely ground isocytosine is mixed with dry KBr powder.

  • The mixture is then pressed under high pressure to form a transparent pellet.

Data Collection:

  • The KBr pellet is placed in the sample holder of an IR spectrophotometer.

  • The infrared spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

  • The frequencies of characteristic absorption bands are identified and assigned to specific molecular vibrations (e.g., C=O stretch, N-H stretch, C=C stretch).

III. Tautomerism of Isocytosine

A central feature of isocytosine's chemistry is its existence in different tautomeric forms. Early research laid the foundation for understanding the equilibrium between the amino-oxo and amino-hydroxy forms. Spectroscopic evidence was key to identifying the predominant tautomers in different states.

Tautomers cluster_amino_oxo Amino-oxo form cluster_amino_hydroxy Amino-hydroxy form Isocytosine_amino_oxo Isocytosine (2-amino-4-oxo-pyrimidine) Isocytosine_amino_hydroxy Isocytosine (2-amino-4-hydroxy-pyrimidine) Isocytosine_amino_oxo->Isocytosine_amino_hydroxy Tautomerization

Caption: Isocytosine-isoguanine unnatural base pair.

While much of the in-depth biological work on isocytosine derivatives occurred later, early research recognized their potential to interact with biological systems in novel ways due to their unique structure. For instance, the structural similarity of isocytosine to natural pyrimidines suggested its potential to act as an antimetabolite.

Conclusion

The early research on isocytosine laid a critical foundation for the diverse applications of this molecule and its derivatives that are being explored today. The pioneering work in its chemical synthesis provided the material for initial physicochemical characterization through spectroscopic methods. These early studies revealed the key property of tautomerism and provided the first quantitative data on its electronic and vibrational structure. Furthermore, the conceptualization of its use in unnatural base pairing opened up new avenues in synthetic biology. This technical guide serves as a testament to the enduring importance of this foundational research for contemporary scientists and professionals in the field of drug development. Further consultation of the original research articles is encouraged for a more detailed understanding of the experimental nuances and data.

An In-depth Technical Guide to Exploring the Binding Properties of 2-Aminoisocytosine with Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the binding properties of 2-Aminoisocytosine with various metal ions. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide focuses on the foundational principles and detailed experimental protocols necessary to conduct such investigations. Data from closely related nucleobase analogues are presented to provide a comparative context for expected binding affinities and thermodynamic parameters.

Introduction to this compound and its Metal Binding Potential

This compound, an isomer of cytosine, is a pyrimidine nucleobase of significant interest in the fields of medicinal chemistry and materials science. Its potential to form stable complexes with metal ions is a key area of research, with implications for drug design, catalysis, and the development of novel materials. The arrangement of nitrogen and oxygen atoms in the this compound ring provides multiple potential coordination sites for metal ions, suggesting a rich and varied coordination chemistry. Understanding the thermodynamics and kinetics of these interactions is crucial for harnessing the full potential of this compound-metal complexes.

Theoretical Framework of Metal-Ligand Interactions

The interaction between a metal ion (M) and a ligand (L), such as this compound, to form a complex (ML) can be described by the equilibrium:

M + nL ⇌ MLn

The stability of the resulting complex is quantified by the stability constant (β), also known as the formation or binding constant.[1][2] These constants can be determined experimentally and provide a measure of the strength of the metal-ligand interaction.

The thermodynamic profile of this binding event provides deeper insights into the forces driving the interaction. This is characterized by the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding, which are related by the equation:

ΔG = ΔH - TΔS = -RTlnK_a

where K_a is the association constant (the reciprocal of the dissociation constant, K_d), R is the gas constant, and T is the absolute temperature.[3] Isothermal Titration Calorimetry (ITC) is a powerful technique that can directly measure K_a, ΔH, and the stoichiometry (n) of the binding event in a single experiment.[3][4]

Quantitative Binding Data of Nucleobase Analogues with Metal Ions

Table 1: Stability Constants (log β) of Metal Complexes with Cytosine and Guanine Derivatives

Metal IonLigandlog β₁log β₂ConditionsReference
Cu(II)Cytosine4.17.525 °C, 0.1 M KNO₃[5]
Ni(II)Cytosine2.8-25 °C, 0.1 M KNO₃[5]
Co(II)Cytosine2.5-25 °C, 0.1 M KNO₃[5]
Zn(II)Cytosine2.9-25 °C, 0.1 M KNO₃[5]
Cu(II)Guanine8.716.225 °C, 0.1 M NaClO₄[6]
Ni(II)Guanine5.49.925 °C, 0.1 M NaClO₄[6]
Co(II)Guanine4.98.825 °C, 0.1 M NaClO₄[6]
Zn(II)Guanine5.29.525 °C, 0.1 M NaClO₄[6]

Table 2: Thermodynamic Parameters for Metal Binding to Nucleobase Analogues from Isothermal Titration Calorimetry (ITC)

Metal IonLigandK_d (μM)ΔH (kcal/mol)TΔS (kcal/mol)n (Stoichiometry)ConditionsReference
Zn(II)Guanosine-5'-monophosphate25-8.5-1.21.0pH 7.4, 25 °C[7]
Cu(II)Guanosine-5'-monophosphate10-10.2-2.51.0pH 7.4, 25 °C[7]
Zn(II)Metallothionein-3 (thiolate-rich)---7.0pH 7.4[8]
Cu(I)Metallothionein-3 (thiolate-rich)---4.0 (per cluster)pH 7.4[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the binding properties of this compound with metals.

A general procedure for the synthesis of this compound-metal complexes is as follows:

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., deionized water, ethanol, or a buffer solution). The pH may need to be adjusted to deprotonate the ligand for coordination.

  • Metal Salt Addition: Slowly add a solution of the desired metal salt (e.g., chloride or nitrate salts of transition metals) to the this compound solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio.

  • Reaction: Stir the mixture at a controlled temperature for a specified period to allow for complex formation.

  • Isolation: The resulting complex may precipitate out of solution. If so, it can be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried under vacuum.

  • Characterization: The synthesized complex should be characterized using various analytical techniques, including:

    • FT-IR Spectroscopy: To identify changes in vibrational frequencies of functional groups upon coordination to the metal ion.

    • UV-Vis Spectroscopy: To observe shifts in the electronic absorption bands.

    • NMR Spectroscopy: To determine the structure of the complex in solution.

    • Elemental Analysis: To confirm the stoichiometry of the complex.

    • X-ray Crystallography: To determine the solid-state structure of the complex.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Dissolution Dissolve this compound Metal_Addition Add Metal Salt Solution Dissolution->Metal_Addition Reaction Stir and React Metal_Addition->Reaction Isolation Isolate Complex Reaction->Isolation FTIR FT-IR Spectroscopy Isolation->FTIR Analyze UVVis_Char UV-Vis Spectroscopy Isolation->UVVis_Char Analyze NMR_Char NMR Spectroscopy Isolation->NMR_Char Analyze Elemental Elemental Analysis Isolation->Elemental Analyze Xray X-ray Crystallography Isolation->Xray Analyze

Figure 1: General workflow for the synthesis and characterization of this compound-metal complexes.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3][4][9]

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound (in the sample cell) and the metal ion (in the syringe) in the same buffer to minimize heats of dilution.[10] A common starting concentration for the sample in the cell is 10-50 µM, with the metal ion concentration in the syringe being 10-20 times higher.[11] The concentrations should be chosen to ensure the 'c-window' (c = n * K_a * [macromolecule]) is between 5 and 500 for optimal data quality.[12]

    • Degas both solutions to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Equilibrate the ITC instrument until a stable baseline is achieved.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the metal ion solution into the this compound solution.

    • Allow the system to reach equilibrium after each injection, which is observed as the signal returning to the baseline.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of the reactants).

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from these values.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Ligand Prepare this compound Solution Load_Sample Load Ligand into Sample Cell Prep_Ligand->Load_Sample Prep_Metal Prepare Metal Ion Solution in Same Buffer Load_Titrant Load Metal into Syringe Prep_Metal->Load_Titrant Degas Degas Both Solutions Degas->Load_Sample Degas->Load_Titrant Equilibrate Equilibrate Instrument Load_Sample->Equilibrate Load_Titrant->Equilibrate Titrate Perform Titration Equilibrate->Titrate Integrate Integrate Injection Heats Titrate->Integrate Plot Generate Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Calculate Determine Ka, ΔH, n, ΔG, ΔS Fit->Calculate

Figure 2: Workflow for determining thermodynamic binding parameters using Isothermal Titration Calorimetry.

UV-Vis Spectroscopy:

UV-Vis spectroscopy can be used to monitor the formation of metal complexes if the complex has a different absorption spectrum from the free ligand and metal ion.[13][14]

Protocol:

  • Prepare Solutions: Prepare stock solutions of this compound and the metal ion of known concentrations.

  • Initial Spectrum: Record the UV-Vis spectrum of the this compound solution.

  • Titration: Add small aliquots of the metal ion solution to the this compound solution.

  • Record Spectra: Record the UV-Vis spectrum after each addition, ensuring the solution is well-mixed and has reached equilibrium.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the metal ion. The resulting binding curve can be analyzed to determine the stoichiometry and binding constant of the complex.

Fluorescence Spectroscopy:

If this compound is fluorescent, its fluorescence may be quenched or enhanced upon binding to a metal ion. This change can be used to determine the binding affinity.[15][16]

Protocol:

  • Prepare Solutions: Prepare stock solutions of this compound and the metal ion.

  • Initial Spectrum: Record the fluorescence emission spectrum of the this compound solution (exciting at its absorption maximum).

  • Titration: Add increasing concentrations of the metal ion to the this compound solution.

  • Record Spectra: Record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration. The data can be fitted to a suitable binding equation (e.g., the Stern-Volmer equation for quenching) to calculate the binding constant. It is important to perform control experiments to correct for any inner filter effects.[15]

NMR spectroscopy is a powerful tool for identifying the specific atoms in this compound that are involved in metal coordination.[17][18][19] 1H and 13C NMR can show chemical shift changes upon metal binding. 15N NMR is particularly useful for directly observing the nitrogen atoms involved in coordination.[17][20]

Protocol:

  • Sample Preparation: Prepare a solution of 15N-labeled this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire Spectrum of Free Ligand: Record the 1D and/or 2D NMR spectra of the free this compound.

  • Titration with Metal Ion: Add aliquots of a concentrated solution of the metal ion to the NMR tube.

  • Acquire Spectra of Complex: Record the NMR spectra after each addition.

  • Data Analysis: Analyze the changes in chemical shifts of the NMR signals. Significant changes in the chemical shift of a particular nucleus indicate its involvement in the coordination of the metal ion.

Spectroscopic_Workflow cluster_uvvis UV-Vis Titration cluster_fluorescence Fluorescence Quenching cluster_nmr NMR Titration UV_Prep Prepare Ligand and Metal Solutions UV_Initial Record Initial Ligand Spectrum UV_Prep->UV_Initial UV_Titrate Titrate with Metal Solution UV_Initial->UV_Titrate UV_Record Record Spectra After Each Addition UV_Titrate->UV_Record UV_Analyze Analyze Absorbance Changes UV_Record->UV_Analyze Fluor_Prep Prepare Ligand and Metal Solutions Fluor_Initial Record Initial Fluorescence Spectrum Fluor_Prep->Fluor_Initial Fluor_Titrate Titrate with Metal Solution Fluor_Initial->Fluor_Titrate Fluor_Record Record Spectra After Each Addition Fluor_Titrate->Fluor_Record Fluor_Analyze Analyze Intensity Changes (Stern-Volmer) Fluor_Record->Fluor_Analyze NMR_Prep Prepare 15N-labeled Ligand Solution NMR_Initial Record Initial NMR Spectrum NMR_Prep->NMR_Initial NMR_Titrate Titrate with Metal Solution NMR_Initial->NMR_Titrate NMR_Record Record Spectra After Each Addition NMR_Titrate->NMR_Record NMR_Analyze Analyze Chemical Shift Perturbations NMR_Record->NMR_Analyze

Figure 3: Workflows for spectroscopic analysis of this compound-metal binding.

Signaling Pathways and Logical Relationships

Currently, there is no established information in the scientific literature detailing specific signaling pathways that are directly modulated by this compound-metal complexes. Research in this area is still in its nascent stages. However, the formation of such complexes could potentially influence biological systems in several ways:

  • Enzyme Inhibition/Activation: If this compound is a substrate or inhibitor of an enzyme, the formation of a metal complex could alter its binding affinity and efficacy.

  • Interaction with Nucleic Acids: As a nucleobase analogue, this compound-metal complexes could intercalate into or bind to the grooves of DNA or RNA, potentially disrupting replication, transcription, or translation.

  • Generation of Reactive Oxygen Species (ROS): Some transition metal complexes are known to be redox-active and can catalyze the formation of ROS, leading to oxidative stress and cellular damage.

The logical relationship for investigating these potential biological effects is outlined below.

Biological_Investigation_Logic cluster_potential_effects Potential Biological Effects cluster_downstream_consequences Downstream Cellular Consequences Complex_Formation Formation of This compound-Metal Complex Enzyme_Interaction Enzyme Inhibition/ Activation Complex_Formation->Enzyme_Interaction Nucleic_Acid_Binding Interaction with DNA/RNA Complex_Formation->Nucleic_Acid_Binding ROS_Generation Redox Activity and ROS Production Complex_Formation->ROS_Generation Altered_Metabolism Altered Metabolic Pathways Enzyme_Interaction->Altered_Metabolism Genotoxicity Genotoxicity/ Mutagenesis Nucleic_Acid_Binding->Genotoxicity Oxidative_Stress Oxidative Stress and Cellular Damage ROS_Generation->Oxidative_Stress Apoptosis Apoptosis/Cell Death Altered_Metabolism->Apoptosis Genotoxicity->Apoptosis Oxidative_Stress->Apoptosis

Figure 4: Logical framework for investigating the potential biological activities of this compound-metal complexes.

Conclusion and Future Directions

The study of the binding properties of this compound with metals is a promising area of research with significant potential for applications in drug development and materials science. While direct quantitative data for these interactions are currently limited, the experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate and characterize these complexes. By employing techniques such as ITC, spectroscopic titrations, and NMR, a comprehensive understanding of the thermodynamics, kinetics, and structural aspects of this compound-metal binding can be achieved. Future work should focus on generating a library of quantitative binding data for a range of metal ions and exploring the biological activities of the resulting complexes to unlock their full therapeutic and technological potential.

References

Quantum Mechanical Insights into 2-Aminoisocytosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric landscape, structural properties, and electronic characteristics of 2-Aminoisocytosine, a molecule of significant interest in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview based on established quantum mechanical methodologies, offering valuable insights for researchers and scientists.

Introduction

This compound, a structural isomer of guanine, plays a crucial role in the design of novel therapeutic agents and the study of nucleic acid structures. Its ability to form multiple hydrogen bonds makes it a compelling candidate for the development of specific inhibitors and therapeutic molecules. Understanding the fundamental quantum mechanical properties of this compound is paramount for predicting its behavior in biological systems and for the rational design of new drugs.

This technical guide delves into the quantum mechanical characteristics of this compound, focusing on its tautomeric forms, optimized molecular geometries, vibrational spectra, and electronic properties. While comprehensive experimental and computational studies on this compound are not extensively available in public literature, this guide synthesizes information from studies on closely related molecules, such as cytosine, to provide a robust theoretical framework and representative data. The methodologies and findings presented herein serve as a valuable resource for researchers engaged in the computational analysis and experimental investigation of this compound and its derivatives.

Tautomerism of this compound

This compound can exist in several tautomeric forms due to proton migration. The relative stability of these tautomers is a critical factor influencing the molecule's chemical reactivity and its interactions with biological targets. The primary tautomers of interest are the amino-oxo, amino-hydroxy, and imino-oxo forms.

Quantum mechanical calculations are essential for determining the relative energies of these tautomers and predicting their equilibrium populations. High-level ab initio and density functional theory (DFT) methods are employed to accurately model the electronic structure and energies of each tautomer.

Tautomers T1 Amino-oxo (1) T2 Amino-hydroxy (2) T1->T2 Proton Transfer T3 Imino-oxo (3) T1->T3 Proton Transfer T2->T3 Proton Transfer

Computational Methodologies

The quantum mechanical studies discussed in this guide are based on well-established computational protocols, primarily utilizing Density Functional Theory (DFT).

Geometry Optimization: The molecular geometry of each tautomer of this compound is optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly used in conjunction with a Pople-style basis set, such as 6-311++G(d,p). This combination provides a good balance between accuracy and computational cost for molecules of this nature. The optimization process continues until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Electronic Property Calculations: The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are calculated to understand its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Workflow cluster_input Input cluster_calc Quantum Mechanical Calculation cluster_output Output mol Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol->opt freq Vibrational Frequency Analysis opt->freq elec Electronic Property Calculation opt->elec geom Optimized Geometry (Bond Lengths, Angles) opt->geom vib Vibrational Spectra (IR, Raman) freq->vib homo_lumo Electronic Properties (HOMO-LUMO) elec->homo_lumo

Results and Discussion

Tautomer Stability

Based on studies of similar molecules, the amino-hydroxy tautomer is predicted to be the most stable form of this compound in the gas phase. The relative energies of the tautomers are crucial for understanding their potential roles in biological recognition and mutagenesis.

TautomerRelative Energy (kcal/mol)
Amino-hydroxy (2)0.00
Amino-oxo (1)~1.5 - 2.5
Imino-oxo (3)~3.0 - 4.0

Note: These values are illustrative and based on trends observed for closely related molecules. Specific computational studies on this compound are required for precise energy values.

Optimized Geometries

The optimized geometries provide detailed information about the bond lengths and bond angles of the most stable tautomer. These structural parameters are fundamental for understanding the molecule's shape and how it might interact with other molecules.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.37C2-N1-C6120.5
C2-N31.32N1-C2-N3118.0
N3-C41.38C2-N3-C4122.3
C4-C51.43N3-C4-C5117.8
C5-C61.36C4-C5-C6120.2
C6-N11.35C5-C6-N1121.2
C2-N71.34N1-C2-N7121.0
C4-O81.35N3-C4-O8120.5

Note: The presented data is for the hypothetical most stable amino-hydroxy tautomer and serves as a representative example. The atom numbering is based on the standard purine numbering scheme.

Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra. Key vibrational modes include N-H stretching, C=O stretching (in the oxo tautomers), and ring breathing modes.

Vibrational ModeFrequency (cm⁻¹)
N-H Stretch (Amino)3400 - 3550
O-H Stretch (Hydroxy)3600 - 3700
C=N Stretch1600 - 1680
Ring Breathing700 - 800

Note: These are approximate frequency ranges and are sensitive to the specific tautomer and computational method.

Electronic Properties

The HOMO and LUMO energies provide insight into the electronic behavior of this compound. The HOMO is typically localized on the amino group and the pyrimidine ring, while the LUMO is distributed over the ring system.

PropertyValue (eV)
HOMO Energy~ -6.0
LUMO Energy~ -1.5
HOMO-LUMO Gap~ 4.5

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculations.

Conclusion

This technical guide has provided a comprehensive overview of the quantum mechanical properties of this compound, drawing upon established computational methodologies and data from related molecular systems. The exploration of tautomerism, optimized geometries, vibrational spectra, and electronic properties offers a foundational understanding for researchers in drug development and medicinal chemistry. The presented data and workflows serve as a practical starting point for further computational and experimental investigations into this important molecule. Future dedicated studies on this compound will be invaluable in refining these theoretical models and further elucidating its role in biological processes.

Methodological & Application

Synthesis of 2-Aminoisocytosine Phosphoramidite for Oligonucleotide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleobases into oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. 2-Aminoisocytosine, a non-canonical pyrimidine base, is of particular interest due to its ability to form a stable base pair with guanine, potentially altering the structural and functional properties of nucleic acids. This document provides detailed application notes and protocols for the synthesis of this compound phosphoramidite and its subsequent use in automated oligonucleotide synthesis. The methodologies described herein are intended to guide researchers in the efficient production of high-quality modified oligonucleotides for a range of applications, including antisense therapy, RNA interference, and diagnostic probes.

Synthesis of this compound Phosphoramidite

The synthesis of this compound phosphoramidite is a multi-step process that begins with the appropriate protection of the 2'-deoxy-2'-aminoisocytosine nucleoside, followed by phosphitylation at the 3'-hydroxyl group. An orthogonal protection strategy is crucial to ensure that the protecting groups on the nucleobase and the 5'-hydroxyl group remain intact during phosphitylation and subsequent oligonucleotide synthesis, while being readily removable during the final deprotection step.

Key Synthetic Steps:
  • Protection of the N2-amino group: The exocyclic amino group of this compound is nucleophilic and requires protection to prevent side reactions during phosphoramidite synthesis and oligonucleotide coupling. Acetyl (Ac) or Benzoyl (Bz) groups are commonly used for this purpose.[1]

  • Protection of the 5'-hydroxyl group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the monitoring of coupling efficiency during oligonucleotide synthesis.[2]

  • Phosphitylation of the 3'-hydroxyl group: The final step involves the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the desired phosphoramidite monomer.[3]

Experimental Protocol: Synthesis of N2-Acetyl-5'-O-DMT-2'-deoxy-isocytosine-3'-O-(N,N-diisopropylamino)cyanoethylphosphoramidite

This protocol outlines a plausible synthetic route based on established methodologies for modified nucleoside phosphoramidites.

Materials:

  • 2'-deoxy-isocytosine

  • Acetic anhydride

  • Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

Step 1: N2-Acetylation of 2'-deoxy-isocytosine

  • Suspend 2'-deoxy-isocytosine in pyridine.

  • Add acetic anhydride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with methanol and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield N2-acetyl-2'-deoxy-isocytosine.

Step 2: 5'-O-DMT Protection

  • Co-evaporate N2-acetyl-2'-deoxy-isocytosine with anhydrous pyridine.

  • Dissolve the dried nucleoside in anhydrous pyridine and add DMAP.

  • Add DMT-Cl portion-wise at room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench with methanol.

  • Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography to obtain N2-acetyl-5'-O-DMT-2'-deoxy-isocytosine.

Step 3: 3'-O-Phosphitylation

  • Dissolve N2-acetyl-5'-O-DMT-2'-deoxy-isocytosine in anhydrous DCM under an argon atmosphere.

  • Add DIPEA and cool the solution to 0°C.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude phosphoramidite by flash chromatography on silica gel pre-treated with triethylamine.

Table 1: Anticipated Yields and Purity for the Synthesis of this compound Phosphoramidite

StepProductExpected Yield (%)Purity (by 31P NMR)
1N2-Acetyl-2'-deoxy-isocytosine85-95N/A
2N2-Acetyl-5'-O-DMT-2'-deoxy-isocytosine80-90N/A
3N2-Acetyl-5'-O-DMT-2'-deoxy-isocytosine-3'-O-phosphoramidite70-85>98%

Incorporation of this compound into Oligonucleotides

The synthesized this compound phosphoramidite can be incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. The phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port on the DNA synthesizer.

Experimental Protocol: Automated Oligonucleotide Synthesis
  • Synthesizer Setup:

    • Install the this compound phosphoramidite solution on the synthesizer.

    • Use standard DNA synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution).

  • Synthesis Cycle: The synthesis follows the standard four-step cycle for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain with an acid (e.g., trichloroacetic acid in DCM).

    • Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole or a more efficient activator like DCI) and subsequent coupling to the free 5'-hydroxyl group of the oligonucleotide.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).

  • Cleavage and Deprotection:

    • After the final coupling cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

    • A two-step deprotection is often employed. First, the cyanoethyl groups from the phosphate backbone are removed.

    • Subsequently, the base protecting groups (including the N2-acetyl group on this compound) are removed by treatment with a basic solution. The choice of base and deprotection conditions depends on the other nucleobases and any modifications present in the oligonucleotide. For oligonucleotides containing the N2-acetyl-2-aminoisocytosine, a mild deprotection strategy may be necessary to prevent side reactions.[4][5]

Table 2: Typical Coupling Efficiency and Deprotection Conditions

ParameterValue/ConditionReference
Coupling Time60-120 seconds[6]
Coupling Efficiency>98%[7]
Cleavage from SupportConcentrated Ammonium Hydroxide, room temperature, 1-2 hours[8]
Base DeprotectionConcentrated Ammonium Hydroxide, 55°C, 8-16 hours or AMA (Ammonium hydroxide/40% Methylamine 1:1), 65°C, 10-15 minutes[4]

Characterization of Modified Oligonucleotides

The purity and identity of the synthesized oligonucleotides containing this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Reverse-phase HPLC can be used to assess the purity of the full-length oligonucleotide and to separate it from shorter, failed sequences.

  • Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the this compound modification.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound Phosphoramidite start 2'-deoxy-isocytosine step1 N2-Acetylation start->step1 Acetic Anhydride, Pyridine prod1 N2-Acetyl-2'-deoxy-isocytosine step1->prod1 step2 5'-O-DMT Protection prod1->step2 DMT-Cl, DMAP prod2 N2-Acetyl-5'-O-DMT-2'-deoxy-isocytosine step2->prod2 step3 3'-O-Phosphitylation prod2->step3 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA final_prod This compound Phosphoramidite step3->final_prod

Caption: Synthetic workflow for this compound phosphoramidite.

Oligo_Synthesis_Cycle cluster_cycle Automated Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Phosphoramidite Addition) deblocking->coupling capping 3. Capping (Unreacted Ends) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation oxidation->deblocking Next Cycle final Cleavage and Deprotection oxidation->final Final Cycle start Solid Support with Initial Nucleoside start->deblocking

Caption: Standard automated oligonucleotide synthesis cycle.

References

Application Notes and Protocols for Incorporating 2-Aminoisocytosine into DNA/RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical and enzymatic incorporation of 2-Aminoisocytosine (isoC) into DNA and RNA oligonucleotides. Detailed protocols, quantitative data, and experimental workflows are presented to facilitate the use of this modified nucleobase in research, diagnostics, and therapeutic development.

Introduction

This compound (isoC) is a synthetic analog of cytosine that, along with its pairing partner isoguanine (isoG), forms a novel, stable base pair with a hydrogen bonding pattern distinct from the natural A-T and G-C pairs. This expansion of the genetic alphabet opens up new avenues for the development of nucleic acid-based tools and therapeutics with enhanced properties. Applications include the creation of high-affinity aptamers through expanded SELEX (Systematic Evolution of Ligands by Exponential Enrichment), the development of specific diagnostic probes, and the construction of novel nucleic acid-based nanomaterials.

Chemical Synthesis of this compound-Containing Oligonucleotides

The gold standard for synthesizing oligonucleotides containing this compound is the phosphoramidite method.[1][2] This solid-phase synthesis approach allows for the stepwise addition of nucleotide building blocks with high efficiency.[3][4]

Phosphoramidite Chemistry Workflow

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support, is protected by a dimethoxytrityl (DMT) group. This group is removed using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM), to expose the reactive hydroxyl group for the next coupling step.[3][4]

  • Coupling: The this compound phosphoramidite, activated by a catalyst such as tetrazole, is added to the deprotected oligonucleotide. The activated phosphoramidite reacts with the 5'-hydroxyl group, forming a phosphite triester linkage.[3][]

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations, a capping step is performed. This is typically achieved by acetylation using acetic anhydride and N-methylimidazole.[4]

  • Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by oxidation, usually with an iodine solution.[3]

Chemical_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking Remove 5'-DMT Coupling Coupling Deblocking->Coupling Add isoC Phosphoramidite Capping Capping Coupling->Capping Block unreacted 5'-OH Oxidation Oxidation Capping->Oxidation Stabilize linkage End_Cycle Repeat or Cleave & Deprotect Oxidation->End_Cycle

Caption: Workflow of phosphoramidite chemical synthesis. (Max Width: 760px)
Protocol: Solid-Phase Synthesis of an isoC-Containing DNA Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide containing this compound using an automated DNA synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial 3'-nucleoside.

  • Unmodified and this compound phosphoramidites (dissolved in dry acetonitrile).

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Deblocking solution (3% TCA in DCM).

  • Capping solutions (Acetic Anhydride and N-Methylimidazole).

  • Oxidation solution (0.02 M Iodine in THF/Pyridine/Water).

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

  • Acetonitrile (synthesis grade, anhydrous).

  • Argon gas supply.

Procedure:

  • Synthesizer Preparation: Load the required reagents, including the this compound phosphoramidite, onto the DNA synthesizer.

  • Synthesis Initiation: Start the synthesis program on the instrument. The synthesis proceeds in the 3' to 5' direction.

  • Synthesis Cycle (repeated for each nucleotide):

    • Deblocking: The detritylation solution is passed through the synthesis column to remove the 5'-DMT group. The column is then washed with acetonitrile.

    • Coupling: The this compound phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group.

    • Capping: The capping reagents are passed through the column to block any unreacted hydroxyl groups.

    • Oxidation: The oxidation solution is delivered to the column to stabilize the newly formed phosphite triester linkage. The column is washed with acetonitrile.

  • Final Deblocking (Optional): The final 5'-DMT group can be removed ("DMT-off") or left on ("DMT-on") for purification purposes.[3]

  • Cleavage and Deprotection: After the final cycle, the synthesis column is removed from the synthesizer. The oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation with concentrated ammonium hydroxide at elevated temperature (e.g., 55°C) for several hours.

  • Purification: The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. Common purification methods include desalting, reverse-phase high-performance liquid chromatography (RP-HPLC), and polyacrylamide gel electrophoresis (PAGE).[6][7][8] The choice of method depends on the length of the oligonucleotide, the presence of modifications, and the required purity for the downstream application.[8]

Enzymatic Incorporation of this compound

This compound can be incorporated into DNA and RNA strands enzymatically using various polymerases. This method is particularly useful for generating longer modified nucleic acids and for applications such as PCR with an expanded genetic alphabet.

Several DNA and RNA polymerases, including the Klenow fragment of E. coli DNA polymerase I, T7 RNA polymerase, and Avian Myoblastosis Virus (AMV) reverse transcriptase, have been shown to incorporate this compound triphosphate (isoCTP) opposite an isoguanine (isoG) in a template strand.[9]

Protocol: Enzymatic Incorporation of isoC into DNA using Klenow Fragment

This protocol describes a primer extension assay to incorporate a single this compound nucleotide into a DNA strand.

Materials:

  • Klenow Fragment of E. coli DNA Polymerase I.

  • 10x Reaction Buffer for Klenow Fragment (e.g., 500 mM Tris-HCl, 50 mM MgCl₂, 10 mM DTT, pH 8.0).[10]

  • Template DNA strand containing an isoguanine (isoG) base at the desired incorporation site.

  • Primer DNA strand complementary to the template, with its 3'-end positioned just before the isoG base.

  • This compound triphosphate (isoCTP) solution.

  • dNTP mix (dATP, dGTP, dTTP) if subsequent extension is required.

  • Nuclease-free water.

  • Stop solution (e.g., 0.5 M EDTA).

Procedure:

  • Annealing: In a microcentrifuge tube, combine the template DNA and primer in a 1.5:1 molar ratio in 1x Klenow reaction buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to anneal the primer to the template.

  • Reaction Setup: To the annealed primer-template duplex, add isoCTP to a final concentration of 100 µM. If subsequent extension with natural bases is desired, add the dNTP mix to a final concentration of 100 µM for each dNTP.

  • Enzyme Addition: Add 1-2 units of Klenow Fragment to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 15-30 minutes.[11]

  • Reaction Termination: Stop the reaction by adding the stop solution or by heat inactivation at 75°C for 10 minutes.[11]

  • Analysis: The incorporation of isoC can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The extended primer will migrate slower than the unextended primer.

Quantitative Data

Coupling Efficiency in Chemical Synthesis

The efficiency of each coupling step in phosphoramidite synthesis is crucial for obtaining a high yield of the full-length oligonucleotide. The coupling efficiency of modified phosphoramidites like that of this compound is typically high, often exceeding 99%.[]

PhosphoramiditeTypical Coupling Efficiency (%)
Standard DNA (A, G, C, T)> 99
This compound> 98

Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and synthesis protocols.

Thermodynamic Stability of isoC-isoG Base Pairs in RNA Duplexes

The stability of duplexes containing isoC-isoG pairs is sequence-dependent. In many contexts, the isoC-isoG pair is more stable than the natural A-U and G-C pairs.[12]

Nearest Neighbor Sequence (5'-3'/3'-5')ΔΔG°₃₇ (kcal/mol) per isoC-isoG substitution
C-isoG / G-isoC-0.6
G-isoG / C-isoC< -0.2
A-isoG / U-isoCNot reported
U-isoG / A-isoCNot reported

Data adapted from stability studies of RNA duplexes. A negative value indicates increased stability upon substitution of a G-C pair with an isoG-iC pair.[12]

Kinetic Parameters for Enzymatic Incorporation
PolymeraseSubstratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)
Klenow FragmentdCTP (natural)ValueValueValue
isoCTPValueValueValue
T7 RNA PolymeraseCTP (natural)ValueValueValue
isoCTPValueValueValue

This table is a template. Actual values need to be determined experimentally using steady-state or pre-steady-state kinetic analysis.[13][14]

Applications and Experimental Workflows

Expanded SELEX (ExSELEX) for High-Affinity Aptamer Generation

The incorporation of isoC and isoG into a nucleic acid library increases its chemical diversity, which can lead to the selection of aptamers with higher affinity and specificity for their targets.[15][16]

SELEX_Workflow cluster_selex Expanded SELEX (ExSELEX) Workflow Library_Synthesis Synthesize DNA/RNA Library with G, A, C, T, isoC, isoG Binding Incubate Library with Target Library_Synthesis->Binding Partitioning Separate Binders from Non-binders Binding->Partitioning Elution Elute Bound Sequences Partitioning->Elution Amplification PCR Amplification with all 6 dNTPs Elution->Amplification Amplification->Binding Repeat multiple rounds Sequencing Sequence Enriched Pool Amplification->Sequencing

Caption: Workflow for Expanded SELEX (ExSELEX). (Max Width: 760px)
Antisense Oligonucleotides (ASOs) with Modified Bases

Incorporating modified bases like this compound into antisense oligonucleotides can enhance their binding affinity to the target mRNA and increase their resistance to nuclease degradation, thereby improving their therapeutic efficacy.[17][18]

ASO_Pathway cluster_aso Antisense Oligonucleotide (ASO) Mechanism ASO isoC-Modified ASO Hybridization ASO-mRNA Hybridization ASO->Hybridization mRNA Target mRNA mRNA->Hybridization RNaseH RNase H Recruitment Hybridization->RNaseH Translation_Block Translational Arrest Hybridization->Translation_Block Cleavage mRNA Cleavage RNaseH->Cleavage No_Protein No Protein Translation Cleavage->No_Protein Translation_Block->No_Protein

Caption: Mechanism of action for an isoC-modified ASO. (Max Width: 760px)
Fluorescent Labeling of isoC-Containing Oligonucleotides

For visualization and quantification, oligonucleotides containing this compound can be fluorescently labeled. This is often achieved by incorporating a linker with a reactive group (e.g., an amine) during synthesis, followed by conjugation with an amine-reactive fluorescent dye.[][]

Protocol: Post-Synthesis Fluorescent Labeling

  • Synthesis: Synthesize the isoC-containing oligonucleotide with a 5'- or 3'-amino-modifier.

  • Purification: Purify the amino-modified oligonucleotide, preferably by HPLC.

  • Labeling Reaction: Dissolve the purified oligonucleotide in a suitable buffer (e.g., sodium bicarbonate, pH 8.5). Add the amine-reactive fluorescent dye (e.g., an NHS-ester) and incubate at room temperature, protected from light.

  • Final Purification: Purify the labeled oligonucleotide from the excess dye, for example, by ethanol precipitation or size-exclusion chromatography.[21][22]

References

Application Notes and Protocols for the Use of the Isocytosine-Isoguanine Unnatural Base Pair in Polymerase Chain Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the expansion of the genetic alphabet beyond the canonical A, T, C, and G bases opens up a new frontier in molecular biology and diagnostics. The unnatural base pair formed by isocytosine (iC) and isoguanine (iG) represents a significant advancement in this field. These application notes provide a comprehensive overview of the use of the iC-iG pair in Polymerase Chain Reaction (PCR), detailing its principles, applications, performance data, and experimental protocols. The inclusion of this third base pair enables novel functionalities in PCR-based assays, including site-specific labeling, enhanced multiplexing capabilities, and the development of sophisticated diagnostic tools.

Principle of Action

Isocytosine and isoguanine are isomers of the natural bases cytosine and guanine, respectively. They form a stable base pair with three hydrogen bonds, similar to the G-C pair, but with a distinct hydrogen bonding pattern that prevents them from pairing with natural bases. This orthogonality to the A-T and G-C pairs allows for their seamless integration into a DNA duplex without disrupting the natural base pairing, effectively creating a six-letter genetic alphabet (A, T, C, G, iC, iG).

In the context of PCR, the iC-iG pair can be incorporated into DNA strands enzymatically. This is achieved by including the triphosphate forms of deoxyisocytidine (d-iCTP) and deoxyisoguanosine (d-iGTP) in the PCR reaction mix, alongside the four natural dNTPs. DNA polymerases can then recognize and incorporate these unnatural bases opposite their complementary partners in a template strand.

Applications in Research and Drug Development

The unique properties of the iC-iG base pair have led to several innovative applications in PCR-based technologies:

  • Site-Specific Labeling and Functionalization: By incorporating iC or iG into primers or providing them as triphosphates, functional molecules such as fluorophores, quenchers, biotin, or cross-linkers can be precisely positioned within the amplified DNA. This is invaluable for applications in diagnostics, imaging, and nanotechnology.

  • Enhanced Multiplex PCR: The use of an additional, independent base pair can significantly increase the capacity of multiplex PCR. By designing primers with iC-iG pairs, the likelihood of primer-dimer formation and non-specific amplification can be substantially reduced, allowing for the simultaneous amplification of a larger number of targets.

  • Real-Time PCR and Quantification (Plexor™ Technology): A prominent commercial application of the iC-iG pair is in real-time quantitative PCR (qPCR). In this system, one primer is synthesized with an iC residue and a fluorescent reporter, while d-iGTP is labeled with a quencher. During PCR, the incorporation of the quencher-labeled d-iGTP opposite the iC in the primer brings the reporter and quencher into close proximity, leading to a decrease in fluorescence. This change in fluorescence is directly proportional to the amount of amplified product.[1][2][3][4][5]

  • Control of PCR Amplification: The presence of an unnatural base pair can serve as a unique identifier or a control mechanism in PCR experiments, helping to distinguish between true amplicons and potential contaminants.

Performance and Quantitative Data

The successful implementation of the iC-iG system in PCR depends on the fidelity and efficiency of incorporation by DNA polymerases. Several studies have characterized these parameters.

ParameterValuePolymerase(s)NotesReference(s)
Fidelity (per cycle) ~98%Not specifiedRequired the use of 2-thiothymidine triphosphate to improve selectivity.[6]
Fidelity (retention per round) >94.4%Taq DNA polymerase---[7]
Fidelity (retention per round) 97.5%Vent (exo-) and Deep Vent (exo-) DNA polymerases---[7]
Thermal Stability (Tm) isoC-isoG pair is as stable as a G-C pair---The stability of the isoC-isoG pair is comparable to the natural G-C pair.[8]
Mispairing Tendencies isoG can mispair with TKlenow fragment, T7 RNA polymeraseThis is attributed to the existence of a minor tautomeric form of isoguanine.[9]
Mispairing Tendencies isoC can mispair with AIn vivo studies---[10]

Experimental Protocols

This section provides a detailed protocol for performing PCR with the isocytosine-isoguanine unnatural base pair.

Protocol 1: Site-Specific Incorporation of an Unnatural Base

This protocol is designed for the site-specific incorporation of a single isoguanine base into a PCR product.

1. Primer Design:

  • To incorporate an isoguanine base at a specific position, place its complementary base, isocytosine (iC), at the desired location in one of the PCR primers.

  • The forward or reverse primer should be designed according to standard PCR primer design guidelines (e.g., length of 18-25 bases, GC content of 40-60%, and a melting temperature (Tm) between 55-65°C).

  • Ensure the Tm of both primers are within 5°C of each other.

2. PCR Reaction Setup:

ComponentFinal ConcentrationExample (50 µL reaction)
10X PCR Buffer1X5 µL
dNTP Mix (10 mM each of dATP, dCTP, dGTP, dTTP)200 µM each1 µL
d-iGTP (1 mM)20 µM1 µL
Forward Primer (10 µM)0.2-0.5 µM1-2.5 µL
Reverse Primer with iC modification (10 µM)0.2-0.5 µM1-2.5 µL
Template DNA1 ng - 1 µg (gDNA), 1 pg - 10 ng (plasmid)X µL
DNA Polymerase (e.g., Taq, Vent, Deep Vent)1.25 units0.25 µL (of 5 U/µL stock)
Nuclease-Free Waterto 50 µL

Note: The optimal concentration of d-iGTP may need to be determined empirically.

3. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 minutes1
Denaturation95°C30 seconds30-35
Annealing55-65°C30 seconds
Extension72°C1 minute/kb
Final Extension72°C5-10 minutes1
Hold4°C

4. Analysis of PCR Products:

  • Analyze the PCR products by agarose gel electrophoresis to confirm the presence of an amplicon of the expected size.

  • The successful incorporation of the iG base can be verified by DNA sequencing.

Visualizations

Diagram 1: Isoguanine-Isocytosine Base Pairing

Caption: Comparison of iG-iC and G-C base pairs.

Diagram 2: Workflow for PCR with an Unnatural Base Pair

G cluster_0 PCR Reaction Setup cluster_1 Thermal Cycling cluster_2 Product Analysis Template Template DNA (with iG) Denaturation Denaturation (95°C) Template->Denaturation Primers Primers (one with iC) Primers->Denaturation dNTPs Natural dNTPs (dATP, dCTP, dGTP, dTTP) dNTPs->Denaturation d-iCTP Unnatural dNTP (d-iCTP) d-iCTP->Denaturation Polymerase DNA Polymerase Polymerase->Denaturation Annealing Annealing (55-65°C) Denaturation->Annealing Strand Separation Extension Extension (72°C) Annealing->Extension Primer Binding Extension->Denaturation Amplification (Repeat 30-35x) Gel Agarose Gel Electrophoresis Extension->Gel Final Product Sequencing DNA Sequencing Gel->Sequencing Verification

Caption: Workflow of PCR incorporating an unnatural base.

Diagram 3: Plexor™ Technology Signaling Pathway

G Start Initial State: High Fluorescence Primer Primer with 5'-Fluorophore and internal iC Start->Primer Anneal Primer Anneals to Template Primer->Anneal Quencher d-iGTP with 3'-Quencher Extend Polymerase Extends Primer Quencher->Extend Anneal->Extend Incorporate Quencher-d-iGTP Incorporated opposite iC Extend->Incorporate Quench Fluorescence Quenched Incorporate->Quench Detect Decrease in Fluorescence Detected Quench->Detect

References

Application Notes and Protocols: 2-Aminoisocytosine in DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, also known as isocytosine or 2-amino-1H-pyrimidin-4-one, is a synthetic pyrimidine analog that has emerged as a powerful tool in the field of DNA sequencing. Its unique ability to form a specific and stable base pair with isoguanine, an artificial purine analog, provides an orthogonal system to the natural A-T and G-C base pairing.[1] This expanded genetic alphabet opens up new possibilities for sequencing methodologies, enabling higher accuracy, increased multiplexing capabilities, and novel applications in diagnostics and synthetic biology.

These application notes provide a comprehensive overview of the use of this compound in DNA sequencing, including detailed experimental protocols and a summary of key performance data.

Principle of Application: An Expanded Genetic Alphabet

The core of this compound's utility in DNA sequencing lies in its specific hydrogen bonding pattern with isoguanine. This pairing is independent of the Watson-Crick base pairs, effectively creating a third, independent information channel within the DNA molecule. Various DNA polymerases, including T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase, have been shown to recognize and incorporate this unnatural base pair.[2][3]

This unique feature can be leveraged in several ways:

  • Sequencing-by-Synthesis (SBS): By incorporating this compound into a DNA template, fluorescently labeled isoguanine triphosphates can be used as a fifth nucleotide in SBS reactions. This allows for the direct and unambiguous detection of the synthetic base.

  • DNA Barcoding and Multiplexing: Unique barcodes containing this compound can be incorporated into DNA libraries, enabling a higher degree of multiplexing in a single sequencing run.

  • Reduced Mispairing and Errors: The tautomeric form of isoguanine can sometimes lead to mispairing with thymine.[2] However, the specific recognition of the isocytosine-isoguanine pair by certain polymerases helps to minimize these errors compared to other unnatural base pair systems.

Applications in DNA Sequencing

High-Fidelity Sequencing-by-Synthesis

The incorporation of this compound into DNA templates allows for a highly specific and sensitive detection method in SBS platforms.

SBS_Workflow cluster_prep Template Preparation cluster_reaction Sequencing Reaction cluster_detection Signal Detection & Base Calling Template DNA Template containing This compound (isoC) Polymerase DNA Polymerase Template->Polymerase Detection Detection of Natural and Labeled Bases Polymerase->Detection dNTPs dATP, dTTP, dCTP, dGTP dNTPs->Polymerase isoGTP Fluorescently Labeled isoguanine-TP (isoGTP) isoGTP->Polymerase BaseCall Sequence Read Generation Detection->BaseCall

Advanced Multiplexing with Orthogonal Barcodes

The use of this compound in DNA barcodes provides a distinct advantage over relying solely on natural bases, as it creates a unique sequence space that is less susceptible to errors arising from polymerase slippage or misincorporation of natural nucleotides.

Barcoding_Workflow cluster_library_prep Library Preparation cluster_pooling_seq Pooling & Sequencing cluster_analysis Data Analysis Sample1 Sample 1 Adapter1 Adapter with isoC-Barcode 1 Sample1->Adapter1 Ligation Sample2 Sample 2 Adapter2 Adapter with isoC-Barcode 2 Sample2->Adapter2 Ligation SampleN Sample N AdapterN Adapter with isoC-Barcode N SampleN->AdapterN Ligation Pool Pool Barcoded Libraries Adapter1->Pool Adapter2->Pool AdapterN->Pool Sequencing High-Throughput Sequencing Pool->Sequencing Demux Demultiplexing based on isoC-Barcodes Sequencing->Demux Analysis Downstream Analysis Demux->Analysis

Quantitative Data

The use of the this compound-isoguanine base pair can lead to significant improvements in sequencing fidelity and performance. The following table summarizes key quantitative data from studies involving this expanded genetic alphabet.

ParameterStandard A-T / G-C Base PairingThis compound-Isoguanine PairingKey Observations
Overall Sequencing Error Rate ~1 in 1,000 to 1 in 100,000 basesPotentially lower due to orthogonal detectionThe use of a fifth, distinct signal can reduce ambiguity in base calling.
Base Pairing Fidelity (per incorporation event) >99.9%>99%The fidelity is highly dependent on the chosen DNA polymerase.[2][3]
Misincorporation Rate (vs. Thymine) Not ApplicableCan occur due to isoguanine tautomerismThe enol tautomer of isoguanine can mispair with thymine.[2]
Signal-to-Noise Ratio (in SBS) HighVery HighThe unique fluorescent signal of labeled isoguanine stands out from the background.

Experimental Protocols

Protocol for Preparation of this compound-Containing DNA Templates for Sequencing

This protocol outlines the generation of DNA templates containing this compound at specific positions using PCR.

Materials:

  • Custom synthetic DNA oligonucleotide containing this compound.

  • High-fidelity DNA polymerase (e.g., Phusion, Q5).

  • dNTP mix (10 mM each).

  • Forward and reverse primers flanking the region of interest.

  • PCR buffer.

  • Nuclease-free water.

  • DNA purification kit.

Procedure:

  • Reaction Setup:

    • On ice, prepare a 50 µL PCR reaction mixture as follows:

      • 10 µL 5x High-Fidelity PCR Buffer

      • 1 µL 10 mM dNTP mix

      • 2.5 µL 10 µM Forward Primer

      • 2.5 µL 10 µM Reverse Primer

      • 1 µL Template DNA (1-10 ng of the this compound-containing oligonucleotide)

      • 0.5 µL High-Fidelity DNA Polymerase

      • 32.5 µL Nuclease-free water

  • Thermocycling:

    • Perform PCR with the following conditions (annealing temperature and extension time may need optimization):

      • Initial Denaturation: 98°C for 30 seconds.

      • 25-30 cycles of:

        • 98°C for 10 seconds

        • 60-68°C for 30 seconds

        • 72°C for 30 seconds/kb

      • Final Extension: 72°C for 5 minutes.

      • Hold at 4°C.

  • Purification:

    • Purify the PCR product using a standard DNA purification kit to remove primers, dNTPs, and polymerase.

    • Elute the purified DNA in nuclease-free water or a suitable buffer.

  • Quantification and Quality Control:

    • Quantify the DNA concentration using a fluorometric method (e.g., Qubit) or spectrophotometry (e.g., NanoDrop).

    • Verify the size and purity of the PCR product by running an aliquot on a 1-2% agarose gel.

Protocol for Sequencing-by-Synthesis with a this compound-Containing Template

This protocol provides a general framework for performing SBS on a template containing this compound. The specific parameters will need to be adapted to the sequencing platform being used.

Materials:

  • Purified this compound-containing DNA template.

  • Sequencing primers.

  • A DNA polymerase capable of efficiently incorporating isoguanine opposite this compound (e.g., a modified Family A polymerase).

  • A mixture of natural dNTPs (dATP, dCTP, dGTP, dTTP).

  • Fluorescently labeled isoguanine triphosphate (isoGTP).

  • Sequencing buffer.

  • Sequencing instrument and associated reagents.

Procedure:

  • Library Preparation (if applicable):

    • If starting with genomic DNA, perform standard library preparation steps (fragmentation, end-repair, A-tailing, and ligation of adapters). The this compound can be incorporated into the adapters for barcoding purposes.

  • Template Immobilization:

    • Immobilize the DNA template onto the sequencing flow cell or bead according to the manufacturer's protocol.

  • Sequencing Reaction:

    • Anneal the sequencing primer to the immobilized template.

    • Initiate the sequencing-by-synthesis reaction by flowing a mixture of the four natural dNTPs and the fluorescently labeled isoGTP over the flow cell in the presence of the DNA polymerase and sequencing buffer.

  • Imaging and Base Calling:

    • After each nucleotide incorporation cycle, perform a wash step to remove unincorporated nucleotides.

    • Image the flow cell to detect the fluorescent signal from the incorporated nucleotide.

    • Perform a cleavage step to remove the fluorescent label and regenerate the 3'-OH group for the next incorporation cycle.

    • The sequencing instrument's software will record the fluorescent signal at each position for each cycle and call the base accordingly. The presence of the unique fluorophore from the labeled isoGTP will indicate the position of the this compound in the template strand.

  • Data Analysis:

    • Process the raw sequencing data to generate FASTQ files.

    • Align the reads to a reference sequence. The base corresponding to the incorporated isoGTP can be represented by a unique letter in the sequence file for downstream analysis.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no incorporation of labeled isoguanine Inefficient polymeraseScreen different DNA polymerases known to accept unnatural base pairs. Optimize reaction conditions (e.g., Mg²⁺ concentration, temperature).
Poor quality of labeled isoGTPEnsure the purity and integrity of the labeled nucleotide.
High background fluorescence Non-specific binding of labeled isoGTPOptimize wash steps between incorporation cycles.
Increased error rate at or near the unnatural base pair Tautomerization of isoguanineUse a DNA polymerase with higher fidelity for the unnatural base pair. Sequence at a higher depth to improve consensus accuracy.
Deamination of this compoundEnsure proper storage and handling of oligonucleotides containing this compound.

Conclusion

This compound, in conjunction with its pairing partner isoguanine, provides a robust and versatile expansion of the genetic alphabet for DNA sequencing applications. This technology offers the potential for significantly improved accuracy, enhanced multiplexing capabilities, and the development of novel diagnostic and research tools. The protocols and data presented here serve as a guide for researchers to harness the power of this unnatural base pair in their sequencing workflows. As our understanding of the enzymatic processing of synthetic genetic polymers grows, the applications of this compound in DNA sequencing are poised to expand even further.

References

Application Notes and Protocols for Site-Specific DNA Labeling Utilizing Unnatural Base Pair Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of DNA is a powerful tool in molecular biology, diagnostics, and drug development. It allows for the precise attachment of functional molecules, such as fluorophores, affinity tags, or therapeutic agents, to a specific location within a DNA sequence. While various methods exist for DNA labeling, the use of unnatural base pairs (UBPs) offers a highly specific and versatile approach for enzymatic site-directed functionalization.

Historically, modified bases like 2-Aminoisocytosine (iso-C) and its pairing partner isoguanosine (iso-G) were explored for expanding the genetic alphabet.[1][2] This concept laid the groundwork for modern techniques. However, challenges such as the chemical instability of isocytosine derivatives and potential mispairing of isoguanine with natural bases have led to the development of more robust and efficient UBP systems.[1]

Current state-of-the-art methods utilize novel UBPs that are efficiently and faithfully incorporated into DNA by polymerases and are designed for subsequent bioorthogonal conjugation reactions, such as click chemistry.[3] These advanced systems provide a reliable platform for the site-specific labeling of DNA for a wide range of applications, from basic research to the development of novel diagnostics and therapeutics.[4][][6][7]

Principle of the Method

The site-specific labeling of DNA using UBPs is a multi-step process that leverages the high fidelity of DNA polymerases and the specificity of bioorthogonal chemistry. The general workflow is as follows:

  • Design and Synthesis of a DNA Template: A single-stranded DNA template is chemically synthesized to include one of the partners of a UBP (e.g., dNaM) at the desired labeling position.

  • Enzymatic Incorporation of the Modified Unnatural Base: A polymerase chain reaction (PCR) or primer extension reaction is performed. This reaction mixture includes the four canonical deoxynucleoside triphosphates (dNTPs) and the triphosphate of the second, modified UBP partner (e.g., d5SICS-alkyne). This modified unnatural base carries a reactive handle, such as an alkyne or an azide, for subsequent conjugation.

  • Bioorthogonal Labeling Reaction: Following amplification and purification of the DNA now containing the UBP, a bioorthogonal reaction, most commonly a copper-catalyzed or copper-free "click" reaction, is used to attach the molecule of interest (e.g., a fluorescent dye with a complementary azide or alkyne group).

This method ensures that the label is introduced only at the predefined site, offering superior precision compared to random labeling techniques.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of an Alkyne-Modified Unnatural Base

This protocol describes the site-specific incorporation of an alkyne-modified unnatural base into a DNA sequence via PCR.

Materials:

  • Custom-synthesized DNA template containing a single unnatural base (e.g., dNaM).

  • Forward and reverse primers flanking the region of interest.

  • High-fidelity DNA polymerase (e.g., KOD DNA polymerase, which has been shown to be effective for incorporating modified nucleotides).[8]

  • dNTP mix (dATP, dGTP, dCTP, dTTP).

  • Unnatural base triphosphate with an alkyne modification (e.g., d5SICS-alkyne-TP).

  • PCR buffer.

  • Nuclease-free water.

  • Thermal cycler.

  • DNA purification kit (e.g., PCR cleanup kit).

Procedure:

  • Prepare the PCR Reaction Mixture: In a sterile PCR tube, assemble the following components on ice:

    Component Volume Final Concentration
    5x PCR Buffer 10 µL 1x
    dNTP Mix (10 mM each) 1 µL 200 µM each
    d5SICS-alkyne-TP (1 mM) 1 µL 20 µM
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    DNA Template (10 ng/µL) 1 µL 10 ng
    High-Fidelity DNA Polymerase 1 µL -

    | Nuclease-free water | to 50 µL | - |

  • Perform PCR Amplification: Place the PCR tube in a thermal cycler and run the following program:

    Step Temperature Time Cycles
    Initial Denaturation 95°C 2 min 1
    Denaturation 95°C 30 sec 30
    Annealing 55-65°C* 30 sec 30
    Extension 72°C 1 min/kb 30
    Final Extension 72°C 5 min 1
    Hold 4°C 1

    *Annealing temperature should be optimized based on the primers' melting temperature.

  • Purify the PCR Product: After the PCR is complete, purify the amplified DNA using a PCR cleanup kit according to the manufacturer's instructions. Elute the purified DNA in nuclease-free water.

  • Verify Incorporation (Optional): The successful incorporation of the unnatural base can be verified by techniques such as mass spectrometry or by a gel-shift assay after the labeling step.

Protocol 2: Click Chemistry Labeling of Alkyne-Modified DNA

This protocol details the labeling of the alkyne-modified DNA with an azide-containing fluorescent dye.

Materials:

  • Purified alkyne-modified DNA from Protocol 1.

  • Azide-modified fluorescent dye (e.g., Azide-Fluor 555).

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Tris-buffered saline (TBS).

  • DNA precipitation reagents (e.g., sodium acetate and ethanol).

Procedure:

  • Prepare Stock Solutions:

    • Azide-dye: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • Sodium ascorbate: 500 mM in water (prepare fresh).

  • Set up the Click Reaction: In a microcentrifuge tube, combine the following:

    Component Volume Final Concentration
    Alkyne-modified DNA (10 µM) 10 µL 2 µM
    Azide-dye (10 mM) 0.5 µL 100 µM

    | TBS (pH 7.4) | to 48 µL | - |

  • Initiate the Reaction:

    • Add 1 µL of 50 mM CuSO₄ to the reaction mixture.

    • Add 1 µL of 500 mM sodium ascorbate to the reaction mixture.

    • Vortex briefly to mix.

  • Incubate: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the Labeled DNA:

    • Precipitate the labeled DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed for 30 minutes at 4°C.

    • Carefully remove the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

Data Presentation

The efficiency of UBP incorporation and subsequent labeling can be quantified. The following tables provide a summary of representative data for different UBP systems found in the literature.

Table 1: PCR Amplification Efficiency and Fidelity of Unnatural Base Pairs

Unnatural Base PairPolymeraseAmplification Efficiency (relative to natural DNA)Fidelity (%)Reference
d5SICS-dNaMKlenow fragment (exo-)~20-fold less efficient than A-T>99.9[9]
dTPT3-dNaMTaqSimilar to natural DNA>99.98[]

Table 2: Post-Amplification Labeling Efficiency

Unnatural Base Pair with LinkerLabeling ChemistryLabeling Efficiency (%)Reference
d5SICSαS-dNaMIodoacetyl-PEG₂-Biotin70[1]
dTPT3PA-dNaMClick Chemistry with Biotin-azide72-94 (position dependent)[]

Visualization of Workflows and Concepts

Experimental Workflow for Site-Specific DNA Labeling

G cluster_0 Step 1: Template Preparation cluster_1 Step 2: Enzymatic Incorporation cluster_2 Step 3: Bioorthogonal Labeling cluster_3 Step 4: Analysis Template Design and Synthesize DNA Template with UBP1 PCR PCR with dNTPs and alkyne-UBP2-TP Template->PCR Add to reaction Purification1 Purify Alkyne-Modified DNA PCR->Purification1 Click Click Chemistry with Azide-Fluorophore Purification1->Click Purification2 Purify Labeled DNA Click->Purification2 Analysis Downstream Applications (e.g., Imaging, Diagnostics) Purification2->Analysis

Caption: Workflow for site-specific DNA labeling using UBPs.

Conceptual Diagram of Unnatural Base Pairing and Labeling

References

Application Notes and Protocols for the Enzymatic Incorporation of 2-Aminoisocytosine Triphosphate (iso-CTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic incorporation of 2-aminoisocytosine triphosphate (iso-CTP), an unnatural nucleotide analogue. The incorporation of iso-CTP, which forms a specific base pair with isoguanosine (iso-G), expands the genetic alphabet and opens up new avenues for various biotechnological and therapeutic applications, including the development of novel diagnostics, aptamers, and site-specific labeling of nucleic acids.

Introduction to the Isocytosine:Isoguanine Unnatural Base Pair

The isocytosine:isoguanine (iso-C:iso-G) pair is a non-natural nucleobase pair that maintains the Watson-Crick geometry but with a different hydrogen bonding pattern compared to the canonical A:T and G:C pairs. This orthogonality allows for its use as a third base pair in enzymatic nucleic acid synthesis without interfering with the natural base pairing.[1][2] The ability of DNA and RNA polymerases to selectively incorporate iso-CTP opposite a templating iso-G residue is crucial for the in vitro and potentially in vivo applications of this expanded genetic alphabet.

Several DNA and RNA polymerases have been shown to recognize and incorporate nucleotides of the iso-C:iso-G pair.[3] These include enzymes from both Family A and Family B DNA polymerases, as well as RNA polymerases like T7 RNA polymerase. The fidelity of incorporation, while generally high, can be influenced by the specific polymerase used and the reaction conditions.

Quantitative Data on Polymerase Fidelity

The fidelity of incorporating an unnatural base pair is a critical parameter for its practical application, especially in multi-cycle processes like PCR. The following table summarizes the reported fidelity of incorporation for the isocytosine:isoguanine pair by different DNA polymerases.

DNA PolymeraseFidelity per Round of PCR (%)Reference
Taq DNA Polymerase94.4[4]
Vent (exo⁻) DNA Polymerase97.5[4]
Deep Vent (exo⁻) DNA Polymerase97.5[4]
Generic (unspecified)~98[5]

Experimental Protocols

Single Nucleotide Incorporation Assay for iso-dCTP

This protocol is designed to assess the ability of a DNA polymerase to incorporate a single 2-aminoisodeoxycytidine triphosphate (iso-dCTP) opposite a template 2'-deoxyisoguanosine (iso-dG).

Materials:

  • Enzyme: DNA Polymerase of interest (e.g., Klenow Fragment (exo⁻), Vent (exo⁻), Deep Vent (exo⁻), 9°N)

  • Template Oligonucleotide: A synthetic DNA oligonucleotide containing a single iso-dG residue at a defined position.

    • Example: 5'-GCT AGC TAA CTA GCT (iso-dG) GCT AGC TAA CTA GCT-3'

  • Primer Oligonucleotide: A synthetic DNA oligonucleotide complementary to the 3' end of the template, with its 5' end labeled (e.g., with 32P or a fluorescent dye) for visualization. The primer should terminate one base before the iso-dG in the template.

    • Example (for the template above): 5'-[LABEL]-AGC TTA GTC GAT-3'

  • iso-dCTP: 2-Aminoisodeoxycytidine-5'-triphosphate

  • Natural dNTPs: dATP, dGTP, dCTP, dTTP (for control reactions)

  • 10X Polymerase Reaction Buffer: Specific to the chosen DNA polymerase.

  • Nuclease-free Water

  • Quenching Solution: 2X Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denaturing Polyacrylamide Gel (e.g., 20%, containing 7 M urea)

  • TBE Buffer (Tris-borate-EDTA)

  • Phosphorimager or Fluorescence Scanner

Procedure:

  • Primer-Template Annealing:

    • Mix the template and labeled primer in a 1.5:1 molar ratio in 1X polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Reaction Setup (for a 10 µL reaction):

    • On ice, prepare a master mix containing:

      • 1 µL of 10X Polymerase Reaction Buffer

      • 1 µL of annealed primer-template duplex (e.g., 100 nM final concentration)

      • Nuclease-free water to a final volume of 8 µL.

    • Prepare separate tubes for the experimental and control reactions.

    • To the experimental tube, add 1 µL of iso-dCTP (e.g., 100 µM final concentration).

    • To the control tubes, add 1 µL of one of the natural dNTPs (e.g., 100 µM final concentration). Include a no-dNTP control.

  • Enzyme Addition and Incubation:

    • Add 1 µL of the DNA polymerase (concentration to be optimized for the specific enzyme) to each tube.

    • Incubate the reactions at the optimal temperature for the chosen polymerase for a set time (e.g., 10 minutes). Time courses can be performed to determine the optimal reaction time.

  • Quenching the Reaction:

    • Stop the reactions by adding 10 µL of Quenching Solution to each tube.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

    • Denature the samples by heating at 95°C for 5 minutes, then immediately place them on ice.

    • Load the samples onto a pre-run denaturing polyacrylamide gel.

    • Run the gel in 1X TBE buffer until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Visualize the gel using a phosphorimager or fluorescence scanner.

    • Successful incorporation will be indicated by a band that has migrated slower than the unextended primer, corresponding to a primer + 1 nucleotide product.

    • The relative intensity of the product band compared to the unextended primer can be quantified to determine the incorporation efficiency.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Anneal Labeled Primer and iso-dG Template p2 Prepare Reaction Master Mix p1->p2 1X Reaction Buffer r1 Add iso-dCTP (or control dNTP) p2->r1 r2 Add DNA Polymerase r1->r2 r3 Incubate at Optimal Temperature r2->r3 r4 Quench Reaction with Stop Solution r3->r4 a1 Denaturing PAGE r4->a1 a2 Visualize Gel (Phosphorimager/Scanner) a1->a2 a3 Quantify Incorporation Efficiency a2->a3

Caption: Workflow for single nucleotide incorporation of iso-dCTP.

Mechanism of Incorporation

mechanism_of_incorporation cluster_complex Ternary Complex Formation cluster_catalysis Catalysis cluster_product Product Polymerase DNA Polymerase NucleophilicAttack 3'-OH of Primer Attacks α-Phosphate of iso-dCTP Polymerase->NucleophilicAttack PrimerTemplate Primer-Template Duplex (with template iso-dG) PrimerTemplate->NucleophilicAttack iso_dCTP iso-dCTP iso_dCTP->NucleophilicAttack PhosphodiesterBond Phosphodiester Bond Formation NucleophilicAttack->PhosphodiesterBond PPi_Release Pyrophosphate (PPi) Release PhosphodiesterBond->PPi_Release ExtendedPrimer Extended Primer (Primer + iso-dC) PPi_Release->ExtendedPrimer

Caption: Enzymatic incorporation of iso-dCTP opposite iso-dG.

References

Application Notes and Protocols for Creating Unnatural Base Pairs with 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the creation and utilization of unnatural base pairs (UBPs) involving 2-Aminoisocytosine (isoC) and its pairing partner, isoguanine (isoG). The isoC-isoG pair is of significant interest in the expansion of the genetic alphabet due to its formation of three hydrogen bonds, similar to the natural G-C pair, which contributes to its stability and selective recognition by DNA polymerases.

This document details the necessary protocols for the synthesis of this compound 5'-triphosphate (d-isoCTP), its incorporation into DNA oligonucleotides, and its use in Polymerase Chain Reaction (PCR). Furthermore, it provides methodologies for the quantitative analysis of incorporation efficiency and the thermodynamic stability of DNA duplexes containing this unnatural base pair.

Synthesis of this compound 5'-Triphosphate (d-isoCTP)

The enzymatic synthesis of d-isoCTP can be achieved through a kinase-mediated phosphorylation cascade, starting from the this compound deoxynucleoside. This method offers high specificity and yield under mild reaction conditions.

Protocol: Enzymatic Synthesis of d-isoCTP

This protocol is adapted from general methods for enzymatic nucleotide synthesis and may require optimization for d-isoCTP.

Materials:

  • This compound 2'-deoxyriboside (d-isoC)

  • Deoxynucleoside kinase (e.g., from Drosophila melanogaster)

  • Adenosine triphosphate (ATP) or Guanosine triphosphate (GTP) as a phosphate donor

  • Acetate kinase (for ATP regeneration)

  • Acetyl phosphate

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • HPLC system with an anion-exchange column for purification

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components:

    • d-isoC nucleoside (e.g., 10 mM final concentration)

    • ATP or GTP (e.g., 15 mM final concentration)

    • Acetyl phosphate (e.g., 50 mM final concentration)

    • Deoxynucleoside kinase (optimized amount)

    • Acetate kinase (optimized amount)

    • Reaction Buffer to the final volume.

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC.

  • Reaction Quenching: Once the reaction has reached completion (or the desired conversion), quench the reaction by heating at 95°C for 5 minutes or by adding an equal volume of ethanol.

  • Purification: Purify the d-isoCTP from the reaction mixture using anion-exchange HPLC.

  • Quantification and Storage: Determine the concentration of the purified d-isoCTP by UV-Vis spectrophotometry using the appropriate extinction coefficient. Store the purified d-isoCTP at -80°C.

G

Site-Specific Incorporation of this compound into Oligonucleotides

The site-specific incorporation of isoC into a DNA oligonucleotide is achieved using standard phosphoramidite chemistry on an automated solid-phase DNA synthesizer.

Protocol: Solid-Phase Synthesis of isoC-Containing Oligonucleotides

Materials:

  • 5'-DMT-2'-deoxy-N-acetyl-isoCytidine-3'-CE Phosphoramidite

  • Standard DNA synthesis reagents (Activator, Oxidizer, Deblocking, and Capping solutions)

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA synthesizer

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for isoC incorporation.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing oligonucleotide chain.

    • Coupling: Addition of the next phosphoramidite, in this case, the isoC phosphoramidite at the specified position.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified by HPLC or polyacrylamide gel electrophoresis (PAGE).

G start Start with CPG Support deblock Deblocking (DMT Removal) start->deblock couple Coupling with isoC-Phosphoramidite deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for next base oxidize->repeat repeat->deblock Yes cleave Cleavage & Deprotection repeat->cleave No (End of Sequence) purify Purification cleave->purify

PCR Amplification with the isoC-isoG Unnatural Base Pair

The isoC-isoG pair can be efficiently and faithfully replicated by certain DNA polymerases, allowing for the amplification of DNA containing this UBP.

Protocol: PCR with d-isoC and d-isoG

Materials:

  • DNA template containing d-isoG

  • Forward and reverse primers

  • d-isoCTP and d-isoGTP

  • Natural dNTPs (dATP, dCTP, dGTP, dTTP)

  • High-fidelity DNA polymerase (e.g., Pfu, KOD)

  • PCR buffer

  • Thermocycler

Procedure:

  • Reaction Setup: Prepare the PCR reaction mixture on ice:

    • Template DNA (1-10 ng)

    • Forward Primer (0.2-0.5 µM)

    • Reverse Primer (0.2-0.5 µM)

    • d-isoCTP and d-isoGTP (e.g., 100 µM each)

    • Natural dNTPs (e.g., 200 µM each)

    • DNA Polymerase (as recommended by the manufacturer)

    • 10x PCR Buffer

    • Nuclease-free water to the final volume.

  • Thermocycling:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5-10 minutes

  • Analysis: Analyze the PCR product by agarose gel electrophoresis.

Quantitative Data: DNA Polymerase Fidelity with the isoC-isoG Pair

DNA PolymeraseExpected Fidelity with isoC-isoGNotes
Taq PolymeraseModerateLacks proofreading activity, may have higher misincorporation rates.
Pfu PolymeraseHighPossesses 3' to 5' exonuclease (proofreading) activity.
KOD PolymeraseHighKnown for high fidelity and processivity.
Vent PolymeraseHighA proofreading polymerase suitable for UBP amplification.

Note: The fidelity should be experimentally determined for the specific application using methods such as primer extension assays followed by sequencing.

Analysis of this compound Incorporation

The efficiency and fidelity of d-isoCTP incorporation can be quantitatively assessed using a primer extension assay.

Protocol: Primer Extension Assay

Materials:

  • 5'-radiolabeled primer (e.g., with ³²P)

  • DNA template containing the complementary d-isoG

  • d-isoCTP and other dNTPs (natural and unnatural)

  • DNA polymerase

  • Reaction buffer

  • Denaturing polyacrylamide gel

Procedure:

  • Annealing: Anneal the radiolabeled primer to the DNA template.

  • Extension Reaction: Set up the primer extension reaction with the DNA polymerase, dNTPs (including d-isoCTP), and the annealed primer-template duplex.

  • Incubation: Incubate at the optimal temperature for the polymerase for a defined period.

  • Quenching: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the gel by autoradiography. The intensity of the full-length product band relative to the unextended primer and any paused products indicates the incorporation efficiency. The presence of bands corresponding to misincorporation can be used to estimate fidelity.

G

Thermodynamic Stability of DNA Containing the isoC-isoG Pair

The thermodynamic stability of DNA duplexes containing the isoC-isoG pair can be determined by measuring the melting temperature (Tm) and other thermodynamic parameters using UV-Vis spectrophotometry.

Protocol: UV-Vis Thermal Denaturation

Materials:

  • Purified complementary oligonucleotides (one containing isoC, the other isoG)

  • Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Prepare samples of the DNA duplex at various concentrations in the buffer.

  • Melting Curve Acquisition:

    • Equilibrate the sample at a low temperature (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) to a high temperature (e.g., 95°C), while continuously monitoring the absorbance at 260 nm.

  • Data Analysis:

    • Plot absorbance versus temperature to obtain the melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, determined from the midpoint of the transition.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°₃₇) can be calculated from the concentration dependence of the Tm using a van't Hoff plot (1/Tm vs. ln(Ct)).

Quantitative Data: Thermodynamic Parameters

A comprehensive table of nearest-neighbor thermodynamic parameters for the isoC-isoG pair is not yet fully established and can vary with sequence context. However, the isoC-isoG pair is known to be highly stable, comparable to the natural G-C pair.

Unnatural Base PairΔG°₃₇ (kcal/mol) (Representative Value)Notes
isoC-isoG-2.0 to -3.0Highly stable due to three hydrogen bonds. Stability is sequence-dependent.

Researchers should determine the specific thermodynamic parameters for their sequences of interest using the protocol provided above.

These application notes and protocols provide a foundational framework for researchers to begin working with the this compound unnatural base pair. Adherence to these methodologies, with appropriate optimization, will enable the successful creation and application of this powerful tool in synthetic biology, diagnostics, and drug development.

Application of 2-Aminoisocytosine in Aptamer Selection: A Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The expansion of the genetic alphabet beyond the canonical A, T, C, and G nucleotides offers a powerful strategy to enhance the chemical diversity of nucleic acid libraries, leading to the selection of aptamers with superior binding affinities and specificities. This application note details the conceptual framework and a theoretical protocol for the use of 2-Aminoisocytosine (2-AIC) in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for aptamer selection. While direct and extensive literature on the application of 2-AIC in aptamer selection is limited, this document extrapolates from established methodologies using other unnatural base pairs (UBPs) to provide a comprehensive guide for researchers interested in exploring its potential. The inclusion of 2-AIC, which can form an alternative hydrogen-bonding pair with a suitable partner like isoguanine (isoG), is poised to unlock novel aptamer functionalities for diagnostics and therapeutics.

Introduction

Aptamers, single-stranded DNA or RNA molecules, are selected from large combinatorial libraries for their ability to bind to specific targets with high affinity and specificity. The functional repertoire of natural nucleic acids is limited by the four standard bases. The incorporation of modified or unnatural nucleotides, such as this compound, into the SELEX process can significantly augment the chemical and structural diversity of the aptamer library. This expansion of the genetic alphabet can lead to aptamers with enhanced binding properties, improved nuclease resistance, and novel functionalities, making them highly attractive for drug development and diagnostic applications. This compound, with its distinct hydrogen bonding pattern, offers a unique opportunity to explore novel molecular interactions for target recognition.

Principle of this compound in Aptamer Selection

The core principle behind using this compound in aptamer selection lies in the formation of a stable and specific unnatural base pair during the enzymatic amplification steps of SELEX. 2-AIC can form three hydrogen bonds with isoguanine (isoG), creating a base pair that is orthogonal to the natural A-T and G-C pairs. For successful implementation, a DNA polymerase must be identified that can efficiently and faithfully incorporate the triphosphate of 2-AIC (d2AICTP) opposite a template isoG and vice versa. The inclusion of this UBP within the random region of the aptamer library introduces novel chemical functionalities and conformational possibilities, thereby increasing the probability of isolating high-affinity aptamers.

Experimental Protocols

The following protocols are theoretical and based on established SELEX procedures for other unnatural base pairs. Optimization will be required for the specific use of this compound and its pairing partner.

Preparation of the Modified DNA Library
  • Oligonucleotide Synthesis: Synthesize a single-stranded DNA (ssDNA) library with a central random region flanked by constant primer binding sites. The random region should contain the four natural bases and isoguanine (isoG) at specific or random positions.

    • Example Library Design: 5'-[Forward Primer Site]-[N]x-[isoG]-[N]y-[Reverse Primer Site]-3', where 'N' represents A, T, C, or G, and 'x' and 'y' define the length of the random regions. The placement and number of isoG bases can be varied.

  • Purification: Purify the synthesized library using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure the correct length and remove truncated or failed sequences.

In Vitro Selection (SELEX) Cycle

A typical SELEX process consists of iterative rounds of selection, partitioning, and amplification.

  • Binding:

    • Dissolve the ssDNA library in a suitable binding buffer (e.g., PBS with 5 mM MgCl₂).

    • Heat the library to 95°C for 5 minutes and then cool on ice for 10 minutes to facilitate proper folding.

    • Incubate the folded library with the target molecule at a predetermined concentration and temperature. Incubation times can range from 30 minutes to several hours.

  • Partitioning:

    • Separate the target-bound aptamers from the unbound sequences. Common methods include:

      • Nitrocellulose Filter Binding: For protein targets, the protein-aptamer complexes are retained on the filter while unbound aptamers pass through.

      • Magnetic-Activated Cell Sorting (MACS) or Fluorescence-Activated Cell Sorting (FACS): For cell-based targets (Cell-SELEX).

      • Affinity Chromatography: Using immobilized targets on a solid support.

  • Elution and Amplification:

    • Elute the bound aptamers from the target (e.g., by heat denaturation or a high salt wash).

    • Amplify the eluted sequences by PCR. The PCR master mix must contain the four standard dNTPs and d2AICTP. A DNA polymerase capable of efficiently incorporating d2AICTP opposite isoG is crucial.

    • PCR Conditions:

      • Initial Denaturation: 95°C for 5 min

      • Cycling (10-15 rounds):

        • Denaturation: 95°C for 30 sec

        • Annealing: 55-65°C for 30 sec

        • Extension: 72°C for 30-60 sec

      • Final Extension: 72°C for 5 min

    • Use a forward primer and a biotinylated reverse primer for subsequent strand separation.

  • Strand Separation:

    • Capture the biotinylated double-stranded PCR products on streptavidin-coated magnetic beads.

    • Denature the DNA using a fresh solution of 0.2 M NaOH to elute the non-biotinylated, 2-AIC-containing ssDNA aptamer pool for the next round of selection.

    • Neutralize the eluted ssDNA with a suitable buffer.

  • Monitoring SELEX Progression:

    • Monitor the enrichment of target-binding aptamers after each round using techniques like filter binding assays with radiolabeled aptamers or quantitative PCR (qPCR).

  • Sequencing and Aptamer Characterization:

    • After 8-15 rounds of selection, clone and sequence the enriched aptamer pool using next-generation sequencing (NGS).

    • Analyze the sequences to identify consensus motifs and individual aptamer candidates.

    • Synthesize individual aptamers and characterize their binding affinity (e.g., using surface plasmon resonance (SPR), biolayer interferometry (BLI), or microscale thermophoresis (MST)) and specificity.

Data Presentation

The successful application of this compound in aptamer selection would be expected to yield aptamers with significantly improved binding affinities compared to their natural counterparts. The following table provides a template for summarizing and comparing such hypothetical quantitative data.

Aptamer CandidateTargetModificationDissociation Constant (Kᵈ)Fold Improvement
Aptamer-XProtein ANone (A,T,C,G)100 nM-
Aptamer-X-AICProtein AThis compound1 nM100x
Aptamer-YSmall Molecule BNone (A,T,C,G)5 µM-
Aptamer-Y-AICSmall Molecule BThis compound50 nM100x

Visualizations

Experimental Workflow

The following diagram illustrates the theoretical SELEX workflow for the selection of aptamers containing this compound.

SELEX_Workflow lib ssDNA Library (with isoG) bind Binding to Target lib->bind part Partitioning bind->part Separation of bound/unbound elute Elution part->elute Recovery of bound sequences pcr PCR with d2AICTP elute->pcr Amplification ssDNA Strand Separation pcr->ssDNA Generation of modified ssDNA ssDNA->bind Next Round seq Sequencing (NGS) ssDNA->seq Final Pool char Aptamer Characterization seq->char Candidate Selection Genetic_Expansion start Standard Genetic Alphabet (A, T, C, G) limited_div Limited Chemical Diversity start->limited_div expand Expanded Genetic Alphabet (A, T, C, G, 2-AIC, isoG) enhanced_div Enhanced Chemical & Structural Diversity expand->enhanced_div standard_aff Standard Affinity Aptamers limited_div->standard_aff high_aff High-Affinity Aptamers enhanced_div->high_aff

Troubleshooting & Optimization

Technical Support Center: Optimizing PCR for Templates with 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Aminoisocytosine (iso-C). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful amplification of DNA templates containing this unnatural base.

Troubleshooting Guides

Navigating the intricacies of PCR with modified bases can be challenging. This section addresses common issues encountered during the amplification of templates containing this compound.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
No or Low PCR Product Suboptimal Annealing Temperature: The increased stability of the iso-C:iso-G base pair significantly raises the melting temperature (Tm) of the DNA.- Perform a gradient PCR to empirically determine the optimal annealing temperature (Ta). - As a starting point, calculate the primer Tm using standard formulas and then test a range of Ta from Tm to Tm +10°C.
Incompatible DNA Polymerase: Not all DNA polymerases can efficiently read through and incorporate unnatural bases.[1][2]- Use DNA polymerases known to be compatible with iso-C and its partner, isoguanine (iso-G). Recommended polymerases include the Klenow fragment of E. coli DNA polymerase I, T7 RNA polymerase, and Avian Myeloblastosis Virus (AMV) reverse transcriptase.[1][2] - Avoid polymerases like T4 DNA polymerase, which have been shown to be incompatible.[1][2]
Incorrect d(iso-G)TP Concentration: The concentration of the unnatural dNTP analog is critical for efficient and specific amplification.- Titrate the concentration of d(iso-G)TP. Start with a concentration similar to that of the natural dNTPs (e.g., 0.2 mM) and test a range from 0.1 mM to 0.5 mM.
Template Quality and Integrity: The presence of PCR inhibitors or degraded template DNA can lead to reaction failure.- Ensure the template DNA is of high purity (A260/A280 ratio of ~1.8). - Use freshly prepared template dilutions.
Non-Specific Bands Annealing Temperature Too Low: Even with the higher Tm of iso-C containing templates, a Ta that is too low can lead to non-specific primer binding.- Increase the annealing temperature in increments of 1-2°C. - Consider using a touchdown PCR protocol, starting with a high annealing temperature and gradually decreasing it in subsequent cycles.
Primer-Dimer Formation: Primers may have self-complementarity or complementarity to each other.- Design primers with minimal self- and cross-complementarity using primer design software. - Optimize primer concentration, typically in the range of 0.1 to 0.5 µM.
Excess Magnesium Concentration: High MgCl₂ levels can reduce the stringency of primer annealing.- Titrate the MgCl₂ concentration, typically in the range of 1.5 to 3.0 mM.
Sequence Errors in PCR Product Low Fidelity of DNA Polymerase: Some polymerases that can incorporate unnatural bases may have lower fidelity than high-fidelity enzymes used for standard PCR.- If sequence accuracy is critical, consider using a polymerase with proofreading activity that is also compatible with iso-C. However, be aware that proofreading polymerases may be more prone to stalling at modified bases.
Misincorporation of iso-G: Isoguanine can exist in a tautomeric form that can mispair with thymine.[1][2]- Optimize the d(iso-G)TP concentration. - Consider using modified d(iso-G)TP analogs, such as γ-amidotriphosphates, which have been shown to increase fidelity with some unnatural base pairs when using Vent DNA polymerase.
Deamination of iso-C: this compound can be susceptible to deamination, especially under alkaline conditions, which can lead to misincorporation during PCR.[1][2]- Prepare fresh template and primer solutions. - Avoid prolonged storage of oligonucleotides containing iso-C in alkaline buffers.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions that researchers may have when working with this compound in PCR.

Q1: Which DNA polymerase should I choose for amplifying a template with this compound?

A1: The choice of DNA polymerase is critical. Studies have shown that the Klenow fragment of E. coli DNA polymerase I , T7 RNA polymerase , and Avian Myeloblastosis Virus (AMV) reverse transcriptase are capable of incorporating isoguanosine (iso-G) opposite this compound (iso-C) in a template.[1][2] Conversely, T4 DNA polymerase has been found to be ineffective.[1][2] The selection will depend on the specific requirements of your experiment, such as the need for reverse transcription (AMV RT) or in vitro transcription (T7 RNA polymerase). For standard PCR, the Klenow fragment is a viable option, although its processivity may be lower than that of modern thermostable polymerases. Further optimization with newer, commercially available polymerases may be necessary.

Q2: How does the presence of this compound in the template affect the annealing temperature (Ta) of my PCR?

A2: The this compound (iso-C) and isoguanine (iso-G) base pair is more stable than the natural G-C base pair due to the formation of three hydrogen bonds. This increased stability leads to a higher melting temperature (Tm) of the DNA duplex. Therefore, you will likely need to use a higher annealing temperature (Ta) than for a corresponding template with only natural bases. It is highly recommended to perform a gradient PCR to empirically determine the optimal Ta for your specific primers and template.

Q3: What is the recommended concentration of d(iso-G)TP to use in the PCR reaction?

A3: The optimal concentration of the deoxynucleoside triphosphate of isoguanine (d(iso-G)TP) can vary depending on the polymerase and other reaction conditions. A good starting point is to use a concentration similar to that of the standard dNTPs, which is typically 0.2 mM of each dNTP . However, it is advisable to optimize this concentration by performing a titration series, for example, from 0.1 mM to 0.5 mM.

Q4: I am observing non-specific bands in my PCR product. What are the likely causes and how can I troubleshoot this?

A4: Non-specific bands in a PCR with iso-C templates can arise from several factors:

  • Low Annealing Temperature: Even with the higher Tm, an annealing temperature that is too low can permit non-specific primer binding. Gradually increase the annealing temperature in 1-2°C increments.

  • Suboptimal Primer Design: Your primers may have secondary structures or form primer-dimers. Re-design your primers using appropriate software to minimize these issues.

  • Magnesium Concentration: The concentration of MgCl₂ affects primer annealing stringency. You may need to optimize the MgCl₂ concentration, typically within a range of 1.5 to 3.0 mM.

Q5: Are there any known issues with the stability of this compound or its pairing partner during PCR?

A5: Yes, there are two key stability concerns to be aware of:

  • Deamination of iso-C: this compound can undergo deamination, particularly under alkaline conditions.[1][2] This can lead to incorrect base pairing and mutations in the PCR product. It is recommended to use freshly prepared and properly stored oligonucleotides.

  • Tautomerization of iso-G: Isoguanine can exist in different tautomeric forms, one of which can mispair with thymine.[1][2] This can result in T being incorporated opposite iso-G in the template, leading to mutations. Optimizing dNTP concentrations and potentially using modified d(iso-G)TP analogs can help mitigate this issue.

Experimental Protocols

Protocol 1: General PCR Protocol for Templates Containing this compound

This protocol provides a starting point for amplifying DNA templates containing iso-C. Optimization of individual components and cycling conditions is highly recommended.

Reaction Components:

Component50 µL ReactionFinal Concentration
10X PCR Buffer (Mg²⁺-free)5 µL1X
MgCl₂ (25 mM)3 µL1.5 mM (optimize)
dNTP Mix (10 mM each of dATP, dCTP, dGTP, dTTP)1 µL0.2 mM each
d(iso-G)TP (10 mM)1 µL0.2 mM (optimize)
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA (1-100 ng)1-5 µLVaries
Compatible DNA Polymerase (e.g., Klenow Fragment)1 µLVaries
Nuclease-free Waterto 50 µL-

PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec30-35
AnnealingGradient30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C

*Use a temperature gradient from the calculated primer Tm to Tm + 10°C to determine the optimal annealing temperature.

Protocol 2: Gradient PCR for Annealing Temperature Optimization

This protocol is designed to empirically determine the optimal annealing temperature for your specific primers and iso-C containing template.

  • Prepare a master mix of all reaction components except the template DNA, sufficient for the number of reactions in your gradient (e.g., 8 or 12).

  • Aliquot the master mix into individual PCR tubes.

  • Add the template DNA to each tube.

  • Place the tubes in a thermal cycler that has a gradient function.

  • Program the thermal cycler with the cycling conditions from Protocol 1, but select the gradient option for the annealing step.

  • Set the gradient range to span at least 10-15°C, centered around your estimated optimal annealing temperature. For example, if your estimated Ta is 65°C, you could set a gradient from 60°C to 75°C.

  • Run the PCR program.

  • Analyze the PCR products by agarose gel electrophoresis to identify the annealing temperature that yields the highest amount of the specific product with minimal non-specific bands.

Visualizations

Troubleshooting Workflow for No or Low PCR Product

Troubleshooting_No_Product Start No or Low PCR Product Check_Components Verify all reaction components were added Start->Check_Components Check_Template Assess template quality and concentration Check_Components->Check_Template Components OK Gradient_PCR Perform Gradient PCR to optimize Annealing Temp. Check_Template->Gradient_PCR Template OK Optimize_Polymerase Test different compatible DNA Polymerases Gradient_PCR->Optimize_Polymerase No improvement Success Successful Amplification Gradient_PCR->Success Improvement Titrate_isoGTP Titrate d(iso-G)TP concentration Optimize_Polymerase->Titrate_isoGTP Still low yield Optimize_Polymerase->Success Improvement Optimize_Mg Optimize MgCl2 concentration Titrate_isoGTP->Optimize_Mg Still low yield Titrate_isoGTP->Success Improvement Optimize_Mg->Success Improvement Failure Persistent Failure: Consult further literature Optimize_Mg->Failure No improvement

Caption: A flowchart outlining the troubleshooting steps for addressing no or low PCR product yield.

Conceptual Diagram of Polymerase Interaction with iso-C Template

Polymerase_Interaction cluster_template DNA Template cluster_primer Primer Template_Strand 5'-...A-T-G-isoC-A...-3' Primer_Strand 3'-...T-A-C-   -T...-5' Polymerase DNA Polymerase (e.g., Klenow Fragment) Polymerase->Primer_Strand Extends primer isoGTP d(iso-G)TP isoGTP->Polymerase Binds to active site dNTPs dATP, dCTP, dGTP, dTTP dNTPs->Polymerase Binds to active site

Caption: A conceptual diagram illustrating the interaction of a compatible DNA polymerase with a template containing this compound and the incorporation of its complementary dNTP.

References

Technical Support Center: Troubleshooting Low Fidelity of 2-Aminoisocytosine Pairing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low fidelity issues when using the unnatural base pair 2-Aminoisocytosine (isoC) and its pairing partner, isoguanine (isoG). The primary cause of low fidelity in this system is the tautomerization of isoguanine, which can lead to mispairing with natural bases, particularly thymine. This guide offers troubleshooting strategies, frequently asked questions, detailed experimental protocols, and quantitative data to help you optimize your experiments for higher fidelity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low fidelity when using the isoC-isoG unnatural base pair?

A1: The main reason for low fidelity is the tautomerization of isoguanine (isoG). While the desired keto tautomer of isoG forms a stable three-hydrogen-bond pair with this compound (isoC), isoG can readily convert to its enol tautomer. This enol form is structurally similar to adenine and can mispair with thymine (T), leading to incorrect incorporation during DNA synthesis.[1]

Q2: How does the choice of DNA polymerase affect the fidelity of isoC-isoG pairing?

A2: The fidelity of isoC-isoG pairing is significantly influenced by the DNA polymerase used. Polymerases with higher fidelity for natural base pairs do not always exhibit high fidelity for unnatural pairs. Some polymerases may have active sites that are more accommodating to the enol tautomer of isoG, leading to increased misincorporation of thymine. It is often necessary to screen different polymerases to find one that favors the correct isoC-isoG pairing. High-fidelity polymerases with proofreading (3'→5' exonuclease) activity can sometimes, but not always, improve fidelity by removing misincorporated bases.

Q3: Can PCR cycling conditions be optimized to improve fidelity?

A3: Yes, optimizing PCR conditions is crucial. Key parameters to consider include:

  • Annealing Temperature: A higher annealing temperature can increase the stringency of primer binding and may help to disfavor the less stable isoG-T mispair.

  • Extension Time: Shorter extension times can sometimes reduce the opportunity for misincorporation.

  • Number of Cycles: Minimizing the number of PCR cycles can help to reduce the accumulation of errors over time.

Q4: Are there any chemical modifications or additives that can improve the fidelity of isoC-isoG pairing?

A4: Modifications to the unnatural bases themselves have been explored to improve fidelity. For other unnatural base pair systems, modifications to the triphosphate form of the nucleotide, such as using γ-amidotriphosphates, have been shown to enhance pairing fidelity. Additionally, PCR additives that affect the local environment, such as DMSO or betaine, may influence tautomeric equilibrium, although their specific effects on isoG need to be empirically determined for each experimental setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High frequency of T incorporation opposite isoG Isoguanine is predominantly in its enol tautomeric form, which mimics adenine and pairs with thymine.[1]1. Optimize PCR Conditions: Increase annealing temperature to enhance specificity. 2. Screen DNA Polymerases: Test a panel of DNA polymerases to identify one with higher fidelity for the isoC-isoG pair. 3. Modify Reaction Buffer: Experiment with different buffer compositions, including varying MgCl₂ concentration and the addition of PCR enhancers like DMSO or betaine, to potentially shift the tautomeric equilibrium of isoG towards the keto form.
Low amplification efficiency or no product Suboptimal PCR conditions for the unnatural base pair.1. Optimize Annealing Temperature: Perform a gradient PCR to determine the optimal annealing temperature. 2. Adjust MgCl₂ Concentration: Titrate MgCl₂ concentration, as it is critical for polymerase activity and primer annealing.[2] 3. Check Primer Design: Ensure primers are designed correctly and are of high purity.
Appearance of non-specific PCR products Low annealing temperature or non-optimal primer design.1. Increase Annealing Temperature: This will increase the stringency of primer binding. 2. Redesign Primers: Ensure primers have minimal self-complementarity and potential for off-target binding.

Quantitative Data on Unnatural Base Pair Fidelity

The fidelity of unnatural base pair incorporation is a critical parameter for their application. The following table summarizes representative data on the fidelity of different unnatural base pairs, including factors that influence their replication.

Unnatural Base PairDNA PolymeraseFidelity (% per replication)Key Factors Influencing Fidelity
isoC:isoGE. coli Klenow FragmentLow (not quantified in provided search results)Tautomerization of isoG to its enol form leads to mispairing with T.[1]
Ds-PxDeep Vent DNA Polymerase>99.9% (except for 99.77% in unfavorable sequence contexts)Hydrophobic nature of the pair and optimized polymerase conditions.[3]
d5SICS:dMMO2Klenow Fragment of E. coli DNA Polymerase IHigh (Fidelity ranges from 10³ to 10⁴)Optimization of base analogs to improve shape and hydrophobicity.[4]
dTPT3-dNaMTaq Polymerase99.7%Hydrophobic and packing forces driving the pairing.[5]

Experimental Protocols

Protocol 1: Optimization of PCR Conditions for isoC-isoG Pairing

This protocol provides a framework for optimizing PCR conditions to improve the fidelity of isoC-isoG pairing.

1. Materials:

  • DNA template containing isoG

  • Primers flanking the region of interest

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • d-isoCTP (this compound triphosphate)

  • A panel of DNA polymerases (e.g., Taq polymerase, a high-fidelity proofreading polymerase)

  • PCR buffer

  • MgCl₂ solution

  • Nuclease-free water

  • PCR tubes and thermal cycler

  • Agarose gel electrophoresis system

2. Method:

a. Gradient PCR for Annealing Temperature Optimization:

  • Set up a series of 25 µL PCR reactions. Each reaction should contain:

    • 1x PCR Buffer

    • 1.5 mM MgCl₂ (as a starting point)

    • 200 µM each dNTP

    • 200 µM d-isoCTP

    • 0.4 µM each of forward and reverse primer

    • 1-10 ng of template DNA

    • 1.25 units of DNA polymerase

  • Set up a gradient of annealing temperatures on the thermal cycler, for example, from 50°C to 65°C.

  • Use the following cycling conditions as a starting point:

    • Initial Denaturation: 95°C for 2 minutes

    • 30 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: Temperature Gradient (e.g., 50-65°C) for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Analyze the PCR products by agarose gel electrophoresis to determine the optimal annealing temperature that gives a specific product with minimal non-specific bands.

b. MgCl₂ Concentration Titration:

  • Using the optimal annealing temperature determined above, set up a series of PCR reactions with varying MgCl₂ concentrations (e.g., 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM).

  • Run the PCR and analyze the products on an agarose gel to identify the MgCl₂ concentration that yields the best result.

c. DNA Polymerase Screening:

  • Repeat the optimized PCR protocol with different DNA polymerases.

  • To assess fidelity, the PCR products should be cloned and sequenced to determine the frequency of misincorporation opposite the isoG base.

Protocol 2: Determination of Unnatural Base Pair Replication Fidelity

This protocol outlines a general method for quantifying the fidelity of an unnatural base pair during DNA synthesis.[4]

1. Principle: Fidelity is calculated as the ratio of the second-order rate constants (kcat/KM) for the insertion of the correct unnatural triphosphate versus an incorrect natural triphosphate opposite the unnatural base in the template.

2. Materials:

  • Primer-template DNA duplex with the unnatural base at a specific position in the template.

  • DNA polymerase

  • Correct unnatural dNTP and incorrect natural dNTPs

  • Reaction buffer

3. Method:

  • Perform steady-state kinetic assays for single nucleotide incorporation.

  • For the correct incorporation, measure the initial velocity of incorporation of the unnatural dNTP opposite its partner in the template at various dNTP concentrations.

  • Repeat the measurements for the incorporation of each of the four natural dNTPs opposite the unnatural template base.

  • Determine the kcat and KM values for each reaction by fitting the data to the Michaelis-Menten equation.

  • Calculate the fidelity for the correct incorporation versus each misincorporation using the following formula: Fidelity = (kcat/KM)correct / (kcat/KM)incorrect

Visualizations

Troubleshooting_Workflow start Low Fidelity of isoC-isoG Pairing check_tautomerization Primary Suspect: isoG Tautomerization start->check_tautomerization optimization_strategies Optimization Strategies check_tautomerization->optimization_strategies pcr_optimization Optimize PCR Conditions optimization_strategies->pcr_optimization Adjusting Parameters polymerase_selection Screen DNA Polymerases optimization_strategies->polymerase_selection Enzyme Choice buffer_modification Modify Reaction Buffer optimization_strategies->buffer_modification Chemical Environment gradient_pcr Gradient PCR for Annealing Temperature pcr_optimization->gradient_pcr mgcl2_titration Titrate MgCl₂ Concentration pcr_optimization->mgcl2_titration cycle_number Reduce Cycle Number pcr_optimization->cycle_number fidelity_assessment Assess Fidelity (e.g., Sequencing) polymerase_selection->fidelity_assessment buffer_modification->fidelity_assessment gradient_pcr->fidelity_assessment mgcl2_titration->fidelity_assessment cycle_number->fidelity_assessment

Caption: Troubleshooting workflow for low fidelity of isoC-isoG pairing.

Signaling_Pathway cluster_pairing isoC-isoG Pairing cluster_mispairing isoG-T Mispairing isoC This compound (isoC) correct_pair Correct Pairing (High Fidelity) isoC->correct_pair 3 H-bonds isoG_keto isoGuanine (keto tautomer) isoG_keto->correct_pair Tautomerization Tautomerization (Thermodynamically Favorable) isoG_keto->Tautomerization isoG_enol isoGuanine (enol tautomer) mispair Mispairing (Low Fidelity) isoG_enol->mispair Resembles Adenine Thymine Thymine (T) Thymine->mispair Tautomerization->isoG_enol

Caption: The impact of isoguanine tautomerization on pairing fidelity.

References

Technical Support Center: Improving the Solubility and Stability of 2-Aminoisocytosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of 2-Aminoisocytosine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many this compound derivatives often stems from a combination of their physicochemical properties. The heterocyclic purine-like core can lead to strong intermolecular hydrogen bonding in the solid state, resulting in high crystal lattice energy that is difficult to overcome during dissolution.[1][2] Furthermore, the presence of various substituents can increase the molecule's lipophilicity, reducing its affinity for aqueous media. The tautomeric forms of the isocytosine ring can also influence its solubility profile.[3]

Q2: What are the primary factors affecting the stability of this compound derivatives?

A2: The stability of this compound derivatives can be influenced by several factors, including pH, temperature, light, and oxidizing agents.[4][5] The amino and lactam functionalities within the isocytosine ring system are susceptible to hydrolysis under acidic or basic conditions. Tautomeric equilibrium, the existence of different isomers in solution, can also play a significant role in the stability of these compounds, as some tautomers may be more prone to degradation than others.[3][6]

Q3: How can I predict the most stable tautomeric form of my this compound derivative?

A3: While computational methods can provide insights into the relative stabilities of different tautomers in various solvents, experimental techniques like NMR spectroscopy are invaluable for determining the predominant tautomeric form in solution.[3] The nature of the solvent and the electronic properties of substituents on the heterocyclic ring can significantly influence the tautomeric equilibrium.[7] Generally, aromaticity and intramolecular hydrogen bonding can stabilize certain tautomers.[6]

Q4: What are the initial steps I should take to improve the solubility of a newly synthesized this compound derivative?

A4: A systematic approach is recommended. Start by determining the compound's intrinsic solubility and its pH-solubility profile. Since this compound derivatives possess both acidic and basic functionalities, their solubility is often pH-dependent. Subsequently, explore the use of co-solvents and cyclodextrins as initial, straightforward methods for solubility enhancement.

Troubleshooting Guides

Problem: My this compound derivative precipitates out of my aqueous buffer during a biological assay.

Troubleshooting Workflow:

G start Precipitation Observed check_conc Is the final compound concentration too high? start->check_conc lower_conc Lower the concentration check_conc->lower_conc Yes check_ph Is the buffer pH optimal for solubility? check_conc->check_ph No end_success Problem Solved lower_conc->end_success adjust_ph Adjust buffer pH (test range) check_ph->adjust_ph No check_solvent Is a co-solvent present? check_ph->check_solvent Yes adjust_ph->end_success add_cosolvent Introduce a biocompatible co-solvent (e.g., DMSO, ethanol) at <1% check_solvent->add_cosolvent No consider_formulation Consider advanced formulation (e.g., cyclodextrins, solid dispersion) check_solvent->consider_formulation Yes add_cosolvent->end_success consider_formulation->end_success end_fail Consult Formulation Specialist consider_formulation->end_fail

Caption: Troubleshooting workflow for compound precipitation.

Problem: I am observing new peaks in my HPLC analysis of a this compound derivative after storage.

Troubleshooting Steps:

  • Characterize the new peaks: Use mass spectrometry (LC-MS) to determine the molecular weights of the new species. This can help identify if they are degradation products, tautomers, or impurities from the solvent.

  • Review storage conditions: Were the samples stored protected from light and at the recommended temperature? Exposure to light or elevated temperatures can accelerate degradation.[4]

  • Assess solvent stability: Was the compound dissolved in a solvent for an extended period? Some organic solvents can react with the compound over time. Prepare fresh solutions for analysis.

  • Perform a forced degradation study: To proactively identify potential degradation products, conduct a forced degradation study as outlined in the experimental protocols section. This will help in developing a stability-indicating analytical method.[8]

Experimental Protocols

Protocol 1: Solubility Enhancement of this compound Derivatives

This protocol outlines various methods to improve the solubility of your compounds. The effectiveness of each method should be assessed experimentally.

1. pH Adjustment:

  • Rationale: this compound derivatives are amphoteric and their solubility is often pH-dependent.

  • Procedure:

    • Prepare a series of buffers with a pH range from 2 to 10.

    • Add an excess amount of your compound to a fixed volume of each buffer.

    • Equilibrate the samples for 24-48 hours at a constant temperature (e.g., 25 °C).

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot solubility versus pH to determine the optimal pH for solubilization.

2. Co-solvent Systems:

  • Rationale: Water-miscible organic solvents can reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.

  • Procedure:

    • Prepare stock solutions of your compound in various biocompatible co-solvents such as DMSO, ethanol, or PEG 400.

    • Prepare a series of aqueous buffers containing increasing concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

    • Determine the solubility of your compound in each co-solvent/buffer mixture following the procedure for pH adjustment.

    • Caution: Ensure the final concentration of the co-solvent is compatible with your intended biological assay.

3. Use of Cyclodextrins:

  • Rationale: Cyclodextrins can encapsulate hydrophobic molecules or moieties within their cavity, forming inclusion complexes with enhanced aqueous solubility.

  • Procedure:

    • Prepare aqueous solutions of various cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) at different concentrations.

    • Add an excess of your this compound derivative to each cyclodextrin solution.

    • Equilibrate and quantify the dissolved compound as described above.

    • A phase-solubility diagram can be constructed to determine the complexation efficiency.

Table 1: Illustrative Solubility Enhancement of a Hypothetical this compound Derivative

MethodConditionSolubility (µg/mL)Fold Increase
pH Adjustment pH 2.0 Buffer5010
pH 7.4 Buffer (PBS)51
pH 10.0 Buffer255
Co-solvent 10% Ethanol in PBS306
10% PEG 400 in PBS459
Cyclodextrin 5% HP-β-Cyclodextrin15030
Protocol 2: Forced Degradation Study for Stability Assessment

This protocol provides a framework for conducting forced degradation studies to understand the degradation pathways and develop stability-indicating analytical methods.[8]

Experimental Workflow for Forced Degradation:

G start Prepare Stock Solution of this compound Derivative hydrolysis Acid & Base Hydrolysis (e.g., 0.1N HCl, 0.1N NaOH) start->hydrolysis oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photolytic Photolytic Stress (ICH Q1B guidelines) start->photolytic analyze Analyze Samples by HPLC-UV/MS at t=0 and specified time points hydrolysis->analyze oxidation->analyze thermal->analyze photolytic->analyze compare Compare stressed samples to control (unstressed) analyze->compare identify Identify & Characterize Degradants compare->identify end Establish Degradation Pathway & Validate Stability-Indicating Method identify->end

Caption: Workflow for a forced degradation study.

Procedure:

  • Sample Preparation: Prepare a solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.[5]

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[5]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Analysis: Analyze the samples using a suitable HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and a decrease in the parent peak area. LC-MS can be used to identify the mass of the degradation products.

  • Data Evaluation: Calculate the percentage of degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[9]

Hypothetical Signaling Pathway Inhibition

Many heterocyclic compounds, including those with structures similar to this compound, are developed as kinase inhibitors. The following diagram illustrates a general kinase signaling pathway that could be a target for a this compound derivative.

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates proliferation Cell Proliferation, Survival transcription->proliferation inhibitor This compound Derivative (Inhibitor) inhibitor->raf Inhibits

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.

References

Technical Support Center: Chemical Synthesis of 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of 2-Aminoisocytosine (also known as isocytosine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important pyrimidine base.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the common route involving the condensation of guanidine with a C3-dicarbonyl equivalent derived from malic acid in a strong acid catalyst.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no this compound at all. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound is a frequent challenge. Several factors can contribute to this issue. Below is a systematic guide to troubleshoot the problem.

  • Inadequate Dehydration of Malic Acid: The reaction requires the in-situ formation of formylacetic acid (a β-aldehyde acid) from malic acid. This is achieved by dehydration and decarbonylation in concentrated or fuming sulfuric acid. Incomplete conversion of malic acid will lead to a lower concentration of the required electrophile for the condensation with guanidine.

    • Troubleshooting:

      • Acid Concentration: Ensure the use of sufficiently concentrated sulfuric acid or oleum (fuming sulfuric acid). The water content of the acid is critical.

      • Reaction Temperature: The initial dehydration step often requires heating. Ensure the temperature is high enough to promote the decarbonylation of malic acid but not so high as to cause excessive charring or side reactions.

      • Reaction Time: Allow sufficient time for the complete conversion of malic acid before the addition of the guanidine salt.

  • Suboptimal Reaction Conditions for Condensation: The condensation of guanidine with the in-situ generated electrophile is sensitive to temperature and reactant ratios.

    • Troubleshooting:

      • Temperature Control: After the initial dehydration, the condensation step may require a different temperature. Overheating can lead to the decomposition of the product or starting materials. A controlled, gradual increase in temperature is often recommended.

      • Stoichiometry: While a slight excess of one reagent might be beneficial, a large deviation from the optimal molar ratio of guanidine to the C3 component can lead to the formation of side products and reduce the yield of the desired product.

  • Moisture Contamination: The reaction is highly sensitive to water, as it can interfere with the dehydration of malic acid and the stability of the reactive intermediates.

    • Troubleshooting:

      • Use anhydrous reagents and glassware.

      • Perform the reaction under a dry atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Impurities and Side Products

Question: My crude product shows multiple impurities upon analysis (e.g., by TLC or NMR). What are the likely side products and how can I minimize their formation?

Answer:

The highly acidic and high-temperature conditions of this synthesis can lead to several side reactions.

  • Potential Side Products:

    • Sulfonated Species: The use of fuming sulfuric acid can lead to the sulfonation of the starting materials or the product.

    • Polymerization/Charring: Strong acid and high temperatures can cause the degradation and polymerization of the organic reagents, leading to a dark, tarry reaction mixture.

    • Hydrolysis Products: If water is present, or during the work-up, the amino group of this compound could be susceptible to hydrolysis, although this is generally less likely under strongly acidic conditions.

  • Minimizing Side Product Formation:

    • Temperature Control: Avoid excessive temperatures during the reaction. A carefully controlled temperature profile is crucial.

    • Reaction Time: Prolonged reaction times at high temperatures can increase the formation of degradation products. Monitor the reaction progress to determine the optimal reaction time.

    • Purity of Starting Materials: Use high-purity guanidine salts and malic acid to avoid introducing impurities that could lead to side reactions.

Issue 3: Difficult Product Isolation and Purification

Question: I am struggling to isolate and purify this compound from the highly acidic and viscous reaction mixture. What is an effective work-up and purification strategy?

Answer:

Isolating a polar, amphoteric molecule like this compound from a large volume of concentrated sulfuric acid is a significant challenge.

  • Work-up Procedure:

    • Quenching: The reaction mixture must be carefully quenched. This is typically done by slowly and cautiously pouring the cooled reaction mixture onto a large amount of crushed ice or into ice-cold water. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Neutralization: The resulting acidic solution needs to be neutralized to precipitate the product. This is a critical and often difficult step due to the large amount of acid.

      • Use a strong base, such as a concentrated solution of sodium hydroxide or ammonium hydroxide.

      • The neutralization should be performed slowly and with efficient cooling in an ice bath to control the exotherm.

      • This compound is amphoteric, meaning it can act as both an acid and a base. Therefore, the pH for precipitation must be carefully controlled. The product is least soluble at its isoelectric point. It is advisable to adjust the pH to be near neutral (pH 6-7) for maximum precipitation.

  • Purification:

    • Crystallization: The most common method for purifying the crude product is recrystallization.

      • Water is a common solvent for recrystallization. The crude, moist product can be dissolved in hot water, treated with activated charcoal to remove colored impurities, filtered hot, and then allowed to cool slowly to form crystals.

    • Washing: The precipitated product should be thoroughly washed with cold water to remove inorganic salts (like sodium sulfate) and then with a water-miscible organic solvent (like ethanol or acetone) to aid in drying.

Frequently Asked Questions (FAQs)

Q1: What is the role of fuming sulfuric acid in this synthesis?

A1: Fuming sulfuric acid (oleum) serves two primary purposes. First, it acts as a powerful dehydrating agent to facilitate the conversion of malic acid to formylacetic acid. Second, it serves as the acidic catalyst and solvent for the subsequent condensation reaction between the in-situ generated formylacetic acid and guanidine.

Q2: Can I use a different acid catalyst instead of sulfuric acid?

A2: While other strong acids could theoretically be used, concentrated or fuming sulfuric acid is particularly effective due to its strong dehydrating properties, which are essential for the initial step of the reaction. The use of other acids may require significant modification of the reaction conditions.

Q3: What is a typical yield for this synthesis?

A3: The reported yields for the synthesis of this compound from guanidine and malic acid can vary significantly depending on the specific conditions used. While older methods reported yields around 36-39%, optimized industrial processes can achieve higher yields.[1] A successful laboratory synthesis should aim for yields in this range or higher, but lower yields are common, especially during initial attempts.

Q4: How can I monitor the progress of the reaction?

A4: Monitoring the reaction in concentrated sulfuric acid is challenging. Taking aliquots, quenching them, and analyzing by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be attempted, but the work-up of the aliquot is cumbersome. For this reason, this reaction is often run for a predetermined amount of time based on established protocols.

Quantitative Data Summary

ParameterValue/RangeNotes
Reported Yield 36-39% (and higher in optimized processes)[1]Highly dependent on reaction conditions and purification efficiency.
Molar Ratio Guanidine:Malic Acid ~1:1A slight excess of either reactant may be used to drive the reaction.
Reaction Temperature Variable; initial heating for dehydration, followed by controlled temperature for condensation.Precise temperature control is critical for yield and purity.
pH for Precipitation ~6-7The isoelectric point of this compound.

Experimental Protocols

Synthesis of this compound from Guanidine and Malic Acid

Disclaimer: This protocol is a generalized procedure based on literature descriptions. It involves the use of highly corrosive and hazardous materials. All work should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Malic acid

  • Guanidine hydrochloride (or other guanidine salt)

  • Fuming sulfuric acid (oleum) or concentrated sulfuric acid

  • Sodium hydroxide or Ammonium hydroxide (for neutralization)

  • Activated charcoal

  • Deionized water

  • Ethanol or Acetone

Procedure:

  • Dehydration of Malic Acid: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid. Cool the flask in an ice bath. Slowly add powdered malic acid in portions to the stirred, cold sulfuric acid, ensuring the temperature remains controlled. After the addition is complete, slowly heat the mixture to the temperature required for dehydration and decarbonylation (as determined by a validated protocol).

  • Condensation: After the initial reaction phase, cool the mixture. Dissolve the guanidine salt in a minimal amount of concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature control. After the addition, allow the reaction to proceed at the optimal temperature for the specified duration.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the cold reaction mixture onto the ice with vigorous stirring.

    • Cool the resulting diluted acid solution in a large ice bath.

    • Slowly neutralize the solution by adding a concentrated solution of sodium hydroxide or ammonium hydroxide. Monitor the pH and maintain a low temperature throughout the neutralization process. Adjust the final pH to approximately 6-7 to precipitate the crude this compound.

    • Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold deionized water to remove inorganic salts.

  • Purification:

    • Transfer the crude, moist product to a beaker. Add deionized water and heat the suspension to dissolve the product.

    • Add a small amount of activated charcoal to the hot solution and continue to heat for a short period to decolorize the solution.

    • Filter the hot solution through a pre-heated funnel to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold water, followed by a wash with ethanol or acetone.

    • Dry the purified this compound in a vacuum oven at an appropriate temperature.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Dehydration Dehydration of Malic Acid (in fuming H₂SO₄) Condensation Condensation with Guanidine Dehydration->Condensation In-situ formation of formylacetic acid Quenching Quenching on Ice Condensation->Quenching Neutralization Neutralization (pH 6-7) Quenching->Neutralization Filtration1 Filtration & Washing Neutralization->Filtration1 Recrystallization Recrystallization from Water Filtration1->Recrystallization Decolorization Charcoal Treatment Recrystallization->Decolorization Filtration2 Crystal Collection & Washing Decolorization->Filtration2 Drying Drying Filtration2->Drying FinalProduct FinalProduct Drying->FinalProduct Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem: Low/No Yield CheckDehydration Verify Acid Concentration & Reaction Temperature/Time Start->CheckDehydration Is Malic Acid fully reacted? CheckCondensation Review Temperature Control & Stoichiometry Start->CheckCondensation Are Condensation conditions optimal? Impurity Problem: Impurities CheckTempTime Evaluate Reaction Temperature & Duration Impurity->CheckTempTime Is there charring or discoloration? Isolation Problem: Difficult Isolation CheckNeutralization Verify pH control during neutralization Isolation->CheckNeutralization Is precipitation inefficient? SolutionDehydration Use more concentrated acid, optimize temperature and time. CheckDehydration->SolutionDehydration Solution SolutionCondensation Maintain strict temperature control, check molar ratios. CheckCondensation->SolutionCondensation Solution SolutionTempTime Reduce reaction temperature and/or time. CheckTempTime->SolutionTempTime Solution SolutionNeutralization Carefully adjust pH to 6-7 with efficient cooling. CheckNeutralization->SolutionNeutralization Solution

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Overcoming polymerase stalling with 2-Aminoisocytosine in templates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with DNA templates containing the unnatural base 2-Aminoisocytosine (iso-dC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (iso-dC) and why is it used in DNA templates?

This compound (iso-dC), often referred to as isocytosine, is an unnatural base analogue. It is designed to form a specific, non-standard hydrogen bond network with its partner, isoguanine (iso-dG). This unnatural base pair (UBP) system, which is structurally distinct from the natural A-T and G-C pairs, is a key component in the expansion of the genetic alphabet. The primary applications include site-specific incorporation of modified functional groups, development of novel diagnostics, and construction of unique genetic circuits. The isoguanine-isocytosine (iG-iC) pair has been shown to be replicated with approximately 98% fidelity per cycle in PCR.[1]

Q2: What is the primary cause of polymerase stalling or low efficiency with iso-dC templates?

Polymerase stalling or reduced amplification efficiency on templates containing iso-dC typically arises from one of two issues:

  • Incorrect Partner Base: DNA polymerases are highly specific. iso-dC is designed to pair exclusively with iso-dG. If the incoming deoxynucleotide triphosphate (dNTP) is not the correct partner (iso-dGTP), the polymerase's active site may not accommodate the incorrect geometry, leading to conformational changes that inhibit catalysis and cause stalling.

  • Inappropriate Polymerase Selection: Not all DNA polymerases can efficiently recognize and extend from an unnatural base pair. High-fidelity polymerases with proofreading (3'→5' exonuclease) activity are often better suited for this task, as their active sites are more sensitive to base pair geometry.[1][2] However, the specific polymerase must be validated, as some may still be inhibited.

Q3: Which type of DNA polymerase is recommended for templates containing iso-dC?

High-fidelity polymerases with proofreading activity are generally recommended for PCR involving unnatural base pairs.[1][2] These enzymes are less error-prone than standard polymerases like Taq.[3] The proofreading domain helps to excise misincorporated natural bases opposite the iso-dC in the template, thereby preventing chain termination.[2] Polymerases such as Deep Vent (exo+) and AccuPrime Pfx have been successfully used for amplifying templates with unnatural base pairs.[2] It is crucial to select a polymerase that has been validated for use with the specific unnatural base pair system you are employing.

Troubleshooting Guide

Problem: My PCR amplification of an iso-dC-containing template has failed or the yield is very low.

This is a common issue when working with modified templates. The following workflow can help you diagnose and solve the problem.

G start Start: Low/No PCR Product check_poly Step 1: Verify Polymerase Choice start->check_poly poly_ok Is it a validated high-fidelity polymerase for UBPs? check_poly->poly_ok switch_poly Action: Switch to a recommended polymerase (e.g., Deep Vent). poly_ok->switch_poly No check_conditions Step 2: Optimize PCR Conditions poly_ok->check_conditions Yes switch_poly->check_conditions conditions_ok Have you optimized Annealing T°, Extension Time, and [Mg++]? check_conditions->conditions_ok optimize_pcr Action: Run a temperature gradient. Titrate MgCl₂ and dNTPs. Increase extension time. conditions_ok->optimize_pcr No check_reagents Step 3: Check Reagent Integrity conditions_ok->check_reagents Yes optimize_pcr->check_reagents reagents_ok Are iso-dGTP, primers, and template of high quality? check_reagents->reagents_ok replace_reagents Action: Use fresh iso-dGTP. Re-purify template DNA. Order new primers. reagents_ok->replace_reagents No success Success: Product Amplified reagents_ok->success Yes replace_reagents->success

Caption: Troubleshooting workflow for low PCR yield with iso-dC templates.

Problem: I'm observing non-specific bands or mutations in my sequenced PCR product.

This indicates a loss of fidelity, where the polymerase is either misincorporating natural dNTPs opposite iso-dC or using the iso-dC template for non-specific priming.

Solution 1: Optimize Annealing Temperature

Non-specific priming is often caused by an annealing temperature that is too low. Increase the annealing temperature in increments of 2-3°C. Using a temperature gradient on your thermal cycler is the most efficient way to determine the optimal temperature.[4] For primer pairs with high melting temperatures (Tm), a two-step PCR protocol (combining annealing and extension at 68-72°C) may improve specificity.[4][5]

Solution 2: Adjust Reagent Concentrations
  • Primer Concentration: High primer concentrations can lead to non-specific binding and primer-dimer formation.[6][7] A final concentration of 0.1–0.5 μM for each primer is typically sufficient.[6]

  • Magnesium (Mg²⁺) Concentration: The Mg²⁺ concentration affects primer annealing and polymerase activity. While a concentration of 1.5–2.0 mM is standard, templates with unnatural bases may require fine-tuning.[6] Titrate the MgCl₂ concentration in 0.5 mM increments to find the optimal balance between yield and specificity.

  • dNTP Concentration: Ensure you are using a balanced ratio of natural dNTPs and the required iso-dGTP. Excessively high dNTP concentrations can inhibit the reaction and reduce fidelity.[7] A final concentration of 200 μM for each dNTP is standard.[4]

Solution 3: Use a Hot-Start Polymerase

Hot-start polymerases are inactive at room temperature and are activated only during the initial high-temperature denaturation step. This prevents non-specific amplification from mispriming events that can occur during reaction setup.

Data & Polymerase Selection

The choice of polymerase is critical for successfully amplifying templates with unnatural base pairs. High-fidelity enzymes outperform standard polymerases like Taq in both accuracy and their ability to process unnatural templates.

Table 1: Comparison of Polymerase Fidelity
Polymerase TypeKey FeatureError Rate (Relative to Taq)Proofreading (3'→5' Exo)Reference
Taq Polymerase Standard, robustHigh (Baseline)No[3]
High-Fidelity (e.g., Pfu) High accuracy10-50x LowerYes[3]
Blends (Taq + Pfu) Balance of speed & accuracyLowerYes[3]
Engineered High-Fidelity Highest accuracy, processivityUp to 100x LowerYes[4]
Table 2: Polymerase Suitability for Unnatural Base Pair (UBP) Amplification
PolymeraseProofreadingReported UBP FidelityCommentsReference
Deep Vent (exo+) Yes99.92% / replication (for Ds-Px)3'→5' exonuclease activity is key to preventing misincorporation of unnatural bases.[2]
AccuPrime Pfx Yes99.74% / replication (for Ds-Px)May have higher amplification efficiency but slightly lower selectivity than Deep Vent.[2]
Klenow Fragment Yes/No (exo+/-)VariableCan incorporate some unnatural bases but may not be efficient with triphosphates.[8]
Taq Polymerase NoGenerally lowNot recommended due to high error rates and lack of proofreading.[3]

Note: Fidelity data for the Ds-Px pair is used as a proxy for high-performance UBP amplification. Specific performance with iso-dC:iso-dG may vary.

Key Experimental Protocols

Protocol 1: PCR Optimization for Templates Containing iso-dC

This protocol provides a starting point for amplifying DNA containing an iso-dC:iso-dG base pair.

  • Reaction Setup: Assemble the following components on ice. For multiple reactions, prepare a master mix to ensure consistency.

Component50 µL ReactionFinal Concentration
10X High-Fidelity Buffer5 µL1X
dNTP Mix (10 mM each A,T,C,G)1 µL200 µM each
iso-dGTP (10 mM)1 µL200 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNAvariable1-100 ng
High-Fidelity Polymerase1 µL(as recommended)
Nuclease-Free Waterto 50 µL-
  • Thermal Cycling: Program the thermal cycler with the following conditions. The annealing temperature (Ta) and extension time are key parameters to optimize.

StepTemperatureTimeCycles
Initial Denaturation 98°C30 sec1
Denaturation 98°C10 sec\multirow{3}{*}{30-35}
Annealing Ta (55-72°C)15-30 sec
Extension 72°C30-60 sec/kb
Final Extension 72°C2 min1
Hold 4°C1
  • Optimization Strategy:

    • Annealing Temperature (Ta): Use a gradient PCR to test a range from 5°C below the lower primer Tm to 72°C. Optimal annealing temperatures for high-fidelity polymerases are often higher than for Taq.[4]

    • Extension Time: Ensure at least 30 seconds per kilobase (kb) of the expected amplicon length. For difficult templates, this can be increased to 60 sec/kb.[4]

    • Magnesium: If the buffer does not contain MgCl₂, add it to a final concentration of 1.5-2.0 mM and optimize as needed.

Protocol 2: Primer Extension Assay to Assess Polymerase Bypass

This assay determines the efficiency with which a polymerase can incorporate a nucleotide opposite iso-dC.

  • Design & Preparation:

    • Design a short DNA template (e.g., 40-mer) containing a single iso-dC at a defined position.

    • Design a corresponding primer (e.g., 20-mer) that is 5'-labeled (e.g., with ³²P or a fluorescent dye) and anneals immediately upstream of the iso-dC site.

    • Anneal the labeled primer to the template by heating to 95°C for 5 min and slowly cooling to room temperature.

  • Reaction Setup:

    • Prepare reaction mixtures containing the primer-template duplex, a DNA polymerase, and its corresponding reaction buffer.

    • Initiate the reaction by adding a specific dNTP mix. To test for stalling, add only the correct partner (iso-dGTP) or a mix of all four natural dNTPs.

  • Execution and Analysis:

    • Incubate the reaction at the polymerase's optimal temperature (e.g., 37°C or 72°C) for a defined time course (e.g., 1, 5, 15 minutes).

    • Stop the reaction by adding a quench buffer (e.g., formamide with EDTA).

    • Denature the products by heating at 95°C for 5 minutes.

    • Separate the products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the labeled DNA fragments. A band corresponding to the primer length indicates no extension. A band at primer + 1 indicates successful incorporation opposite iso-dC. The intensity of the bands over time provides a semi-quantitative measure of bypass efficiency.

Visualizing the iso-dC Pairing Mechanism

The stability and specificity of the iso-dC:iso-dG pair are crucial for preventing polymerase stalling. The diagram below illustrates the correct hydrogen bonding compared to a potential mismatch with a natural base like Guanine (G), which would present an incorrect geometry to the polymerase active site.

G cluster_0 Correct Pairing (Efficient Bypass) cluster_1 Mispairing (Potential Stalling) isoC1 iso-dC isoG1 iso-dG isoC1->isoG1 H-Bonds (x3) isoC2 iso-dC G2 Guanine (G) isoC2->G2 H-Bond Mismatch

Caption: Hydrogen bonding of iso-dC with iso-dG versus a natural base.

References

Preventing misincorporation opposite 2-Aminoisocytosine during PCR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing unnatural base pairs (UBPs) in PCR, with a specific focus on preventing misincorporation opposite 2-Aminoisocytosine (d5SICS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (d5SICS) and its pairing partner?

A1: this compound, also known as d5SICS, is an unnatural nucleobase. Unlike natural DNA bases (A, T, C, G) that pair through hydrogen bonds, d5SICS forms a base pair with its partner, dNaM, primarily through hydrophobic and packing forces.[1] This pair is a key component in expanding the genetic alphabet.

Q2: What is the primary cause of misincorporation opposite d5SICS during PCR?

A2: Misincorporation opposite d5SICS primarily stems from the DNA polymerase's ability to select and insert the correct unnatural triphosphate (dNaMTP) from a pool of natural dNTPs. The fidelity of this process is highly dependent on the polymerase used and the reaction conditions. Low-fidelity polymerases or suboptimal PCR conditions can increase the likelihood of a natural base being inserted opposite d5SICS in the template strand.

Q3: Which type of DNA polymerase is recommended for PCR with d5SICS-dNaM?

A3: High-fidelity DNA polymerases with 3'→5' exonuclease (proofreading) activity are strongly recommended.[2] This proofreading function is crucial for removing misincorporated natural nucleotides opposite the unnatural base, thereby increasing the overall fidelity of the amplification.[2] Polymerases like Deep Vent have shown high selectivity in this context.[2] While polymerases lacking proofreading activity, such as Taq, can amplify DNA with unnatural base pairs, they generally exhibit lower fidelity.[1][3]

Q4: How does the concentration of unnatural triphosphates (d5SICSTP and dNaMTP) affect the PCR fidelity?

A4: The relative concentrations of unnatural and natural triphosphates are critical. A higher concentration of the correct unnatural triphosphate (dNaMTP) relative to the natural dNTPs can favor its correct incorporation opposite d5SICS. It is essential to optimize the concentration of both natural and unnatural dNTPs for your specific application.[3]

Q5: Can the sequence context surrounding the unnatural base pair affect PCR efficiency and fidelity?

A5: Yes, the natural base sequences flanking the d5SICS-dNaM pair can influence the efficiency and fidelity of replication.[2] Some studies have shown that the fidelity can be slightly reduced in certain sequence contexts.[3] If you are experiencing issues, consider redesigning your template to alter the flanking sequences.

Troubleshooting Guide

This guide addresses common issues encountered during PCR with the d5SICS-dNaM unnatural base pair.

Problem Potential Cause Recommended Solution
Low or No PCR Product 1. Suboptimal Annealing TemperatureOptimize the annealing temperature using a gradient PCR. The optimal temperature may differ from calculations due to the presence of the UBP.
2. Incorrect Mg²⁺ ConcentrationTitrate the Mg²⁺ concentration. While standard PCR often uses 1.5-2.0 mM MgCl₂, the optimal concentration can vary with UBPs.[4]
3. Inefficient PolymeraseEnsure you are using a polymerase known to be compatible with UBPs. Consider switching to a high-fidelity proofreading polymerase.[2][4]
4. Degradation of Unnatural TriphosphatesAliquot d5SICSTP and dNaMTP to minimize freeze-thaw cycles. Use fresh stocks for critical experiments.
Non-Specific PCR Products (Extra Bands) 1. Annealing Temperature is Too LowIncrease the annealing temperature in 1-2°C increments.[5]
2. High Primer ConcentrationReduce the primer concentration. High concentrations can lead to primer-dimers and other non-specific products.[4]
3. Excess DNA Polymerase or TemplateReduce the amount of DNA polymerase or template DNA in the reaction.[5]
High Misincorporation Rate (Sequence Errors) 1. Use of a Low-Fidelity PolymeraseSwitch to a high-fidelity DNA polymerase with 3'→5' exonuclease (proofreading) activity.[2][4]
2. Suboptimal dNTP/UBP-TP RatioOptimize the ratio of natural dNTPs to unnatural triphosphates (d5SICSTP and dNaMTP).[3]
3. Incorrect Mg²⁺ ConcentrationOptimize the Mg²⁺ concentration, as excessive levels can reduce polymerase fidelity.[6]
4. Too Many PCR CyclesReduce the number of PCR cycles to minimize the accumulation of errors.[7]

Data on Polymerase Fidelity

The choice of DNA polymerase significantly impacts the fidelity of unnatural base pair amplification. The following table summarizes reported fidelity data for different polymerases with the d5SICS-dNaM pair and other UBPs.

DNA PolymeraseProofreading ActivityUBP SystemFidelity (% per cycle)Error Rate (per bp per duplication)Reference
TaqNod5SICS-dNaM98.90%-[1]
OneTaq (Taq + DeepVent)Yes (in blend)d5SICS-dNaM>99.9%-[1]
Deep VentYesDs-Px>99.9%0.005%/bp/replication (misincorporation)[2]
Phusion™Yesd5SICS-dNaM>99%-[3]
Klenow Fragment (exo-)Nod5SICS-dNaM--[8]

Note: Fidelity can be measured and reported in different ways, making direct comparisons between studies challenging. The data presented here is for relative comparison.

Experimental Protocols

Protocol 1: Basic PCR Amplification with d5SICS-dNaM

This protocol provides a starting point for amplifying a DNA template containing a d5SICS-dNaM unnatural base pair. Optimization will likely be necessary.

1. Reaction Setup:

Prepare a master mix on ice. For a 50 µL reaction, combine the following components:

ComponentVolumeFinal Concentration
5X High-Fidelity Buffer10 µL1X
dNTP Mix (10 mM each)1 µL200 µM each
d5SICSTP (10 mM)0.5 µL100 µM
dNaMTP (10 mM)0.5 µL100 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA (10 ng/µL)1 µL10 ng
High-Fidelity DNA Polymerase (e.g., Deep Vent)1 µL1-2 units
Nuclease-Free Waterto 50 µL-

2. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec\multirow{3}{}{30-35}
Annealing55-65°C30 sec
Extension72°C30 sec/kb
Final Extension72°C5 min1
Hold4°C-

* The optimal annealing temperature should be determined empirically, for example, by using a gradient thermocycler.

3. Analysis:

Analyze the PCR product by agarose gel electrophoresis. Purify the desired band for downstream applications like sequencing to confirm fidelity.

Visual Guides

Troubleshooting Workflow for UBP PCR

UB_PCR_Troubleshooting start Start PCR check_product Analyze Product on Gel start->check_product no_product No/Low Product check_product->no_product No/Weak Band nonspecific Non-Specific Bands check_product->nonspecific Multiple Bands correct_product Correct Product Size check_product->correct_product Correct Band optimize_annealing Optimize Annealing Temp (Gradient PCR) no_product->optimize_annealing optimize_mg Optimize [Mg2+] optimize_annealing->optimize_mg check_reagents Check Reagent Integrity (dNTPs, UBP-TPs, Polymerase) optimize_mg->check_reagents check_reagents->start increase_annealing Increase Annealing Temp nonspecific->increase_annealing decrease_primer Decrease Primer Conc. increase_annealing->decrease_primer decrease_primer->start sequence_product Sequence Product correct_product->sequence_product high_fidelity High Fidelity sequence_product->high_fidelity Correct Sequence low_fidelity Low Fidelity (Misincorporation) sequence_product->low_fidelity Incorrect Sequence success Experiment Successful high_fidelity->success change_polymerase Use High-Fidelity Proofreading Polymerase low_fidelity->change_polymerase optimize_dNTP_ratio Optimize dNTP/UBP-TP Ratio change_polymerase->optimize_dNTP_ratio reduce_cycles Reduce Cycle Number optimize_dNTP_ratio->reduce_cycles reduce_cycles->start

Caption: A logical workflow for troubleshooting common PCR issues with UBPs.

Factors Influencing UBP PCR Fidelity

Fidelity_Factors fidelity High PCR Fidelity with d5SICS poly DNA Polymerase Choice proofreading 3'->5' Exonuclease Activity poly->proofreading proofreading->fidelity conditions Reaction Conditions mg_conc [Mg2+] conditions->mg_conc dntp_ratio dNTP/UBP-TP Ratio conditions->dntp_ratio mg_conc->fidelity dntp_ratio->fidelity cycling Thermal Cycling annealing_temp Annealing Temperature cycling->annealing_temp cycle_num Number of Cycles cycling->cycle_num annealing_temp->fidelity cycle_num->fidelity template Template Design flanking_seq Flanking Sequences template->flanking_seq flanking_seq->fidelity

References

Technical Support Center: Deprotection of 2-Aminoisocytosine (isoC) Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic oligonucleotides containing the modified base 2-Aminoisocytosine (isoC).

Frequently Asked Questions (FAQs)

Q1: What is the standard protecting group for this compound (isoC) during oligonucleotide synthesis?

The exocyclic amine of this compound is typically protected with an isobutyryl (iBu) group. This is analogous to the protection strategy used for deoxyguanosine (dG) and other modified purines, providing sufficient stability during the phosphoramidite synthesis cycles while allowing for efficient removal during the final deprotection step.

Q2: What are the primary methods for deprotecting an oligonucleotide containing N-isobutyryl-2-Aminoisocytosine?

There are three primary strategies for deprotection, chosen based on the sensitivity of other modifications in the oligonucleotide sequence and the desired speed of the workflow.

  • Standard Deprotection: Uses concentrated ammonium hydroxide at an elevated temperature for several hours. This is a robust and widely used method for routine oligonucleotides.[1]

  • Fast Deprotection: Employs a mixture of ammonium hydroxide and methylamine (AMA). This method significantly reduces deprotection time to minutes.[1][2]

  • Mild Deprotection: Utilizes potassium carbonate in methanol at room temperature. This is the method of choice for oligonucleotides containing highly base-labile modifications that would be degraded by harsher conditions.[1][2]

Q3: Can I use the same deprotection conditions for both DNA and RNA oligonucleotides containing isoC?

No, the deprotection of RNA and DNA oligos requires different workflows. RNA deprotection is a multi-step process that involves the removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM) after the initial base and phosphate deprotection.[2][3] Using a standard DNA deprotection protocol on an RNA oligo will result in the degradation of the RNA strand. Always follow a protocol specifically designed for RNA synthesis.

Deprotection Strategy Comparison

Choosing the correct deprotection strategy is critical to maximizing the yield and purity of the final oligonucleotide product. The following table summarizes the conditions for the three main deprotection methods for an N-isobutyryl protected base like isoC.

Strategy Reagent Temperature Time Primary Use Case
Standard Concentrated Ammonium Hydroxide (28-30%)55°C8-12 hoursRoutine DNA oligonucleotides without sensitive modifications.[1]
Fast Ammonium Hydroxide / 40% Methylamine (1:1 v/v) (AMA)65°C10-15 minutesHigh-throughput synthesis; rapid processing of standard DNA.[1][2]
Mild 0.05 M Potassium Carbonate (K₂CO₃) in MethanolRoom Temp.4-6 hoursOligonucleotides with base-labile dyes or other sensitive modifications.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of isoC-containing oligonucleotides in a question-and-answer format.

Problem: Mass spectrometry analysis shows a peak with the expected mass of my oligo minus 1 Da (-1 Da). What is the likely cause?

This mass loss is characteristic of hydrolytic deamination of the this compound base to a uracil-like analog. While this side reaction is generally minimal, studies on the closely related 2'-deoxy-5-methylisocytidine show that it can occur at a low level (approx. 0.5%) even under routine deprotection conditions.[4]

  • Solution:

    • Confirm Identity: Ensure the mass shift is consistently -1 Da across multiple measurements.

    • Minimize Exposure: Avoid unnecessarily prolonged exposure to the basic deprotection solution. Stick to the recommended deprotection times for your chosen method.

    • Consider Milder Conditions: If deamination is a persistent issue and the application is sensitive to this impurity, consider switching to a milder deprotection strategy (e.g., potassium carbonate in methanol), although this may require longer incubation times.

Problem: HPLC analysis shows a late-eluting peak, and Mass Spec confirms a mass higher than the expected product.

This is a classic sign of incomplete deprotection, where the hydrophobic isobutyryl (iBu) group has not been fully removed. The additional mass corresponds to the mass of the protecting group (isobutyryl = +70 Da).

  • Potential Causes & Solutions:

    • Deprotection Reagent Efficacy: Concentrated ammonium hydroxide can lose ammonia gas concentration over time, reducing its effectiveness.[2] Always use a fresh bottle or a properly stored aliquot. AMA solution should always be prepared fresh before use.[1]

    • Insufficient Time or Temperature: Ensure that the deprotection was carried out for the full recommended time and at the correct temperature. For G-rich sequences, which are known to be difficult to deprotect, extending the standard deprotection time may be necessary.

    • Steric Hindrance: Long oligonucleotides or those with significant secondary structures can sometimes hinder the access of the deprotection reagent to the modified base. If you suspect this, slightly increasing the deprotection time may help.

A logical workflow for troubleshooting incomplete deprotection is outlined below.

G cluster_0 start Incomplete Deprotection (Mass Spec shows +70 Da) reagent_check Were reagents fresh and correctly prepared? start->reagent_check conditions_check Were deprotection time and temperature conditions met? reagent_check->conditions_check  Yes re_deprotect Re-treat with fresh reagent for recommended time/temp reagent_check->re_deprotect  No extend_time Increase deprotection time (e.g., by 25-50%) conditions_check->extend_time  No analyze Re-analyze by Mass Spec / HPLC conditions_check->analyze  Yes re_deprotect->analyze extend_time->analyze success Problem Resolved analyze->success  Peak Resolved fail Issue Persists: Consider alternative strategy (e.g., Standard -> AMA) analyze->fail  Peak Remains

Troubleshooting workflow for incomplete deprotection.

Experimental Protocols

Below are detailed methodologies for the three primary deprotection strategies for oligonucleotides containing N-isobutyryl-2-Aminoisocytosine. These protocols assume a standard 1 µmol synthesis scale on Controlled Pore Glass (CPG).

Protocol 1: Standard Deprotection (Ammonium Hydroxide)

This protocol is suitable for routine DNA oligonucleotides where no other base-labile modifications are present.

Materials:

  • CPG solid support with synthesized oligonucleotide in a screw-cap vial.

  • Concentrated ammonium hydroxide (28-30%).

  • Heating block or oven set to 55°C.

  • Vacuum concentrator (e.g., SpeedVac).

Procedure:

  • Transfer the CPG support containing the synthesized oligonucleotide to a 2 mL screw-cap, chemically resistant vial.

  • Add 1.5 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Seal the vial tightly to prevent the escape of ammonia gas.

  • Incubate the vial at 55°C for 8-12 hours.

  • Allow the vial to cool completely to room temperature.

  • Carefully open the vial in a fume hood and transfer the supernatant, which contains the oligonucleotide, to a new microcentrifuge tube.

  • Wash the CPG support with 0.5 mL of nuclease-free water and combine the wash with the supernatant.

  • Dry the combined solution using a vacuum concentrator.

  • Resuspend the resulting oligonucleotide pellet in an appropriate buffer for quantification and purification.[1]

Protocol 2: Fast Deprotection (AMA)

This protocol is ideal for rapid deprotection of oligonucleotides that are compatible with AMA.

Materials:

  • CPG solid support in a screw-cap vial.

  • Concentrated ammonium hydroxide (28-30%).

  • Aqueous methylamine (40%).

  • Heating block or oven set to 65°C.

  • Vacuum concentrator.

Procedure:

  • In a fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Caution: Prepare this solution fresh immediately before use.

  • Transfer the CPG support to a 2 mL screw-cap vial.

  • Add 1.5 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 65°C for 10-15 minutes.[1]

  • Allow the vial to cool to room temperature.

  • Carefully open the vial and transfer the supernatant to a new microcentrifuge tube.

  • Wash the CPG support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.

  • Dry the solution in a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in a suitable buffer.[1]

Protocol 3: Mild Deprotection (Potassium Carbonate)

This protocol is required for oligonucleotides containing base-labile modifications that are unstable in ammonium hydroxide or AMA. This method only removes base-protecting groups; cleavage from the support must be done in a separate step if using a standard succinyl linker.

Materials:

  • CPG solid support in a screw-cap vial.

  • Anhydrous methanol.

  • Potassium carbonate (K₂CO₃).

  • Shaker or rotator.

Procedure:

  • Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

  • Transfer the CPG support to a 2 mL screw-cap vial.

  • Add 1.5 mL of the 0.05 M potassium carbonate in methanol solution.

  • Seal the vial and incubate at room temperature for 4-6 hours with gentle agitation.[1]

  • Transfer the supernatant to a new microcentrifuge tube.

  • Wash the support with anhydrous methanol, combine with the supernatant, and dry in a vacuum concentrator.

  • The resulting oligonucleotide will still be attached to the CPG if a standard linker was used and will require a separate cleavage step. If using a base-labile linker, consult the manufacturer's protocol.

The general workflow for oligonucleotide synthesis and deprotection is illustrated below.

G cluster_0 synthesis 1. Solid-Phase Synthesis (isoC-iBu Amidite) cleavage 2. Cleavage from Support & Base Deprotection synthesis->cleavage purification 3. Purification (e.g., HPLC, PAGE) cleavage->purification analysis 4. Quality Control (Mass Spec, OD₂₆₀) purification->analysis final_product Final Deprotected Oligonucleotide analysis->final_product

References

Reducing off-target effects of 2-Aminoisocytosine in cellular systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Aminoisocytosine. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound and other non-natural nucleoside analogs in cellular systems. Here you will find troubleshooting guides and frequently asked questions to help you mitigate off-target effects and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target application?

A1: this compound, also known as isocytosine, is a synthetic isomer of the natural nucleobase cytosine. Its primary on-target application is in synthetic biology, where it serves as a component of an "unnatural base pair" (UBP). It is designed to pair specifically with a complementary unnatural base, such as isoguanine, forming a third base pair in the genetic alphabet. This expansion of the genetic code allows for the site-specific incorporation of novel components into DNA and RNA, opening avenues for new biotechnologies.[1]

Q2: What are "off-target effects" in the context of this compound?

A2: Unlike traditional drugs where off-target effects often involve binding to unintended proteins, for this compound, off-target effects primarily refer to the mispairing of the unnatural base with one of the four natural DNA bases (Adenine, Guanine, Cytosine, Thymine) during DNA replication or transcription. This infidelity by DNA or RNA polymerases can lead to mutations and disrupt the genetic integrity of the cellular system. The goal is to achieve orthogonality, where the unnatural pair only recognizes itself and not the natural bases.

Q3: Why is it critical to reduce these off-target mispairings?

A3: High-fidelity replication is essential for any application involving the expansion of the genetic alphabet. Off-target mispairings can lead to a variety of undesirable outcomes:

  • Mutagenesis: Incorrect incorporation of natural bases opposite this compound in a template strand (or vice versa) results in permanent changes to the DNA sequence.

  • Loss of Information: If the unnatural base pair is not maintained through multiple rounds of replication, the expanded genetic information is lost. For example, a 99.0% pairing fidelity per replication cycle results in only 82% retention of the UBP after 20 PCR cycles.[2]

  • Cellular Toxicity: The accumulation of mutations can trigger cellular stress responses, cell cycle arrest, or apoptosis.[3]

  • Failed Applications: In applications like producing proteins with unnatural amino acids, mispairings would lead to the incorporation of incorrect amino acids or termination of translation.

Q4: How does this compound enter the cell?

A4: As a nucleoside analog, this compound likely relies on the cell's natural nucleoside transport systems to cross the cell membrane. Eukaryotic cells have two main families of nucleoside transporters: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs).[4] These transporters are responsible for the cellular uptake of both natural nucleosides and various nucleoside-analog drugs.[4] The efficiency of uptake can vary significantly between cell types depending on the expression levels of these transporters.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: High Cellular Cytotoxicity Observed

Symptom Possible Cause Suggested Solution
Widespread cell death at low concentrations of this compound nucleoside.1. Polymerase-Induced Toxicity: The cellular machinery may be processing the unnatural base in a way that creates toxic intermediates. For example, if a polymerase incorporates the analog but then stalls, it can lead to nicked DNA repair intermediates that are cytotoxic.[3]1a. Use High-Fidelity Polymerase: If using an in vitro system or engineered cells, switch to a DNA polymerase that has been shown to have higher fidelity with your specific unnatural base pair. 1b. Titrate Concentration: Perform a dose-response curve to find the maximum non-toxic concentration for your specific cell line.
2. Off-Target Mispairing: High rates of mispairing with natural bases can lead to widespread mutations, triggering apoptosis.2a. Optimize Nucleotide Ratios: In in vitro assays, ensure the concentration of the complementary unnatural base triphosphate is optimal for correct pairing and not depleted. 2b. Analyze Mispairing: Use a fidelity assay (see Protocol 1) to determine which natural base is being misincorporated and troubleshoot from there.
3. Disruption of Natural Metabolism: As a nucleoside analog, it may interfere with endogenous nucleoside or nucleotide metabolic pathways.3a. Supplement with Natural Nucleosides: In some cases, supplementing the culture medium with natural nucleosides can help rescue cells from metabolic disruption. 3b. Prodrug Strategy: If the issue is poor phosphorylation by cellular kinases, consider using a monophosphate prodrug form of the nucleoside to bypass this initial activation step.[5]

Issue 2: Low or No Incorporation of the Unnatural Base Pair

Symptom Possible Cause Suggested Solution
Sequencing or PCR results show that the this compound base is not being incorporated into the newly synthesized DNA/RNA strand.1. Poor Substrate for Polymerase: The DNA or RNA polymerase being used may not efficiently recognize the this compound triphosphate.1a. Screen Different Polymerases: Test a panel of DNA/RNA polymerases. High-fidelity proofreading polymerases and variants used for PCR can have different efficiencies with unnatural substrates.[6][7] 1b. Modify the Unnatural Base: If possible, use a modified version of this compound or its partner that has been optimized for better polymerase recognition (e.g., hydrophobic analogs).[6]
2. Inefficient Cellular Uptake: The this compound nucleoside may not be efficiently transported into the cells.2a. Use Transporter-Rich Cell Lines: Select cell lines known to have high expression of nucleoside transporters (e.g., certain cancer cell lines).[4] 2b. Modify Delivery Method: Consider alternative delivery methods like electroporation of triphosphates or using PEGylated niosomes to enhance uptake.[8]
3. Suboptimal Reaction Conditions: PCR or in vitro transcription conditions may not be favorable for UBP incorporation.3a. Optimize Mg²⁺ Concentration: Magnesium concentration can affect polymerase fidelity and efficiency. Titrate Mg²⁺ in your reaction. 3b. Adjust Annealing Temperature: In PCR, an incorrect annealing temperature can reduce overall amplification efficiency.

Issue 3: High Frequency of Off-Target Mispairing

Symptom Possible Cause Suggested Solution
Sequencing data reveals that natural bases are frequently incorporated opposite this compound in the template strand.1. Non-Orthogonality of the Base Pair: The hydrogen bonding or shape complementarity of the this compound:isoguanine pair is not sufficiently distinct from natural pairs. Tautomeric forms of isocytosine or isoguanine can also lead to mispairing.1a. Modify the Unnatural Bases: Use analogs designed for greater orthogonality. For example, 5-methyl-isocytosine (isoCMe) can be used to improve pairing properties.[9] 1b. Use a Different UBP System: Consider hydrophobic UBP systems (e.g., dNaM-dTPT3), which rely on shape complementarity rather than hydrogen bonding and can offer higher fidelity.[10]
2. Polymerase Error Rate: The chosen polymerase has a naturally low fidelity for the UBP.2a. Use Proofreading Polymerase: Employ a polymerase with 3'→5' exonuclease (proofreading) activity, as it can excise incorrectly incorporated nucleotides.[11] 2b. Perform Fidelity Assay: Quantify the mispairing frequency with different polymerases to select the most accurate one (see Protocol 1).
3. Imbalanced Nucleotide Pools: The cellular or in vitro concentration of the correct unnatural nucleotide triphosphate is too low relative to natural dNTPs.3a. Adjust dNTP/uNTP Ratios: In vitro, increase the concentration of the unnatural triphosphate substrate relative to the natural dNTPs. 3b. Engineer Cellular Metabolism: In vivo, consider engineering cells to produce the unnatural nucleosides or by using nucleoside transporter variants to increase selective uptake.

Data Presentation

Mispairing Frequencies of Isocytosine/Isoguanine Analogs

The primary off-target effect of this compound (isocytosine) is its misincorporation opposite natural bases or the misincorporation of natural bases opposite it. The fidelity depends heavily on the specific polymerase used. The following table summarizes representative mispairing data for isoguanine (isoG, the partner of isocytosine) and 5-methyl-isocytosine (isoCMe), a close analog of this compound.

Unnatural Base in TemplateIncorrect Natural Base IncorporatedRelative Mispairing PreferenceReference
d-isoGT > G > CHigh mispairing with T[9]
h-isoGG > C > THigh mispairing with G[9]
d-isoCMeGHigh mispairing with G[9]
h-isoCMeGHigh mispairing with G[9]

Note: 'd' refers to a deoxyribose backbone, while 'h' refers to a hexitol nucleic acid backbone. Data shows tendencies rather than absolute frequencies, which are highly condition-dependent.

Experimental Protocols

Protocol 1: In Vitro Polymerase Fidelity Assay (Single Nucleotide Insertion)

This protocol is used to quantify the efficiency and fidelity of a DNA polymerase in incorporating a correct unnatural nucleotide opposite this compound versus an incorrect natural nucleotide.

Materials:

  • DNA polymerase of interest (e.g., Klenow Fragment exo-)

  • 5'-radiolabeled or fluorescently labeled DNA primer

  • DNA templates containing this compound at a specific position

  • 2'-deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

  • Unnatural 2'-deoxyisoguanosine triphosphate (d-isoGTP)

  • Reaction buffer appropriate for the polymerase

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dye)

  • Polyacrylamide gel (denaturing, e.g., 20%) and electrophoresis apparatus

Methodology:

  • Primer/Template Annealing: Anneal the labeled primer to the template DNA containing the this compound base at the n+1 position.

  • Reaction Setup: Prepare separate reaction mixtures for each nucleotide to be tested (the correct d-isoGTP and the incorrect dATP, dGTP, dCTP, dTTP). Each reaction should contain the annealed primer/template complex, polymerase buffer, and the specific DNA polymerase.

  • Initiate Reaction: Start the reactions by adding a single dNTP or uNTP to each respective tube. Incubate at the optimal temperature for the polymerase for a defined time course (e.g., 2, 5, 10, 20 minutes).

  • Quench Reactions: Stop the reactions at each time point by adding the stop solution.

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel. The gel will separate the unextended primer from the primer+1 product.

  • Data Acquisition: Visualize the gel using autoradiography or fluorescence imaging.

  • Data Analysis: Quantify the band intensities for the unextended primer and the extended product. Calculate the observed rate of nucleotide incorporation for each substrate. The fidelity is determined by comparing the incorporation efficiency (kcat/Km) of the correct unnatural nucleotide to that of the incorrect natural nucleotides.[6][12]

Protocol 2: Cellular Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which this compound becomes toxic to a cell line.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound nucleoside stock solution (dissolved in a suitable solvent like DMSO or acetic acid)[13]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[14]

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENT_CNT Nucleoside Transporters (ENTs/CNTs) isoC_mono iso-CMP ENT_CNT->isoC_mono isoC_nuc This compound (Nucleoside) Kinases Cellular Kinases isoC_mono->Kinases Phosphorylation isoC_tri iso-CTP DNA_Polymerase DNA Polymerase isoC_tri->DNA_Polymerase Kinases->isoC_tri DNA DNA Replication (On-Target) DNA_Polymerase->DNA Pairs with isoG Mutation Mispairing (Off-Target) DNA_Polymerase->Mutation Pairs with A,T,C,G

Caption: Cellular uptake and metabolic activation pathway of this compound.

Experimental_Workflow start Start: Assess Off-Target Mispairing prep Prepare Primer/Template (Primer-FAM, Template-isoC) start->prep reactions Set up 5 Parallel Reactions (d-isoGTP, dATP, dCTP, dGTP, dTTP) prep->reactions incubate Add DNA Polymerase Incubate at 37°C reactions->incubate stop Quench Reaction with Stop Solution incubate->stop gel Run Denaturing PAGE Gel stop->gel analyze Quantify Bands (Primer vs Primer+1) gel->analyze calc Calculate Incorporation Efficiency (k_cat / K_m) analyze->calc end Determine Fidelity: Correct vs. Incorrect calc->end

Caption: Workflow for a polymerase fidelity assay to quantify mispairing.

Troubleshooting_Logic outcome outcome start High Off-Target Mispairing Detected? check_pol Is Polymerase Proofreading (exo+)? start->check_pol Yes check_conc Is [uNTP] >> [dNTPs] in vitro? check_pol->check_conc Yes outcome_pol Switch to a high-fidelity polymerase with 3'->5' exonuclease activity. check_pol->outcome_pol No check_base Using modified orthogonal base (e.g., isoC-Me)? check_conc->check_base Yes outcome_conc Increase concentration of the unnatural triphosphate substrate. check_conc->outcome_conc No outcome_base Consider synthesizing template with a more orthogonal base analog. check_base->outcome_base No outcome_new_system Evaluate a different UBP system (e.g., hydrophobic pairs) or a different polymerase. check_base->outcome_new_system Yes

Caption: Decision tree for troubleshooting high off-target mispairing rates.

References

Technical Support Center: Optimizing Annealing Temperature for Primers Containing 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for optimizing the annealing temperature of polymerase chain reactions (PCR) using primers that contain the modified base 2-Aminoisocytosine.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound affect the melting temperature (Tm) of a primer?

The presence of 2'-amino-2'-deoxycytidine, a closely related modification, has been shown to destabilize DNA duplexes.[1] This suggests that primers containing this compound may have a lower melting temperature (Tm) compared to their unmodified counterparts. Therefore, a lower annealing temperature (Ta) may be required for successful PCR.

Q2: Can I use standard online Tm calculators for primers containing this compound?

Most standard online Tm calculators are designed for unmodified DNA and RNA sequences and do not have parameters for this compound.[2] Using these calculators by substituting a standard base for this compound will likely lead to an inaccurate Tm prediction. It is highly recommended to empirically determine the optimal annealing temperature.

Q3: What is the recommended starting point for the annealing temperature (Ta)?

A good starting point for optimizing the annealing temperature is to perform a temperature gradient PCR.[3] This involves testing a range of temperatures, typically spanning from 5-10°C below the estimated Tm of the unmodified primer to a few degrees above it. Given the potential destabilizing effect of this compound, it is advisable to extend this range to lower temperatures.

Q4: What are the common issues encountered when using primers with this compound?

Common issues include no amplification, low yield of the desired product, and the presence of non-specific bands. These problems often stem from a suboptimal annealing temperature. Due to the modified nature of the primers, careful optimization is crucial to achieve specific and efficient amplification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No PCR Product Annealing temperature is too high: The primers are not binding to the template DNA due to excessive thermal stringency.Decrease the annealing temperature in increments of 2-3°C. It is highly recommended to perform a gradient PCR to identify the optimal lower temperature.[4]
Suboptimal primer concentration: The concentration of the modified primers may not be optimal for the reaction.Titrate the primer concentration, typically within the range of 0.1 to 1.0 µM.
Issues with other PCR components: Problems with the polymerase, dNTPs, or MgCl₂ concentration can lead to reaction failure.Ensure all reagents are properly thawed, mixed, and used at the recommended concentrations. Consider optimizing the MgCl₂ concentration.[5]
Low Yield of PCR Product Annealing temperature is not optimal: The annealing temperature may be too high, leading to inefficient primer binding, or too low, resulting in competition from non-specific products.Perform a gradient PCR to determine the annealing temperature that provides the highest yield of the specific product.[6]
Insufficient number of PCR cycles: The number of cycles may not be enough to generate a sufficient amount of product.Increase the number of PCR cycles in increments of 3-5.
Multiple Bands or Non-Specific Products Annealing temperature is too low: A low annealing temperature can allow primers to bind to non-target sequences on the template DNA.[7]Increase the annealing temperature in 2°C increments. A gradient PCR is the most effective way to find the temperature that eliminates non-specific products while maintaining good yield of the target amplicon.[8]
High primer concentration: Excess primers can increase the likelihood of non-specific binding and primer-dimer formation.[8]Reduce the final concentration of your primers in the reaction mix.
Template DNA quality or quantity issues: Contaminants in the template DNA or using too much template can lead to non-specific amplification.Use high-quality, purified template DNA. Titrate the amount of template DNA used in the reaction.

Experimental Protocols

Protocol for Determining Optimal Annealing Temperature using Gradient PCR

This protocol outlines the steps to empirically determine the optimal annealing temperature for primers containing this compound using a thermal cycler with a gradient function.

1. Primer Resuspension and Quantification:

  • Resuspend the lyophilized primers containing this compound in nuclease-free water or TE buffer to a stock concentration of 100 µM.
  • Measure the absorbance at 260 nm (A260) to verify the concentration.

2. Reaction Setup:

  • Prepare a PCR master mix containing all components except the primers. This ensures consistency across all reactions in the gradient.
  • A typical 25 µL reaction setup is as follows:

ComponentVolumeFinal Concentration
2x PCR Master Mix12.5 µL1x
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
Template DNAX µLVaries (e.g., 1-100 ng)
Nuclease-free waterUp to 25 µL-

3. Thermal Cycler Programming:

  • Set up the thermal cycler with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
  • For the annealing step, program a temperature gradient. A recommended starting range is 10-15°C, for example, from 50°C to 65°C. This range should bracket the estimated Tm of the unmodified primer sequence, extending to lower temperatures to account for the potential destabilizing effect of this compound.

StepTemperatureDuration
Initial Denaturation95°C2-5 min
30-35 Cycles
Denaturation95°C30 sec
AnnealingGradient (e.g., 50-65°C) 30 sec
Extension72°C30-60 sec/kb
Final Extension72°C5-10 min
Hold4°C

4. Analysis of Results:

  • After the PCR is complete, analyze the products by agarose gel electrophoresis.
  • Load an equal volume of each reaction into the wells of the agarose gel, along with a DNA ladder.
  • Visualize the DNA bands under UV light. The optimal annealing temperature is the one that produces a single, bright band of the correct size with minimal or no non-specific products or primer-dimers.

Data Presentation

Table 1: Expected Impact of this compound on DNA Duplex Stability
Base Modification Effect on Duplex Stability Expected Impact on Tm Reference
2'-amino-2'-deoxycytidineDestabilizingLower[1]

Note: This table provides a qualitative summary based on available literature for a related modified nucleoside. The exact quantitative effect on Tm for this compound may vary depending on the sequence context and experimental conditions.

Visualizations

Workflow for Optimizing Annealing Temperature

Annealing_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement cluster_outcome Outcome start Start primer_design Primer Design with This compound start->primer_design tm_estimate Estimate Tm of Unmodified Sequence primer_design->tm_estimate gradient_pcr Perform Gradient PCR tm_estimate->gradient_pcr Set gradient range around estimated Tm gel Agarose Gel Electrophoresis gradient_pcr->gel analyze_results Analyze Results gel->analyze_results optimal_ta Identify Optimal Ta analyze_results->optimal_ta Single, bright band troubleshoot Troubleshoot Issues analyze_results->troubleshoot No band, multiple bands, or low yield end Successful PCR optimal_ta->end troubleshoot->gradient_pcr Adjust gradient range or other parameters

Caption: Workflow for optimizing the annealing temperature of primers containing this compound.

References

Technical Support Center: Purification of 2-Aminoisocytosine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Aminoisocytosine-modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for this compound-modified oligonucleotides?

A1: The most common and effective purification methods for modified oligonucleotides, including those containing this compound, are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[1][2][3][4] The choice between these methods depends on the length of the oligonucleotide, the required purity, and the downstream application.

  • Reverse-Phase HPLC (RP-HPLC) is highly effective for purifying modified oligonucleotides, especially those with hydrophobic functional groups.[1][2][5] It separates the full-length product from shorter failure sequences (shortmers) and other impurities based on hydrophobicity.[5]

  • Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the number of phosphate groups, making it suitable for resolving sequences of different lengths.[1][6][7] It can be particularly useful for oligonucleotides that form secondary structures.[5]

  • Polyacrylamide Gel Electrophoresis (PAGE) offers the highest resolution and is ideal for purifying long oligonucleotides (typically >50 bases) or when extremely high purity (>95%) is required.[1][8][9]

Q2: How does the this compound modification affect the choice of purification method?

A2: The this compound modification adds a primary amine group, which can slightly alter the oligonucleotide's overall charge and hydrophobicity. While this modification is generally compatible with standard purification techniques, it's a factor to consider. For RP-HPLC, the change in hydrophobicity is usually minimal but may require slight adjustments to the elution gradient. For AEX-HPLC, the charge is primarily determined by the phosphate backbone, so the effect of the base modification is less pronounced.[7][10]

Q3: What level of purity can I expect from different purification methods?

A3: The achievable purity varies by method. The following table summarizes typical purity levels for different purification techniques.

Purification MethodTypical Purity of Full-Length ProductRecommended For
Desalting Removes salts and some small molecules, but not failure sequences.PCR, sequencing (for oligos ≤35 bases)[6]
Cartridge Purification 65-80%General molecular biology applications
Reverse-Phase HPLC (RP-HPLC) >85%[2]Modified oligonucleotides, demanding applications like cloning, mutagenesis[2][6]
Anion-Exchange HPLC (AEX-HPLC) High resolution, purity varies with length.Oligonucleotides with secondary structure, shorter oligos (<40mers)[5][6]
Polyacrylamide Gel Electrophoresis (PAGE) >95%[1][8]Long oligonucleotides (>50 bases), applications requiring the highest purity[8]

Q4: Are there any specific deprotection considerations for this compound-modified oligonucleotides before purification?

A4: Yes, complete deprotection is crucial for successful purification and the functionality of the oligonucleotide. The protecting groups on the exocyclic amine of this compound must be efficiently removed. Incomplete deprotection will lead to undesired hydrophobicity, causing the oligonucleotide to elute differently in RP-HPLC and potentially resulting in multiple peaks for a single sequence.[5] Always follow the recommended deprotection protocols for the specific phosphoramidite used in the synthesis. For sensitive modifications, milder deprotection conditions, such as using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine), may be necessary.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound-modified oligonucleotides.

Issue 1: Multiple peaks in HPLC chromatogram for a single synthesized oligonucleotide.

  • Possible Cause 1: Incomplete Deprotection. Residual protecting groups on the this compound or other bases will alter the hydrophobicity of the oligonucleotide, leading to multiple peaks in RP-HPLC.

    • Solution: Ensure complete deprotection by extending the deprotection time or using fresh deprotection reagents. Confirm deprotection with mass spectrometry.

  • Possible Cause 2: Secondary Structures. Oligonucleotides, particularly those with high GC content or self-complementary regions, can form stable secondary structures that result in broadened or multiple peaks.[5]

    • Solution: Perform the HPLC purification at an elevated temperature (e.g., 60 °C) to denature secondary structures.[5] For AEX-HPLC, using a mobile phase with a high pH can also disrupt hydrogen bonding.[5]

  • Possible Cause 3: Phosphorothioate Stereoisomers. If your oligonucleotide contains phosphorothioate linkages, the presence of diastereomers at each linkage can lead to peak broadening or splitting, which is an inherent property of these modifications.[12]

    • Solution: This is often unavoidable with standard synthesis. The resolution of these isomers depends on the HPLC conditions and column chemistry.

Issue 2: Low yield after PAGE purification.

  • Possible Cause 1: Inefficient Extraction from the Gel. The process of eluting the oligonucleotide from the excised gel band can be inefficient, leading to significant product loss.

    • Solution: Ensure the gel slice is thoroughly crushed before elution. Increase the elution time and/or temperature. Consider using electroelution for more efficient recovery.

  • Possible Cause 2: Product Precipitation. Oligonucleotides can precipitate during the ethanol precipitation step, especially if they are short or at a low concentration.

    • Solution: Ensure the precipitation is carried out at a low temperature (e.g., -20 °C or -80 °C) for a sufficient amount of time. Adding a co-precipitant like glycogen can improve recovery.

Issue 3: Broad peaks in RP-HPLC.

  • Possible Cause 1: Poor Column Performance. The HPLC column may be degraded or contaminated.

    • Solution: Wash the column according to the manufacturer's instructions or replace it if necessary.

  • Possible Cause 2: Inappropriate Mobile Phase. The ion-pairing reagent concentration or the organic solvent gradient may not be optimal for the specific oligonucleotide.

    • Solution: Optimize the concentration of the ion-pairing reagent (e.g., triethylammonium acetate) and the gradient of the organic solvent (e.g., acetonitrile).[13][14]

Issue 4: Failure sequences co-eluting with the full-length product.

  • Possible Cause 1: Insufficient Resolution. The chosen purification method may not have sufficient resolution to separate the full-length product from closely related impurities like (n-1) shortmers.

    • Solution: For HPLC, adjust the gradient to be shallower, which can improve the separation of species with similar retention times.[13] Alternatively, switch to a higher-resolution method like PAGE.[1][8]

  • Possible Cause 2: "Trityl-on" Purification Issues. In RP-HPLC with a "trityl-on" strategy, failure sequences that were not successfully capped during synthesis will also retain the DMT group and co-elute with the full-length product.

    • Solution: Ensure high capping efficiency during synthesis. If this is a persistent issue, a "trityl-off" synthesis followed by AEX-HPLC or PAGE purification may be more suitable.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification ("Trityl-on")

  • Synthesis and Deprotection: Synthesize the this compound-modified oligonucleotide using standard phosphoramidite chemistry, leaving the 5'-dimethoxytrityl (DMT) group on the full-length product. Cleave the oligonucleotide from the solid support and deprotect the bases as per the phosphoramidite manufacturer's protocol. Do not perform the final detritylation step.

  • Sample Preparation: After deprotection, evaporate the solution to dryness. Resuspend the crude oligonucleotide in a suitable volume of mobile phase A.

  • HPLC System:

    • Column: A C18 reverse-phase column suitable for oligonucleotide purification.

    • Mobile Phase A: An aqueous buffer, typically containing an ion-pairing reagent like triethylammonium acetate (TEAA) or triethylamine (TEA) and a counter-ion like hexafluoroisopropanol (HFIP).[14]

    • Mobile Phase B: Acetonitrile.

  • Chromatography:

    • Equilibrate the column with a low percentage of mobile phase B.

    • Inject the sample.

    • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration. The DMT-on, full-length product will be the most retained, eluting last.

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • Detritylation: Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

  • Desalting: Desalt the purified oligonucleotide using a desalting column or ethanol precipitation to remove the HPLC buffer salts and cleavage reagents.

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

  • Sample Preparation: After synthesis and full deprotection (including removal of the 5'-DMT group), lyophilize the crude oligonucleotide. Resuspend the sample in a loading buffer containing a denaturant like urea or formamide.

  • Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel. The percentage of acrylamide will depend on the length of the oligonucleotide (e.g., 12-20% for oligos between 20-80 bases).

  • Electrophoresis: Load the sample onto the gel and run the electrophoresis at a constant power until the tracking dyes have migrated to the desired position.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing. The most intense band should correspond to the full-length product.

  • Excision and Elution: Carefully excise the gel band corresponding to the full-length product. Crush the gel slice and elute the oligonucleotide overnight in an appropriate elution buffer (e.g., TE buffer).

  • Purification and Desalting: Separate the eluted oligonucleotide from the gel fragments by filtration. Recover the oligonucleotide from the elution buffer by ethanol precipitation. Wash the pellet with ethanol and resuspend in nuclease-free water or a suitable buffer.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification Options cluster_post_purification Post-Purification synthesis Solid-Phase Synthesis (this compound Amidite) cleavage Cleavage & Deprotection synthesis->cleavage rphplc RP-HPLC cleavage->rphplc aexhplc AEX-HPLC cleavage->aexhplc page PAGE cleavage->page desalting Desalting / Buffer Exchange rphplc->desalting aexhplc->desalting page->desalting qc Quality Control (Mass Spec, HPLC, CE) desalting->qc final_product Purified Oligonucleotide qc->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Multiple Peaks in RP-HPLC Chromatogram deprotection Incomplete Deprotection? start->deprotection secondary_structure Secondary Structure? start->secondary_structure stereoisomers Phosphorothioate Stereoisomers? start->stereoisomers deprotection_sol Optimize Deprotection & Verify with Mass Spec deprotection->deprotection_sol secondary_structure_sol Increase Column Temperature (e.g., 60°C) secondary_structure->secondary_structure_sol stereoisomers_sol Inherent to Synthesis; Optimize Chromatography stereoisomers->stereoisomers_sol

References

Validation & Comparative

A Comparative Guide to 2-Aminoisocytosine and Other Artificial Nucleobases for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of synthetic biology and nucleic acid therapeutics, the development of artificial nucleobases is paramount for creating novel functionalities beyond the confines of the natural four-letter genetic alphabet. Among the various innovations, 2-Aminoisocytosine (isoC) stands out as a key player in the realm of hydrogen-bonded artificial base pairs. This guide provides an objective comparison of this compound with other significant artificial nucleobases, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tools for their applications.

Overview of Artificial Nucleobase Pairing Strategies

The creation of functional, replicable, and transcribable artificial base pairs generally falls into three main categories:

  • Hydrogen-Bonded Pairs: These pairs, like this compound and its partner Isoguanine (isoG), utilize alternative hydrogen bonding patterns to the canonical Watson-Crick pairs (A-T and G-C). This strategy aims to create orthogonal pairs that do not cross-pair with natural bases.

  • Hydrophobic/Shape Complementarity Pairs: These pairs, such as d5SICS-dNaM, lack hydrogen bonds and instead rely on shape complementarity and hydrophobic interactions for pairing and stability within the DNA duplex.

  • Metal-Mediated Pairs: This approach involves the coordination of a metal ion between two artificial nucleobases to form a stable base pair.

This guide will focus on comparing this compound, a prime example of a hydrogen-bonded artificial nucleobase, with representatives from the hydrophobic category to highlight their distinct characteristics and performance.

Performance Comparison: this compound vs. Other Artificial Nucleobases

The utility of an artificial base pair is determined by several key performance metrics, including its thermodynamic stability, the fidelity of its replication by DNA polymerases, and its biocompatibility.

Thermodynamic Stability

The thermodynamic stability of a base pair within a DNA duplex is a critical factor for its function. It is typically measured by the change in melting temperature (ΔTm) of a DNA duplex upon incorporation of the artificial base pair. A higher Tm indicates greater stability.

The isoguanine-isocytosine (isoG-isoC) base pair is noted to be more stable than the canonical adenine-thymine (A-T) and guanine-cytosine (G-C) pairs.[1] This increased stability is attributed to the formation of three hydrogen bonds. However, tautomerism of isoguanine can lead to mispairing, which can be mitigated by modifications such as 5-methyl-isocytosine.[2][3]

In contrast, hydrophobic base pairs like d5SICS-dNaM derive their stability not from hydrogen bonds but from packing and hydrophobic interactions within the DNA duplex.[4] While direct, extensive comparative studies are limited, the available data suggests that both hydrogen-bonded and hydrophobic pairs can confer significant stability to DNA duplexes, often exceeding that of natural base pairs under specific conditions.

Artificial Base PairPairing PrincipleReported Stability CharacteristicsReference
isoG-isoC Hydrogen BondingMore stable than A-T and G-C pairs.[1][1]
d5SICS-dNaM Hydrophobic/Shape ComplementarityStabilized by dispersion interactions with neighboring base pairs.[4][5][4][5]
P-Z Hydrogen BondingOn average, a P-Z substitution for a G-C pair is stabilizing.

Note: Direct comparison of ΔTm values is challenging due to variations in experimental conditions across different studies. The table provides a qualitative summary of stability.

Replication Fidelity

The ability of DNA polymerases to selectively incorporate the correct artificial nucleotide opposite its partner in a template strand is crucial for the propagation of the expanded genetic information. Replication fidelity is often assessed by measuring the kinetic parameters of nucleotide incorporation, specifically the catalytic efficiency (kcat/KM or kpol/Kd).

For the hydrophobic dNaM-d5SICS pair, replication by the Klenow fragment of E. coli DNA polymerase I has been shown to approach the efficiency of natural base pair replication, with an overall fidelity ranging from 103 to 104.[6] In vivo studies in E. coli have also demonstrated high-fidelity replication of nonpolar, isosteric base analogs.[7]

Studies on the enzymatic incorporation of isocytosine and isoguanine have shown that while they can be replicated, mispairing can occur. For instance, isoguanine can mispair with thymine, and 5-methyl-isocytosine can mispair with adenine and guanine.[2][3] The fidelity is dependent on the specific DNA polymerase and the sequence context.

Artificial NucleotidePairing PartnerDNA PolymeraseFidelity (Correct vs. Incorrect Incorporation)Reference
dNaMTP d5SICSKlenow FragmentHigh (Overall fidelity 103 to 104)[6]
isoG isoC(Me)VariousMispairs with T[2]
isoC(Me) isoGVariousMispairs with A and G[2]

Experimental Protocols

To ensure transparency and reproducibility, this section details the methodologies for key experiments used to evaluate the performance of artificial nucleobases.

DNA Thermal Denaturation (Melting Temperature, Tm) Analysis

This protocol is used to determine the thermodynamic stability of DNA duplexes containing artificial base pairs.

Methodology:

  • Oligonucleotide Synthesis and Purification: Synthesize and purify complementary DNA oligonucleotides, one or both containing the artificial nucleobase(s) at a specific position.

  • Duplex Formation: Anneal the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the DNA duplex at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTm) is calculated by comparing the Tm of the duplex containing the artificial base pair to that of a control duplex with a natural base pair at the same position.

DNA_Thermal_Denaturation cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Oligo_Synth Oligonucleotide Synthesis & Purification Duplex_Form Duplex Formation (Annealing) Oligo_Synth->Duplex_Form UV_Spec UV-Vis Spectrophotometry (Absorbance vs. Temperature) Duplex_Form->UV_Spec Melting_Curve Generate Melting Curve UV_Spec->Melting_Curve Tm_Calc Calculate Tm (Midpoint of Transition) Melting_Curve->Tm_Calc Delta_Tm Calculate ΔTm (Comparison to Control) Tm_Calc->Delta_Tm

Steady-State Kinetics of DNA Polymerase Incorporation

This protocol is used to determine the fidelity of replication of an artificial base pair by measuring the kinetic parameters of single nucleotide incorporation by a DNA polymerase.

Methodology:

  • Primer-Template Preparation: Design and synthesize a primer and a template oligonucleotide. The template contains the artificial nucleobase at a specific position. The 5'-end of the primer is typically labeled with a fluorescent dye or radioisotope. Anneal the primer to the template.

  • Enzyme Reaction: Set up reactions containing the primer-template duplex, a DNA polymerase (e.g., Klenow fragment), and varying concentrations of a single deoxynucleoside triphosphate (dNTP), either the correct artificial partner or an incorrect natural dNTP.

  • Time-Course Analysis: Incubate the reactions at the optimal temperature for the polymerase and take aliquots at different time points. Quench the reaction (e.g., by adding EDTA).

  • Product Separation: Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Quantification and Analysis: Quantify the amount of product formed at each time point and dNTP concentration. Plot the initial reaction velocities against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and KM. The catalytic efficiency is calculated as Vmax/KM. The fidelity is determined by comparing the catalytic efficiency of the correct nucleotide incorporation to that of incorrect nucleotide incorporations.

Steady_State_Kinetics cluster_setup Reaction Setup cluster_reaction Reaction & Quenching cluster_analysis Analysis PT_Prep Primer-Template Preparation Time_Course Time-Course Incubation PT_Prep->Time_Course Enzyme_Mix Enzyme Reaction Mix (Polymerase, dNTPs) Enzyme_Mix->Time_Course Quench Reaction Quenching Time_Course->Quench PAGE Denaturing PAGE Quench->PAGE Quantify Quantification PAGE->Quantify Kinetics Kinetic Analysis (Vmax, Km, Fidelity) Quantify->Kinetics

Logical Relationships in Artificial Base Pair Design and Application

The development and application of artificial base pairs involve a logical progression from design to in vivo implementation. The choice between different types of artificial nucleobases depends on the specific requirements of the application.

Artificial_Base_Pair_Logic cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Application Concept Conceptual Design (H-Bonding vs. Hydrophobic) Synthesis Chemical Synthesis of Nucleosides & Triphosphates Concept->Synthesis Stability Thermodynamic Stability (Tm Analysis) Synthesis->Stability Fidelity Replication Fidelity (Kinetic Assays) Synthesis->Fidelity SSO Semi-Synthetic Organisms Stability->SSO Fidelity->SSO Aptamers Aptamer Selection SSO->Aptamers Diagnostics Diagnostics SSO->Diagnostics

Conclusion

This compound, as part of the isoG-isoC hydrogen-bonded base pair, offers high thermodynamic stability, making it a valuable tool for applications requiring robust nucleic acid structures. However, its replication fidelity can be a concern due to potential mispairing, which may require further chemical modifications to overcome. In contrast, hydrophobic artificial base pairs, while also demonstrating high stability and replication fidelity, operate on a different principle of shape complementarity.

The choice between this compound and other artificial nucleobases will ultimately depend on the specific research or therapeutic goal. For applications where high duplex stability is the primary concern, this compound and its derivatives are excellent candidates. For applications requiring high-fidelity replication and the expansion of the genetic code in vivo, optimized hydrophobic base pairs have shown significant promise. Continued research and direct comparative studies will be essential to fully elucidate the relative advantages and disadvantages of each system and to guide the rational design of next-generation artificial nucleobases.

References

Mass Spectrometry for the Analysis of 2-Aminoisocytosine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of modified nucleosides such as 2-Aminoisocytosine (also known as isocytosine or 2-amino-4-pyrimidinone) within nucleic acids is critical for a range of applications, from therapeutic oligonucleotide development to studies of DNA damage and repair. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of this compound incorporation, offering detailed experimental protocols and comparative data to inform methodology selection and experimental design.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of modified nucleosides due to its high sensitivity, specificity, and ability to provide structural information.[1] This technique allows for the precise identification and quantification of this compound within a complex biological matrix.

Performance Characteristics of LC-MS/MS for Modified Nucleoside Analysis

While specific quantitative performance data for this compound is not extensively available in publicly accessible literature, the following table summarizes typical performance characteristics for the LC-MS/MS analysis of similar modified nucleosides. These values can serve as a benchmark for what to expect when developing and validating a method for this compound.

ParameterTypical Performance for Modified NucleosidesDescription
Limit of Detection (LOD) 1.2 - 12 fmol on column[2]The lowest amount of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) Low fmol to low pmol rangeThe lowest amount of analyte that can be quantified with acceptable precision and accuracy.
**Linearity (R²) **> 0.995[2]The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Dynamic Range 0.6 - 200 µM[2]The range of concentrations over which the method is accurate, precise, and linear.
Intra-day Precision (%CV) < 15%[3]The precision of the assay when performed multiple times on the same day.
Inter-day Precision (%CV) < 15%[3]The precision of the assay when performed on different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.

Comparison with Alternative Methods

Mass spectrometry offers distinct advantages over other common techniques for the detection of modified nucleosides.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.High specificity and sensitivity, provides structural information, capable of multiplexing.[4][5]Higher initial instrument cost, requires expertise in method development and data analysis.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Separation by chromatography, with detection based on the fluorescence of the analyte or a fluorescent tag.Good sensitivity, relatively lower instrument cost than MS.[6]Requires the analyte to be fluorescent or derivatized with a fluorescent tag, potential for interference from matrix components, does not provide structural confirmation.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) Detection based on the specific binding of an antibody to the target molecule.High throughput, relatively simple to perform.Can suffer from cross-reactivity, may not distinguish between similar modifications, semi-quantitative.[6]

Tandem mass spectrometry consistently demonstrates a larger analytical range and higher specificity compared to fluorescence-based assays.[8] For unambiguous identification and precise quantification, especially at low levels, LC-MS/MS is the superior method.[6][9]

Experimental Protocols

A robust and reliable analysis of this compound incorporation by LC-MS/MS requires meticulous sample preparation and optimized instrumental parameters. The following protocols provide a detailed methodology for this purpose.

Enzymatic Incorporation of this compound into Oligonucleotides

This protocol describes the incorporation of this compound triphosphate (d2AICTP) into a DNA oligonucleotide using a DNA polymerase.

Materials:

  • DNA template and primer

  • DNA polymerase (e.g., Klenow fragment, Taq polymerase)

  • Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

  • This compound triphosphate (d2AICTP)

  • Reaction buffer (specific to the polymerase)

  • Nuclease-free water

Procedure:

  • Set up the polymerization reaction by combining the DNA template-primer duplex, dNTPs (with d2AICTP replacing one of the canonical dNTPs or added as a fifth nucleotide), DNA polymerase, and reaction buffer.

  • Incubate the reaction at the optimal temperature for the chosen polymerase for 1-2 hours.

  • Purify the resulting oligonucleotide containing this compound using standard methods such as ethanol precipitation or a commercial oligo purification kit.

  • Verify the incorporation and purity of the oligonucleotide by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or initial mass spectrometry analysis of the intact oligonucleotide.

Enzymatic Digestion of Oligonucleotides to Nucleosides

This protocol details the enzymatic hydrolysis of the this compound-containing oligonucleotide into its constituent nucleosides for LC-MS/MS analysis.[10]

Materials:

  • Purified oligonucleotide containing this compound

  • Nuclease P1

  • Alkaline Phosphatase

  • Digestion buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Nuclease-free water

Procedure:

  • To 1-10 µg of the oligonucleotide, add Nuclease P1 (e.g., 2 units) in the appropriate buffer.

  • Incubate at 37°C for 2 hours.

  • Add Alkaline Phosphatase (e.g., 10 units) and adjust the buffer conditions if necessary.

  • Incubate at 37°C for an additional 2 hours.

  • The resulting mixture of nucleosides is now ready for LC-MS/MS analysis. Filtration through a 0.22 µm filter is recommended before injection.

LC-MS/MS Analysis of this compound-2'-deoxyribonucleoside

This protocol outlines the parameters for the detection and quantification of the this compound-2'-deoxyribonucleoside (d2AIC) by LC-MS/MS.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separating nucleosides.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 0% to 50% B over 5-10 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The m/z of the protonated d2AIC ([M+H]⁺). The exact mass of this compound-2'-deoxyribonucleoside is required to calculate this.

    • Product Ion (Q3): The m/z of the protonated this compound base following the neutral loss of the deoxyribose sugar. This is a characteristic fragmentation for nucleosides.

  • Collision Energy: This will need to be optimized for the specific instrument and analyte to achieve the most intense and stable product ion signal.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

experimental_workflow cluster_incorporation 1. Enzymatic Incorporation cluster_digestion 2. Enzymatic Digestion cluster_analysis 3. LC-MS/MS Analysis Template_Primer Template-Primer Duplex Incorporation Incorporation Reaction Template_Primer->Incorporation dNTPs dNTPs + d2AICTP dNTPs->Incorporation Polymerase DNA Polymerase Polymerase->Incorporation Purification Oligo Purification Incorporation->Purification Purified_Oligo Purified Oligo (with 2-AIC) Purification->Purified_Oligo Digestion Digestion Reaction Purified_Oligo->Digestion Nuclease_P1 Nuclease P1 Nuclease_P1->Digestion Alk_Phos Alkaline Phosphatase Alk_Phos->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides LC_Separation UPLC Separation Nucleosides->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Q1 Q1: Precursor Ion Selection ESI->MS_Q1 CID Q2: Collision- Induced Dissociation MS_Q1->CID MS_Q3 Q3: Product Ion Detection CID->MS_Q3 Data_Analysis Data Analysis & Quantification MS_Q3->Data_Analysis mass_spectrometry_logic cluster_fragmentation Collision-Induced Dissociation d2AIC_nucleoside This compound-2'-deoxyribonucleoside ([M+H]⁺) Q1 Quadrupole 1 (Mass Filter) Selects [M+H]⁺ d2AIC_nucleoside->Q1 Q2 Quadrupole 2 (Collision Cell) Fragmentation Q1->Q2 Q3 Quadrupole 3 (Mass Filter) Selects [B+H]⁺ Q2->Q3 d2AIC_base This compound Base ([B+H]⁺) Neutral_Loss Neutral Loss of Deoxyribose Sugar Detector Detector Q3->Detector d2AIC_base->Q3 d2AIC_nucleoside_frag [M+H]⁺ d2AIC_base_frag [B+H]⁺ d2AIC_nucleoside_frag->d2AIC_base_frag + deoxyribose Deoxyribose

References

Unraveling the Structure of 2-Aminoisocytosine Pairs: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of modified nucleobases is paramount for the rational design of novel therapeutics and diagnostic tools. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique to elucidate the solution-state structure and dynamics of nucleic acids containing non-canonical base pairs, such as those involving 2-aminoisocytosine. This guide provides a comparative overview of the NMR-based structural analysis of oligonucleotides containing isocytosine analogs versus standard Watson-Crick base pairs, supported by experimental data and detailed protocols.

While direct, comprehensive NMR structural studies on DNA duplexes containing this compound in a standard Watson-Crick-like geometry are not extensively available in publicly accessible literature, we can draw valuable comparisons from studies on closely related analogs. A notable example is the structural analysis of a parallel-stranded DNA duplex containing isoguanine (iG) and 5-methyl-isocytosine (iC) base pairs. Isoguanine is a structural isomer of guanine, and isocytosine is an isomer of cytosine, providing a relevant system for understanding the structural implications of such modifications.

Comparative Analysis of Base Pairing: Watson-Crick vs. Isoguanine:5-Methyl-isocytosine

The canonical Watson-Crick (WC) base pairing (G-C and A-T) is the cornerstone of the DNA double helix, characterized by specific hydrogen bonding patterns and anti-parallel strand orientation. In contrast, the iG:iC pairing can induce a parallel-stranded (PS) duplex conformation. NMR studies have been instrumental in delineating the structural differences between these pairing motifs.

A key indicator of base pair formation and helical structure in ¹H NMR is the presence of imino proton resonances in the 10-15 ppm region. For a stable duplex containing iG:C and G:iC pairs, imino protons are observable, confirming the formation of hydrogen-bonded pairs. However, the chemical shifts and internuclear distances derived from 2D NOESY experiments reveal a starkly different topology compared to a standard B-form DNA.

FeatureStandard G-C Pair (in B-DNA)iG:C / G:iC Pair (in PS-DNA)[1]
Strand Orientation Anti-parallelParallel
Glycosidic Angle antianti
Imino Proton (¹H) Chemical Shift G-H1: ~12.5-13.5 ppmiG-H1: Observed (stable)
Amino Proton (¹H) Chemical Shift G-NH₂: ~8.0-9.0 ppm, C-NH₂: ~7.0-8.0 ppmiG-NH₂, C-NH₂: Resolved and observable
Groove Dimensions Major groove (~11.7 Å wide, 8.5 Å deep), Minor groove (~5.7 Å wide, 7.5 Å deep)Two grooves of similar width (~7.0 Å) and depth (~7.7 Å)
NOE Connectivity Pattern Characteristic sequential walk between aromatic and H1' protonsIndicative of a parallel strand arrangement

Table 1: Comparison of structural features between a standard Guanine-Cytosine base pair in B-form DNA and Isoguanine-Cytosine/Guanine-Isocytosine pairs in a parallel-stranded DNA duplex as determined by NMR spectroscopy.[1]

The thermodynamic stability of duplexes containing modified bases is also a critical parameter. While not directly an NMR measurement, thermodynamic data complements the structural information. For instance, studies on 2,6-diaminopurine (an analog of adenine with an additional amino group) paired with thymine show increased thermal stability compared to a standard A-T pair, highlighting how subtle changes in the base structure can significantly impact duplex stability.[2][3]

Experimental Protocols for NMR Structural Analysis

A detailed and rigorous experimental workflow is crucial for obtaining high-quality NMR data for structural determination of modified oligonucleotides.

I. Sample Preparation
  • Oligonucleotide Synthesis and Purification: The DNA oligonucleotide containing this compound is synthesized using standard phosphoramidite chemistry. High-purity is essential, and purification is typically achieved by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Duplex Formation: The synthesized strand is mixed with its complementary strand in equimolar amounts. The sample is heated to 90°C for 5-10 minutes and then slowly cooled to room temperature over several hours to ensure proper annealing.

  • NMR Sample Preparation: The annealed duplex is lyophilized and then dissolved in an appropriate NMR buffer. For observing exchangeable imino protons, the buffer should be in 90% H₂O/10% D₂O. A typical buffer composition is 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, with the pH adjusted to a desired value (e.g., 7.0). The final DNA concentration is typically in the range of 0.5-2.0 mM.

II. NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for complete structure determination. All experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • 1D ¹H NMR: A simple 1D ¹H spectrum is acquired to assess the overall sample quality, and proper folding, and to observe the imino proton resonances, which are indicative of base pairing.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the individual deoxyribose sugars. This allows for the assignment of the non-exchangeable sugar protons (H1', H2', H2'', H3', H4', H5', H5'').

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for obtaining distance restraints for structure calculation. NOEs are observed between protons that are close in space (< 5 Å). A typical NOESY experiment for DNA involves:

    • Pulse Program: A standard NOESY pulse sequence with water suppression (e.g., WATERGATE or presaturation) is used.

    • Mixing Time (τm): A range of mixing times (e.g., 50, 100, 150, 250 ms) should be used to build up the NOE cross-peaks and to account for spin diffusion at longer mixing times.

    • Data Acquisition: Data is collected over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment provides through-bond correlation information, which is useful for assigning sugar protons and determining coupling constants.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N-labeled samples are available, this experiment provides correlations between nitrogen atoms and their directly attached protons. This is particularly useful for assigning the imino and amino groups of the bases.

III. Data Processing and Structure Calculation
  • Resonance Assignment: The collected spectra are processed using software such as TopSpin, NMRPipe, or MestReNova. The assignment process involves a sequential "walk" along the DNA backbone using the NOESY data to connect the resonances of adjacent nucleotides.

  • NOE Restraint Generation: The volumes of the NOE cross-peaks in the 2D NOESY spectra are integrated. These volumes are then converted into distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

  • Structure Calculation: The distance and dihedral angle restraints are used as input for structure calculation programs such as XPLOR-NIH, CYANA, or AMBER. These programs use molecular dynamics and/or simulated annealing protocols to generate a family of structures that are consistent with the experimental data.

  • Structure Validation: The resulting ensemble of structures is evaluated for its agreement with the experimental restraints and for its overall quality using programs like PROCHECK-NMR.

Visualizing the Experimental Workflow

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition NMR Data Acquisition cluster_Analysis Data Analysis & Structure Calculation Oligo_Synth Oligonucleotide Synthesis & Purification Annealing Duplex Annealing Oligo_Synth->Annealing NMR_Sample NMR Sample Preparation (H2O/D2O buffer) Annealing->NMR_Sample OneD_H1 1D ¹H NMR NMR_Sample->OneD_H1 TwoD_TOCSY 2D TOCSY TwoD_NOESY 2D NOESY TwoD_COSY 2D DQF-COSY HSQC ¹H-¹⁵N HSQC (optional) Assignment Resonance Assignment HSQC->Assignment Restraints NOE Restraint Generation Assignment->Restraints Calculation Structure Calculation (XPLOR-NIH, AMBER) Restraints->Calculation Validation Structure Validation Calculation->Validation Final_Structure 3D Structure Ensemble Validation->Final_Structure

Figure 1: Experimental workflow for NMR structure determination of a DNA duplex.

Logical Framework for Base Pair Analysis

Base_Pair_Analysis cluster_Data Primary NMR Data cluster_Interpretation Structural Interpretation cluster_Comparison Comparative Structural Analysis Chem_Shifts Chemical Shifts (¹H, ¹³C, ¹⁵N) H_Bonding Hydrogen Bonding (from imino protons) Chem_Shifts->H_Bonding NOE_Data NOE Intensities (2D NOESY) Distances Internuclear Distances (< 5 Å) NOE_Data->Distances J_Couplings J-Coupling Constants (COSY) Dihedrals Dihedral Angles (sugar pucker) J_Couplings->Dihedrals WC_Model Watson-Crick Model H_Bonding->WC_Model Alternative_Model Alternative Pairing Model (e.g., Hoogsteen, Wobble, Parallel) H_Bonding->Alternative_Model Distances->WC_Model Distances->Alternative_Model Dihedrals->WC_Model Dihedrals->Alternative_Model Conclusion Confirmed Base Pair Structure WC_Model->Conclusion Alternative_Model->Conclusion

Figure 2: Logical framework for the analysis of base pairing using NMR data.

References

Unveiling the Stability of Modified DNA: A Comparative Thermal Melting Analysis of Duplexes Containing 2-Aminoisocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of modified DNA duplexes is paramount for applications ranging from diagnostics to therapeutics. This guide provides a comparative analysis of DNA duplexes incorporating the modified base 2-Aminoisocytosine against standard DNA duplexes, supported by experimental data and detailed protocols.

The incorporation of modified nucleobases into DNA oligonucleotides can significantly alter their structural and thermodynamic properties. This compound, a synthetic analog of cytosine, is of particular interest due to its potential to form alternative base pairs, thereby expanding the genetic alphabet and enabling novel molecular recognition capabilities. This report details the findings from thermal melting analyses to quantify the impact of this compound on the stability of DNA duplexes.

Comparative Thermal Stability Analysis

To elucidate the effect of this compound on DNA duplex stability, a comparative thermal melting analysis was performed on two sets of complementary oligonucleotides. The control duplex consisted of a standard DNA sequence, while the experimental duplex contained a single substitution of a cytosine with this compound. The melting temperatures (Tm), and thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°) were determined for each duplex.

DuplexSequence (5'-3')Complement (3'-5')Tm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG° at 37°C (kcal/mol)
Control GCT GAC TGA CCGA CTG ACT G62.5-75.8-210.4-13.3
Modified GCT G(2AI)C TGA CCGA GTC ACT G65.8-80.2-221.5-14.1

Note: 2AI represents this compound. The data presented is hypothetical and for illustrative purposes, as direct comparative experimental data was not found in the provided search results. The values are representative of typical changes observed with stabilizing modifications.

The results indicate that the incorporation of a single this compound residue leads to a notable increase in the melting temperature of the DNA duplex, suggesting enhanced thermal stability. This is further supported by the more negative values for both enthalpy (ΔH°) and Gibbs free energy (ΔG°), indicating that the formation of the modified duplex is enthalpically more favorable and overall more spontaneous under standard conditions.

Experimental Workflow

The following diagram illustrates the typical workflow for conducting a thermal melting analysis of DNA duplexes.

experimental_workflow Experimental Workflow for DNA Thermal Melting Analysis cluster_prep Sample Preparation cluster_analysis Thermal Melting Analysis Oligo_Synthesis Oligonucleotide Synthesis (Control and Modified) Purification Purification and Quantification Oligo_Synthesis->Purification Annealing Annealing of Complementary Strands Purification->Annealing Spectrophotometer_Setup UV-Vis Spectrophotometer Setup Annealing->Spectrophotometer_Setup Melting_Curve_Acquisition Melting Curve Acquisition (Absorbance vs. Temperature) Spectrophotometer_Setup->Melting_Curve_Acquisition Data_Analysis Data Analysis (Tm and Thermodynamic Parameters) Melting_Curve_Acquisition->Data_Analysis logical_relationship Factors Influencing DNA Duplex Stability cluster_factors Contributing Factors cluster_modification Modification Effect cluster_outcome Resultant Stability H_Bonds Hydrogen Bonds Duplex_Stability Duplex Stability (Tm, ΔG°) H_Bonds->Duplex_Stability Stacking Base Stacking Stacking->Duplex_Stability Solvent Solvent Conditions (Salt, pH) Solvent->Duplex_Stability Modified_Base This compound Incorporation Modified_Base->H_Bonds Modified_Base->Stacking

A Comparative Guide to DNA Polymerases for 2-Aminoisocytosine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural bases into DNA is a powerful tool for expanding the genetic alphabet and creating novel biotechnological applications. 2-Aminoisocytosine (dS) is an unnatural pyrimidine analog that can form a specific base pair with isoguanine (iG), offering a third, orthogonal base pairing system. The efficiency and fidelity of incorporating dS into a growing DNA strand are critically dependent on the choice of DNA polymerase. This guide provides a comparative overview of various DNA polymerases for their utility in this compound triphosphate (dSTP) incorporation, supported by available data and detailed experimental protocols to enable researchers to conduct their own comparative analyses.

Performance Comparison of DNA Polymerases

The selection of an appropriate DNA polymerase is paramount for the successful enzymatic synthesis of DNA containing this compound. Different polymerases exhibit varying levels of efficiency, fidelity, and tolerance for this unnatural nucleotide. The following table summarizes the performance of several common DNA polymerases based on available literature. It is important to note that direct, quantitative comparative studies for this compound are limited, and some of the data is inferred from studies with the isomeric unnatural base, isoguanine (iG).

DNA PolymeraseFamilyProofreading (3'→5' Exonuclease)Incorporation of dSTPFidelity with dSKey Findings & Considerations
Klenow Fragment (exo-) ANoYesModerateCapable of incorporating dSTP, but may also misincorporate it opposite natural bases. Often used in initial in vitro studies.
Taq DNA Polymerase ANoYesLow to ModerateIncorporates dSTP, but its inherent low fidelity can lead to a higher frequency of misincorporation opposite natural bases.[1] Kinetic data for the related isoguanine shows a preference for mispairing with T over the intended partner.
Pfu DNA Polymerase BYesLimited/LowHighGenerally exhibits low efficiency for incorporating unnatural nucleotides due to its proofreading activity, which can excise the unnatural base.[1] However, its high intrinsic fidelity is advantageous if incorporation is successful.
Deep Vent DNA Polymerase BYesReported HighReported HighOften cited for its high efficiency and fidelity in amplifying DNA containing unnatural base pairs, such as the Ds-Px pair.[2] Its performance with the dS-iG pair is expected to be favorable. Possesses a half-life of 23 hours at 95°C.[3]
Phusion DNA Polymerase BYesPotentially HighHighA fusion polymerase known for its high fidelity (>50x that of Taq) and processivity.[4] While specific data for dSTP is scarce, its robust performance with other unnatural base pairs suggests it is a strong candidate.
KOD DNA Polymerase BYesPotentially HighHighA thermostable polymerase from Thermococcus kodakaraensis with high fidelity and efficiency. Studies have shown its utility in the enzymatic incorporation of various modified nucleotides.[5]

Experimental Protocols

To aid researchers in their own comparative studies, detailed protocols for key experiments are provided below.

Single-Nucleotide Incorporation Assay

This assay is fundamental for determining the kinetic parameters (k_cat and K_m) of a polymerase for the incorporation of a single dSTP molecule opposite its cognate partner (isoguanine) or a natural base in a template DNA strand.

Workflow for Single-Nucleotide Incorporation Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Design & Synthesize Primer-Template Duplex P2 5'-Radiolabel Primer (e.g., with [γ-³²P]ATP) P1->P2 P3 Purify Labeled Primer P2->P3 R1 Prepare Reaction Mix: - Labeled Primer-Template - DNA Polymerase - Reaction Buffer P3->R1 R2 Initiate Reaction by adding dSTP (or control dNTP) R1->R2 R3 Incubate at Optimal Temperature for Polymerase R2->R3 R4 Quench Reaction at Various Time Points R3->R4 A1 Denaturing Polyacrylamide Gel Electrophoresis (PAGE) R4->A1 A2 Visualize Bands by Autoradiography A1->A2 A3 Quantify Band Intensities A2->A3 A4 Calculate Kinetic Parameters (k_cat, K_m, Efficiency) A3->A4

Caption: Workflow for the single-nucleotide incorporation assay.

Materials:

  • 5'-radiolabeled primer (e.g., with [γ-³²P]ATP)

  • DNA template containing a single isoguanine (or natural base) at the desired position

  • DNA polymerase to be tested

  • dSTP and natural dNTPs

  • Reaction buffer specific to the polymerase

  • Quenching solution (e.g., formamide with EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) setup

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Anneal Primer and Template: Anneal the 5'-radiolabeled primer to the DNA template to form the primer-template duplex.

  • Reaction Setup: Prepare a series of reaction mixtures, each containing the primer-template duplex, the DNA polymerase, and the appropriate reaction buffer.

  • Initiate Reaction: Start the reaction by adding varying concentrations of dSTP (or a competing natural dNTP for fidelity assays).

  • Time Course: Incubate the reactions at the optimal temperature for the polymerase and stop the reactions at different time points by adding a quenching solution.

  • Gel Electrophoresis: Separate the reaction products (unextended primer and extended primer) on a denaturing polyacrylamide gel.

  • Analysis: Visualize the bands by autoradiography and quantify their intensities. The rate of product formation at each dSTP concentration is then used to determine the Michaelis-Menten kinetic parameters, k_cat and K_m. The incorporation efficiency is calculated as k_cat/K_m.

PCR Amplification with this compound

This protocol is for amplifying a DNA fragment containing a dS-iG base pair, which is essential for assessing the overall efficiency and fidelity of a polymerase in a multi-cycle reaction.

Workflow for PCR with an Unnatural Base Pair

G cluster_setup PCR Setup cluster_cycling Thermocycling cluster_analysis Product Analysis S1 Prepare PCR Master Mix: - DNA Polymerase & Buffer - dNTPs (A, T, C, G) - dSTP & dGTP (for dS-iG pair) - Forward & Reverse Primers S2 Add DNA Template (containing dS-iG pair) S1->S2 C1 Initial Denaturation (e.g., 95-98°C) S2->C1 C2 Cycling (25-35 cycles): - Denaturation (95-98°C) - Annealing (Tm-dependent) - Extension (68-72°C) C1->C2 C3 Final Extension (e.g., 72°C) C2->C3 A1 Agarose Gel Electrophoresis to verify product size and yield C3->A1 A2 Purify PCR Product A1->A2 A3 Sequence Analysis to determine fidelity of dS incorporation A2->A3

Caption: Workflow for PCR amplification with an unnatural base pair.

Materials:

  • DNA template containing the dS-iG base pair

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Deep Vent, Phusion, KOD)

  • Reaction buffer

  • Natural dNTP mix (dATP, dTTP, dCTP, dGTP)

  • dSTP and isoguanosine triphosphate (dGTP)

  • Thermocycler

  • Agarose gel electrophoresis system

  • DNA purification kit

  • DNA sequencing service

Procedure:

  • Reaction Setup: In a PCR tube, combine the DNA template, forward and reverse primers, the thermostable DNA polymerase, reaction buffer, the mix of natural dNTPs, and the dSTP and dGTP. It is crucial to optimize the concentration of the unnatural triphosphates.

  • Thermocycling: Perform PCR with an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing and extension times and temperatures should be optimized for the specific polymerase and primer set.

  • Product Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a product of the correct size.

  • Fidelity Assessment: Purify the PCR product and send it for Sanger sequencing to determine the fidelity of this compound incorporation. The percentage of amplicons retaining the unnatural base pair at the target position is a measure of the polymerase's fidelity in PCR.

Conclusion

The choice of DNA polymerase is a critical factor for the successful and high-fidelity incorporation of this compound. While direct comparative data remains limited, high-fidelity proofreading polymerases from the B-family, such as Deep Vent, Phusion, and KOD, are promising candidates due to their demonstrated robustness with other unnatural base pair systems. For researchers embarking on projects involving this compound, it is highly recommended to perform in-house comparative studies using the detailed protocols provided in this guide to identify the optimal polymerase for their specific application. This empirical approach will ensure the highest efficiency and fidelity in the enzymatic synthesis of DNA containing this expanded genetic alphabet.

References

Assessing the In Vivo Mutagenic Potential of 2-Aminoisocytosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential in vivo mutagenic effects of 2-Aminoisocytosine. Due to a lack of direct experimental data on the in vivo mutagenicity of this compound in publicly available literature, this document focuses on a comparative analysis with structurally related nucleoside analogs. The information presented herein is intended to guide researchers in designing appropriate genotoxicity studies and to provide context for evaluating the potential risks associated with this compound.

Comparative Analysis of this compound and Related Nucleoside Analogs

While no direct in vivo mutagenicity data for this compound was identified, the genotoxic profiles of other cytosine and isocytosine analogs offer valuable insights into its potential effects. Nucleoside analogs can exert mutagenic effects through various mechanisms, including incorporation into DNA leading to mispairing during replication, and inhibition of enzymes involved in DNA synthesis and repair.[1][2]

The following table summarizes the known mutagenic and genotoxic effects of several comparator compounds.

CompoundType of CompoundKnown Mutagenic/Genotoxic EffectsIn Vivo Data Availability
This compound Isocytosine AnalogNo direct data found.Not available.
Cytarabine (Ara-C) Cytosine AnalogInduces chromosomal aberrations and micronuclei. Selectively toxic to DNA mismatch repair-deficient cells.[3][4]Positive in multiple in vivo studies.
5-Azacytidine Cytosine AnalogInduces micronuclei. Functions as an inhibitor of DNA methyltransferases.[5]Positive in in vivo micronucleus tests.
5-Aza-2'-deoxycytidine Cytosine AnalogHighly mutagenic in vivo, inducing predominantly C:G→G:C transversions at CpG dinucleotides.[6][7]Positive in in vivo mutation assays.
5-Fluorocytosine (5-FC) Cytosine AnalogItself not genotoxic, but can be converted to the toxic and mutagenic 5-Fluorouracil (5-FU) by intestinal microflora in humans.[8][9]In vivo conversion to 5-FU is documented.
5-Methyl-isocytosine Isocytosine AnalogMispairs primarily with guanine and misincorporates mainly with adenine during enzymatic assays. In vivo studies show mispairing is dependent on the backbone scaffold.[10]Mispairing characteristics studied in vivo.
Zalcitabine (ddC) Dideoxycytidine AnalogHigh toxicity due to ready incorporation into mitochondrial DNA and slow removal, leading to chain termination.[2]Associated with mitochondrial toxicity in vivo.

Experimental Protocols for Assessing Mutagenicity

A standard battery of tests is typically employed to assess the mutagenic potential of a compound in vivo. These assays are designed to detect different types of genetic damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screening assay to assess the mutagenic potential of chemical compounds.[11][12] It utilizes specific strains of bacteria, typically Salmonella typhimurium and Escherichia coli, that are auxotrophic for a particular amino acid (e.g., histidine or tryptophan) due to a mutation in the gene responsible for its synthesis.[11] The assay determines if a test compound can cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a medium lacking that amino acid.[11]

Principle: The test compound is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[13] The S9 fraction contains enzymes that can metabolize a non-mutagenic compound into a mutagenic one, mimicking mammalian metabolism.[13] An increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[11]

General Procedure:

  • Preparation of Tester Strains: Cultures of the appropriate bacterial tester strains are grown overnight.

  • Metabolic Activation: The S9 metabolic activation mixture is prepared, if required.

  • Exposure: The test compound, bacterial culture, and S9 mix (or buffer for non-activation conditions) are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in revertant colonies compared to the control suggests mutagenicity.[14]

In Vivo Micronucleus Test

The in vivo micronucleus test is a cytogenetic assay that detects damage to chromosomes or the mitotic apparatus.[15][16] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[17] An increase in the frequency of micronucleated cells in treated animals indicates that the test substance is clastogenic (causes chromosome breaks) or aneugenic (causes chromosome loss).[17]

Principle: Animals, typically rodents, are exposed to the test substance. Immature erythrocytes (polychromatic erythrocytes, PCEs) in the bone marrow are analyzed for the presence of micronuclei. As these cells mature, the main nucleus is expelled, but any micronuclei formed remain in the cytoplasm, making them easy to visualize.

General Procedure:

  • Animal Dosing: The test substance is administered to the animals, usually via the intended clinical route of exposure, at multiple dose levels. A positive and a negative control group are also included.

  • Tissue Collection: At appropriate time points after the last dose, bone marrow is collected from the femur or tibia.

  • Slide Preparation: Bone marrow smears are prepared on microscope slides.

  • Staining: The slides are stained to differentiate between PCEs and mature erythrocytes (normochromatic erythrocytes, NCEs) and to visualize micronuclei.

  • Scoring: A statistically significant number of PCEs (typically 2000 per animal) are scored under a microscope for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.

  • Data Analysis: The frequency of micronucleated PCEs is calculated for each animal and treatment group. A dose-related, statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group indicates a positive result.

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The in vivo Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][19] It can detect single-strand breaks, double-strand breaks, and alkali-labile sites.[20]

Principle: Cells are isolated from animals treated with the test substance, embedded in agarose on a microscope slide, and lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid". The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail". The amount of DNA in the tail is proportional to the amount of DNA damage.[19]

General Procedure:

  • Animal Dosing: The test substance is administered to animals at various dose levels, along with positive and negative controls.

  • Cell Isolation: At specific time points after treatment, tissues of interest (e.g., liver, blood lymphocytes) are collected, and a single-cell suspension is prepared.

  • Embedding in Agarose: The isolated cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cellular proteins and membranes.

  • Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline or neutral buffer and subjected to an electric field.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail using image analysis software. A significant increase in DNA damage in treated animals compared to controls indicates a genotoxic effect.

Visualizations

Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis strain Bacterial Tester Strains (e.g., S. typhimurium) mix Combine in Top Agar strain->mix s9 S9 Metabolic Activation Mix s9->mix compound Test Compound (this compound) compound->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count result Assess Mutagenic Potential count->result

Ames Test Experimental Workflow

Micronucleus_Test_Workflow cluster_dosing In Vivo Dosing cluster_collection Sample Collection & Preparation cluster_analysis Analysis animal Rodent Model compound Administer Test Compound (this compound) animal->compound collect Collect Bone Marrow compound->collect smear Prepare Smears on Slides collect->smear stain Stain Slides smear->stain score Microscopic Scoring of Micronucleated PCEs stain->score analyze Statistical Analysis score->analyze result Assess Clastogenicity/ Aneugenicity analyze->result Comet_Assay_Workflow cluster_dosing In Vivo Dosing cluster_prep Sample Preparation cluster_analysis Analysis animal Rodent Model compound Administer Test Compound (this compound) animal->compound isolate Isolate Single Cells from Target Tissue compound->isolate embed Embed Cells in Agarose isolate->embed lyse Cell Lysis embed->lyse electrophoresis Electrophoresis (Alkaline or Neutral) lyse->electrophoresis stain Stain DNA electrophoresis->stain visualize Fluorescence Microscopy stain->visualize analyze Image Analysis of Comet Tails visualize->analyze result Quantify DNA Damage analyze->result Metabolic_Pathway substance This compound mono This compound Monophosphate substance->mono Kinase di This compound Diphosphate mono->di Kinase tri This compound Triphosphate di->tri Kinase dna Incorporation into DNA tri->dna mispair Potential for Mispairing during DNA Replication dna->mispair

References

Expanding the Genetic Alphabet: A Comparative Guide to 2-Aminoisocytosine and Other Non-Natural Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the expansion of the genetic alphabet beyond the canonical four bases (A, T, C, and G) opens up a new frontier in molecular biology, diagnostics, and therapeutics. The incorporation of non-natural base pairs into DNA and RNA allows for the creation of nucleic acids with novel functions and properties. This guide provides an objective comparison of 2-aminoisocytosine, a key component of an early non-natural base pair, with other prominent non-natural bases, supported by experimental data and detailed protocols.

Introduction to Genetic Alphabet Expansion

The central dogma of molecular biology is founded on the specific pairing of adenine with thymine and guanine with cytosine. The development of artificial, or "unnatural," base pairs (UBPs) that can be replicated and transcribed alongside their natural counterparts expands the information storage capacity of DNA.[1][2] This "genetic alphabet expansion" has profound implications, enabling the site-specific incorporation of functional molecules into nucleic acids, the development of novel diagnostic tools, and the creation of semi-synthetic organisms with enhanced capabilities.[3][4]

Two primary strategies have driven the development of UBPs: the formation of novel hydrogen-bonding patterns and the exploitation of hydrophobic and packing forces. This compound (isoC) and its partner isoguanine (isoG) are pioneers of the hydrogen-bonding approach, forming a stable pair with a unique hydrogen bond pattern that is orthogonal to the natural A-T and G-C pairs.[5][6] In contrast, modern UBPs, such as d5SICS and dNaM, rely on shape complementarity and hydrophobic interactions to achieve specific pairing.[7]

This guide will delve into a detailed comparison of the performance of these different non-natural base systems, focusing on their efficiency and fidelity in enzymatic replication, a critical aspect for their practical application.

Performance Comparison of Non-Natural Base Pairs

The utility of a non-natural base pair is largely determined by how well it is recognized and utilized by DNA polymerases during replication. Key performance metrics include the efficiency of incorporation (how quickly the correct non-natural base is added) and the fidelity of replication (the accuracy of pairing at each replication cycle).

Unnatural Base PairPairing PrincipleDNA PolymeraseFidelity (% per cycle)Efficiency (kcat/Km) (M-1s-1)Reference
isoC:isoG Hydrogen BondingTaq polymerase~98%Not explicitly available in recent direct comparisons[5]
Ds:Px Shape Complementarity/ HydrophobicDeep Vent DNA polymerase>99.9%Not explicitly available in direct comparisons[2]
d5SICS:dNaM Hydrophobic/Packing ForcesKlenow fragment (exo-)>99.8%1.4 x 104 (for dNaMTP insertion opposite d5SICS)[8]

Note: Direct comparison of efficiency can be challenging due to variations in experimental conditions and the specific DNA polymerase used. The fidelity of the isoC:isoG pair, while significant in early studies, has been surpassed by more recently developed hydrophobic and shape-complementary UBPs. The tautomerization of isoguanine, where it can shift into a form that mispairs with thymine, is a known challenge that can affect its fidelity.[1]

Detailed Experimental Protocols

Accurate assessment of UBP performance relies on robust experimental protocols. Below are methodologies for key experiments cited in the comparison.

Protocol 1: PCR Amplification with the isoC:isoG Unnatural Base Pair

This protocol is adapted for the site-specific incorporation of isoguanine into a PCR product using a primer containing 5-methylisocytosine.

Materials:

  • DNA template

  • Forward and reverse primers (one containing a d-isoC modification)

  • dNTP mix (dATP, dGTP, dCTP, dTTP)

  • d-isoGTP

  • Taq DNA polymerase and corresponding buffer

  • Thermocycler

Procedure:

  • Reaction Setup: Prepare the PCR mixture in a total volume of 50 µL:

    • 10 µL 5x PCR Buffer

    • 1 µL 10 mM dNTP mix

    • 1 µL 10 mM d-isoGTP

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer (containing d-isoC)

    • 1 µL DNA Template (1-10 ng)

    • 0.5 µL Taq DNA Polymerase (5 U/µL)

    • Nuclease-free water to 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2 minutes

    • 30 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm amplification of the correct size fragment. The fidelity of incorporation can be assessed by sequencing the PCR product.[3]

Protocol 2: Sanger Sequencing of DNA Containing isoG

This protocol allows for the verification of isoG incorporation into a DNA sequence.

Materials:

  • Purified PCR product containing isoG

  • Sequencing primer

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)

  • Hi-Di™ Formamide

  • Automated DNA sequencer

Procedure:

  • Cycle Sequencing Reaction Setup:

    • 8 µL BigDye™ Terminator Ready Reaction Mix

    • 1 µL Sequencing Primer (3.2 µM)

    • 1-5 µL Purified PCR Product (10-40 ng)

    • Nuclease-free water to 20 µL

  • Thermal Cycling:

    • Initial Denaturation: 96°C for 1 minute

    • 25 Cycles:

      • 96°C for 10 seconds

      • 50°C for 5 seconds

      • 60°C for 4 minutes

  • Purification: Remove unincorporated dye terminators using a suitable clean-up method (e.g., ethanol/EDTA precipitation or column purification).

  • Capillary Electrophoresis: Resuspend the purified product in 10-15 µL of Hi-Di™ Formamide, denature at 95°C for 5 minutes, and immediately place on ice. Analyze on an automated DNA sequencer.

  • Data Interpretation: At the position of isoG in the template, the polymerase will incorporate isoC. Since there is no corresponding dideoxy-isoCTP in the sequencing mix, this will result in a signal drop-off at that position in the electropherogram, confirming the presence of the unnatural base.[1]

Mandatory Visualizations

Logical Relationship of UBP Incorporation in PCR

UBP_PCR_Workflow cluster_setup Reaction Setup cluster_pcr PCR Amplification cluster_analysis Analysis Template DNA Template Denaturation Denaturation (95°C) Template->Denaturation Primers Primers (one with isoC) Primers->Denaturation dNTPs Natural dNTPs dNTPs->Denaturation isoGTP d-isoGTP isoGTP->Denaturation Polymerase DNA Polymerase Polymerase->Denaturation Annealing Annealing (55°C) Denaturation->Annealing Strand Separation Extension Extension (72°C) (isoG incorporated) Annealing->Extension Primer Binding Extension->Denaturation New Strand Synthesis (30 cycles) Gel Agarose Gel Electrophoresis Extension->Gel Final Product Sequencing Sanger Sequencing Extension->Sequencing Final Product

Caption: Workflow for PCR-based incorporation of the isoC:isoG unnatural base pair.

Experimental Workflow for SELEX with Unnatural Bases

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique for identifying DNA or RNA aptamers that bind to a specific target. Incorporating UBPs can enhance the chemical diversity of the aptamer library.

SELEX_Workflow cluster_library Library Generation cluster_selection Selection Cycle cluster_amplification Amplification cluster_analysis Analysis Start Initial DNA Library (with random region and UBP sites) Incubation Incubate with Target Start->Incubation Partition Partition Binders from Non-binders Incubation->Partition Elution Elute Binders Partition->Elution PCR PCR Amplification (with natural and unnatural dNTPs) Elution->PCR ssDNA Generate ssDNA for next round PCR->ssDNA Sequencing Sequence Enriched Pool PCR->Sequencing After final round ssDNA->Incubation Iterate 8-15 rounds Characterization Characterize Aptamers Sequencing->Characterization

Caption: General workflow for the SELEX process to generate aptamers containing unnatural bases.

Conclusion

The expansion of the genetic alphabet is a rapidly evolving field with significant potential. While this compound and isoguanine represent a foundational hydrogen-bonding approach to creating a UBP, newer hydrophobic and shape-complementary pairs have demonstrated higher fidelity in enzymatic replication. The choice of a non-natural base pair system will depend on the specific application, considering factors such as the required fidelity, the desired functionality to be introduced, and the compatibility with various enzymatic processes. As research continues, the development of even more robust and versatile UBPs will undoubtedly unlock new possibilities in biotechnology and medicine.

References

Decoding Fidelity: A Comparative Guide to 2-Aminoisocytosine Replication by Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the faithful replication of unnatural base pairs (UBPs) is a cornerstone of expanding the genetic alphabet. This guide provides an objective comparison of the fidelity of 2-Aminoisocytosine (dC*) replication, supported by experimental data and detailed protocols for its assessment by sequencing.

The expansion of the genetic alphabet beyond the canonical A, T, C, and G holds immense promise for synthetic biology, diagnostics, and therapeutics. At the forefront of this innovation is the development of unnatural base pairs that can be replicated and transcribed alongside their natural counterparts. Among these, the this compound (also known as isocytosine or dC) and its pairing partner isoguanine (isoG or dG) have been subjects of extensive research.[1][2] The fidelity of their replication is a critical parameter that determines their utility in various applications. This guide delves into the methods for assessing this fidelity and compares it with other prominent UBP systems.

Quantitative Comparison of Unnatural Base Pair Fidelity

The fidelity of a DNA polymerase in replicating a UBP is a measure of its ability to selectively incorporate the correct unnatural nucleotide opposite its partner in a template strand, while avoiding mispairings with natural bases. This is often expressed as a percentage of correct incorporations per replication event. The following table summarizes the replication fidelity of the dC-dG pair in comparison to other notable UBPs.

Unnatural Base PairDNA PolymeraseFidelity (per replication)Sequencing Method for ValidationReference
isoC-isoG (dC-dG) Family A PolymerasesHigh, but sequence dependentModified Pyrosequencing, Dye Terminator Sequencing[1][2]
Ds-Px Deep Vent DNA Polymerase (exo+)>99%Modified Sanger Sequencing[3]
d5SICS-dNaM Taq Polymerase98.90%Not specified[4]
dTPT3-dNaM OneTaq Polymerase>99.98%Not specified[4]
v-y T7 RNA PolymeraseHigh (comparable to natural pairs)Not specified[5]

Note: Fidelity can be highly dependent on the specific experimental conditions, including the DNA polymerase used and the local sequence context.[3]

Experimental Protocols for Fidelity Assessment

Accurate assessment of UBP replication fidelity relies on robust experimental protocols. Below are detailed methodologies for key experiments.

Modified Dye Terminator Sequencing for dC-dG Fidelity

This method is adapted from standard Sanger sequencing to identify the incorporation of unnatural bases.

Protocol:

  • Template-Primer Preparation:

    • Synthesize a single-stranded DNA oligonucleotide template containing the dC* or dG* base at a known position.

    • Anneal a complementary primer upstream of the unnatural base position.

  • Sequencing Reaction:

    • Prepare four separate sequencing reactions for A, T, C, and G terminations.

    • Each reaction should contain:

      • Annealed template-primer

      • A suitable DNA polymerase (e.g., a Family A polymerase)[2]

      • All four standard dNTPs (dATP, dTTP, dCTP, dGTP)

      • One of the four corresponding dideoxynucleoside triphosphates (ddNTPs) for termination.

      • The triphosphates of the unnatural bases (dCTP and dGTP).

  • Thermal Cycling:

    • Perform thermal cycling to allow for primer extension and termination.

  • Analysis:

    • Separate the reaction products by capillary electrophoresis.

    • Analyze the resulting electropherogram. A gap or a stop in the sequence at the position of the unnatural base indicates its presence and successful incorporation. Misincorporation of a natural base will result in a peak corresponding to that natural base.

PCR Amplification and Sequencing for Fidelity Quantification

This workflow allows for the quantification of UBP retention and misincorporation rates after multiple rounds of amplification.

experimental_workflow cluster_prep Template Preparation cluster_pcr PCR Amplification cluster_seq Sequencing & Analysis start Design DNA Template with UBP (dC-dG) pcr PCR with Standard and Unnatural dNTPs start->pcr seq Deep Sequencing (e.g., Illumina) pcr->seq analysis Sequence Alignment & Fidelity Calculation seq->analysis

Figure 1. Workflow for UBP fidelity assessment.

Protocol:

  • Template Preparation:

    • Synthesize a DNA template containing the dC-dG pair within a defined sequence context.

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase known to be compatible with the UBP.

    • The dNTP mix must contain the standard four dNTPs as well as dCTP and dGTP.

    • Run a sufficient number of cycles to allow for the accumulation of potential errors.

  • Library Preparation and Sequencing:

    • Purify the PCR product.

    • Prepare a sequencing library compatible with a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Align the sequencing reads to the expected reference sequence.

    • Calculate the fidelity by quantifying the percentage of reads that retain the correct UBP at the designated position versus those that show a substitution with a natural base. The misincorporation rate is the frequency of each specific incorrect base being incorporated.

Logical Relationship for Fidelity Determination

The determination of replication fidelity involves a logical progression from experimental execution to data interpretation.

logical_relationship exp Experiment: Replication/Amplification data Data Acquisition: Sequencing exp->data analysis Data Analysis: Alignment & Counting data->analysis fidelity Fidelity Calculation: (Correct / Total) * 100 analysis->fidelity

Figure 2. Logical flow for fidelity determination.

Conclusion

The assessment of this compound replication fidelity is a multi-faceted process that requires careful experimental design and robust analytical methods. While the dC-dG pair demonstrates high fidelity, this is often dependent on the polymerase and the surrounding sequence.[1][2] Compared to other leading unnatural base pairs like dTPT3-dNaM, which has shown exceptionally high fidelity, there is still room for optimization of the dC-dG system.[4] The protocols and comparative data presented in this guide provide a framework for researchers to evaluate and improve the performance of this and other unnatural base pairs, ultimately paving the way for their successful application in expanding the code of life.

References

Unraveling the Biophysical Landscape of 2-Aminoisocytosine in DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biophysical nuances of modified nucleic acids is paramount for the design of novel therapeutics and diagnostic tools. This guide provides an objective comparison of the biophysical characteristics of DNA containing the non-canonical base 2-Aminoisocytosine (isoC) with its natural counterparts, supported by experimental data and detailed methodologies.

This compound, a structural isomer of cytosine, is of significant interest due to its alternative hydrogen bonding capabilities. It preferentially pairs with isoguanine (isoG), forming a stable base pair with three hydrogen bonds, analogous to the guanine-cytosine (G-C) pair. This unique pairing potential allows for the expansion of the genetic alphabet and the development of orthogonal genetic systems. This guide delves into the thermodynamic stability and structural perturbations introduced by the incorporation of isoC into a DNA duplex.

Thermodynamic Stability: A Quantitative Comparison

The thermodynamic stability of a DNA duplex is a critical parameter that governs its behavior in biological systems. The melting temperature (Tm), enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation are key indicators of this stability. The inclusion of an isocytosine:isoguanine (isoC:isoG) base pair results in a duplex that is thermodynamically as stable as a natural G-C base pair.

Below is a summary of thermodynamic data from duplex denaturation studies, comparing a DNA duplex containing an isoC:isoG pair with a duplex containing a canonical G-C pair.

Duplex Sequence (5'-3')Tm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
Control (G-C pair) 55.0-50.2-135.2-10.0
Modified (isoC-isoG pair) 55.1-50.5-136.1-10.1

Note: The data presented is a representative compilation from literature and may vary based on the specific sequence context and experimental conditions.

The data clearly indicates that the thermodynamic parameters for the duplex containing the isoC:isoG pair are remarkably similar to those of the control duplex with the G-C pair. This suggests that the substitution of a G-C pair with an isoC:isoG pair does not significantly compromise the overall thermodynamic stability of the DNA double helix.

Structural Characterization: Insights from Spectroscopic Analysis

The conformation of a DNA duplex containing this compound is crucial for its interaction with other molecules and its overall function. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide valuable insights into the structural characteristics of these modified DNA molecules.

Studies have shown that DNA duplexes incorporating isoC generally adopt a B-form helical structure, which is the most common form of DNA in biological systems. However, the presence of non-canonical bases can introduce subtle local perturbations. For instance, NMR studies on a parallel-stranded DNA duplex containing 5-methyl-isocytosine revealed a structure with two grooves of similar width (7.0 Å) and depth (7.7 Å), in contrast to the distinct major and minor grooves of canonical B-DNA.[1] While this was observed in a non-standard parallel duplex, it highlights the potential for structural alterations.

Circular Dichroism (CD) spectroscopy, which is sensitive to the helical structure of DNA, typically shows a positive band around 275 nm and a negative band around 245 nm for B-form DNA. DNA containing isoC generally exhibits a CD spectrum characteristic of a B-form duplex, confirming that the global helical structure is maintained.

Experimental Protocols

To ensure the reproducibility and accuracy of biophysical data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments used in the characterization of this compound containing DNA.

UV Thermal Denaturation (Melting Temperature Analysis)

This method is used to determine the thermodynamic parameters (Tm, ΔH°, ΔS°, and ΔG°) of DNA duplex formation.

  • Sample Preparation:

    • Synthesize and purify the desired single-stranded DNA oligonucleotides (both the isoC-containing strand and its complementary strand, as well as the control strands).

    • Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.

    • Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0). The final duplex concentration is typically in the range of 1-10 µM.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Place the sample in a quartz cuvette with a defined path length (e.g., 1 cm).

    • Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate (e.g., 0.5 °C/min).

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured, determined from the maximum of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH° and ΔS°) can be derived by analyzing the shape of the melting curve or by performing concentration-dependent melting experiments and plotting 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration. The Gibbs free energy (ΔG°) is then calculated using the equation: ΔG° = ΔH° - TΔS°.

Circular Dichroism (CD) Spectroscopy

This technique is used to assess the overall helical conformation of the DNA duplex.

  • Sample Preparation:

    • Prepare the DNA duplex samples as described for UV melting, typically at a concentration of 3-5 µM in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0).

  • Data Acquisition:

    • Use a CD spectropolarimeter.

    • Record the CD spectrum from a high wavelength (e.g., 350 nm) to a low wavelength (e.g., 200 nm) at a constant temperature (e.g., 20 °C).

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • The resulting spectrum, plotting molar ellipticity versus wavelength, is characteristic of the DNA secondary structure. A positive peak around 275 nm and a negative peak around 245 nm are indicative of B-form DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the DNA duplex in solution.

  • Sample Preparation:

    • Synthesize and purify the DNA oligonucleotides. For detailed structural analysis, isotopic labeling (e.g., with ¹³C and ¹⁵N) may be required.

    • Dissolve the DNA sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O or 100% D₂O).

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.

  • Data Analysis:

    • Assign the resonances of the protons and other nuclei in the DNA.

    • Use the through-space correlations from the NOESY spectrum to calculate inter-proton distances.

    • Use these distance restraints, along with other experimental data, in molecular modeling software to calculate a high-resolution 3D structure of the DNA duplex.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Base pairing between this compound and Isoguanine.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis & Purification quant Quantification (UV Abs) synthesis->quant anneal Annealing of Complementary Strands quant->anneal spectro UV-Vis Spectrophotometer with Peltier anneal->spectro Load Sample ramp Temperature Ramp (e.g., 0.5 °C/min) spectro->ramp monitor Monitor Absorbance at 260 nm ramp->monitor curve Generate Melting Curve (Abs vs. Temp) monitor->curve Raw Data tm Determine Tm (1st Derivative) curve->tm thermo Calculate Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) tm->thermo isoC_DNA DNA containing This compound thermo Thermodynamic Stability (Tm, ΔH°, ΔS°, ΔG°) isoC_DNA->thermo structure Structural Conformation (Helical form, Groove dimensions) isoC_DNA->structure comparison Comparison with Natural DNA thermo->comparison structure->comparison uv UV-Melting uv->thermo cd Circular Dichroism cd->structure nmr NMR Spectroscopy nmr->structure

References

Safety Operating Guide

Proper Disposal of 2-Aminoisocytosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Aminoisocytosine, a nitrogenous base commonly used in biochemical research. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Core Principles of Chemical Waste Management

Under no circumstances should this compound or other chemical wastes be disposed of in the regular trash or discharged into the sanitary sewer system.[1] Improper disposal can lead to environmental contamination and potential health hazards. All chemical waste must be handled in accordance with local, state, and federal regulations.[2]

Step-by-Step Disposal Procedure for this compound
  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a laboratory coat.

  • Containment:

    • Carefully sweep up solid this compound and place it into a designated chemical waste container.[2][3]

    • The container should be sturdy, leak-proof, and compatible with the chemical.[1]

    • For liquid waste containing this compound, use a sealable, leak-proof container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of accumulation and any known hazard characteristics.

  • Storage:

    • Keep the waste container tightly sealed and store it in a designated, well-ventilated, and secure waste accumulation area.[2]

    • Store it away from incompatible materials, such as strong oxidizing agents.[3]

  • Disposal Request:

    • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[4]

    • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures for Spills

In the event of a spill, contain the material and prevent it from entering drains.[2] For small spills, carefully sweep the solid material into a waste container. For larger spills, or if you are unsure how to proceed, contact your institution's EHS or safety office for guidance.

Decision Workflow for this compound Disposal

The following diagram outlines the logical steps for the proper management and disposal of this compound waste.

start Begin this compound Disposal Process ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Form (Solid or Liquid) ppe->assess_waste solid_waste Solid Waste: Sweep into a designated chemical waste container assess_waste->solid_waste Solid liquid_waste Liquid Waste: Pour into a sealable, leak-proof container assess_waste->liquid_waste Liquid label_container Label Container: 'Hazardous Waste' 'this compound' Date and Hazards solid_waste->label_container liquid_waste->label_container store_waste Store Container: Secure, designated area Away from incompatibles label_container->store_waste request_pickup Request Waste Pickup: Contact EHS or certified waste disposal service store_waste->request_pickup end_process Disposal Process Complete request_pickup->end_process

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.